molecular formula C13H17N5O4 B1210659 2',3'-O-Isopropylideneadenosine CAS No. 7690-93-9

2',3'-O-Isopropylideneadenosine

货号: B1210659
CAS 编号: 7690-93-9
分子量: 307.31 g/mol
InChI 键: LCCLUOXEZAHUNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2',3'-O-Isopropylideneadenosine, also known as this compound, is a useful research compound. Its molecular formula is C13H17N5O4 and its molecular weight is 307.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2',3'-Isopropylideneadenosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

7690-93-9

分子式

C13H17N5O4

分子量

307.31 g/mol

IUPAC 名称

[4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C13H17N5O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)

InChI 键

LCCLUOXEZAHUNS-UHFFFAOYSA-N

规范 SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CO)C

其他CAS编号

362-75-4

同义词

2',3'-isopropylideneadenosine
2',3'-O-isopropylidene adenosine

产品来源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Applications of 2',3'-O-Isopropylideneadenosine

Introduction

This compound is a protected nucleoside derivative of adenosine (B11128), a fundamental component of nucleic acids and a key signaling molecule.[1] The introduction of the isopropylidene group at the 2' and 3' positions of the ribose sugar enhances the compound's stability and makes it a crucial intermediate in the synthesis of a wide array of nucleoside analogs.[1][2] This strategic protection allows for regioselective modifications at other positions of the adenosine molecule, most notably the 5'-hydroxyl group.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its pivotal role in drug discovery and biochemical research.[3][4]

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis.[5] The following table summarizes key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C₁₃H₁₇N₅O₄[1][5]
Molecular Weight 307.31 g/mol [1][5]
CAS Number 362-75-4[1][5]
Appearance White to off-white crystalline powder[1][2]
Melting Point 221-222 °C[1][5]
Optical Activity [α]²⁰/D -98.5° (c = 1 in dioxane)[5]
Solubility Slightly soluble in Dioxane, DMSO, and Methanol (B129727)[1]
Storage Conditions Room Temperature; Keep in a dark, dry, sealed place[1][6]
Purity ≥98% (HPLC)[2][7][8]

NMR Spectroscopic Data (in DMSO-d₆)

NucleusChemical Shift (ppm)
¹H NMR Data available in referenced literature.[9]
¹³C NMR 163.6, 153.6, 153.5, 151.0, 141.1, 140.0, 132.6, 131.3, 130.5, 130.4, 126.4, 125.2, 123.8, 123.7, 118.8, 93.3, 89.3, 76.9, 68.6, 53.6[5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its successful application in research and development.

Synthesis of this compound from Adenosine

This protocol describes the common and effective method for the synthesis of this compound using 2,2-dimethoxypropane (B42991).[10]

Objective: To selectively protect the 2' and 3'-hydroxyl groups of adenosine via an acid-catalyzed reaction.[5]

Materials:

  • Adenosine[10]

  • Anhydrous Acetone[10]

  • 2,2-Dimethoxypropane[10]

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)[10]

  • Sodium bicarbonate[10]

  • Dichloromethane (DCM)[10]

  • Methanol (MeOH)[10]

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone.[10]

  • Add 2,2-dimethoxypropane (3-5 equivalents).[10]

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[10]

  • Stir the mixture at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[10]

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.[10]

  • Filter the mixture to remove any solids.[10]

  • Evaporate the filtrate under reduced pressure to obtain the crude product.[10]

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield pure this compound as a white crystalline solid.[5]

Deprotection of the Isopropylidene Group

The removal of the isopropylidene protecting group is readily accomplished under acidic conditions to regenerate the diol.[5]

Objective: To remove the 2',3'-O-isopropylidene protecting group to yield adenosine or a modified adenosine analog.

Materials:

  • This compound or its derivative

  • Trifluoroacetic acid (TFA)[3]

  • Water[3]

  • Dichloromethane (DCM)[3]

Procedure:

  • Dissolve the 5'-modified-2',3'-O-isopropylideneadenosine derivative in a mixture of TFA and water (e.g., 9:1 v/v).[3]

  • Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.[3]

  • Once the reaction is complete, remove the TFA and water under reduced pressure. Co-evaporation with toluene (B28343) can aid in removing residual TFA.[3]

  • The resulting deprotected nucleoside can be purified by recrystallization or chromatography as needed.[3]

HPLC Purity Analysis

This protocol provides a general method for the purity analysis of this compound.[11]

Objective: To determine the purity of a sample of this compound using High-Performance Liquid Chromatography (HPLC).

Method:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a final concentration of 1 mg/mL.[11]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[11]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (or a buffer like ammonium (B1175870) acetate).[11]

    • Detection: UV detection at 254 nm or 260 nm.[11]

    • Injection Volume: 20 µL.

    • Flow Rate: 1 mL/min.[12]

  • Data Analysis: Integrate all peaks in the chromatogram to determine the relative peak area of this compound, which corresponds to its purity.[11]

Signaling Pathways and Experimental Workflows

This compound is a cornerstone for the synthesis of modified nucleosides that are used to probe biological pathways and for the development of therapeutic agents.[3][13]

Synthesis_Workflow Adenosine Adenosine Reaction_Mixture Reaction Mixture Adenosine->Reaction_Mixture 2,2-Dimethoxypropane, p-TsOH (cat.), Acetone Protected_Adenosine This compound Reaction_Mixture->Protected_Adenosine Neutralization, Filtration & Recrystallization

Caption: Synthesis of this compound.[5]

Deprotection_Workflow Protected_Adenosine This compound Reaction Reaction Protected_Adenosine->Reaction Aqueous Acid (e.g., TFA, H₂O) Adenosine Adenosine Reaction->Adenosine Neutralization & Purification

Caption: Deprotection of this compound.[5]

Cordycepin_Synthesis_Pathway cluster_protection Protection cluster_modification Selective Modification and Transformation cluster_deprotection Deprotection Adenosine Adenosine Protected_Adenosine 2',3'-O- Isopropylideneadenosine Adenosine->Protected_Adenosine 2,2-dimethoxypropane, p-TsOH Activated_Intermediate 5'-O-Activated Intermediate Protected_Adenosine->Activated_Intermediate e.g., Tosylation Deoxy_Intermediate 3'-Deoxy Intermediate Activated_Intermediate->Deoxy_Intermediate Multi-step transformation Cordycepin Cordycepin (3'-Deoxyadenosine) Deoxy_Intermediate->Cordycepin

Caption: Synthetic pathway for Cordycepin.[5]

Antiviral_Drug_Discovery_Workflow Start This compound Synthesis Synthesis of Nucleoside Analogs Start->Synthesis Screening High-Throughput Screening (Antiviral Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Workflow for antiviral drug discovery.[3]

Applications in Research and Drug Development

This compound is a versatile tool in medicinal chemistry and biochemical research due to its role as a key synthetic intermediate.[1][2]

  • Nucleoside Analog Synthesis: Its primary application is serving as a protected precursor in the multi-step synthesis of novel nucleoside analogs.[1] The isopropylidene group selectively blocks the 2' and 3' hydroxyls, allowing for chemical modifications at the 5' position of the ribose or on the adenine (B156593) base itself.[1] These analogs are investigated for potential therapeutic uses, including as antiviral and anticancer agents.[1][2] A prominent example is the synthesis of Cordycepin (3'-deoxyadenosine), which has significant antitumor and antiviral properties.[5]

  • Biochemical Research: The compound is used in studies of cellular processes and signal transduction pathways.[1][2] By serving as a scaffold for creating adenosine derivatives, it helps researchers probe the function of adenosine receptors and enzymes involved in nucleotide metabolism.[1]

  • Pharmaceutical Development: It plays a role in the development of drugs targeting adenosine receptors, which are implicated in a variety of diseases, including cardiovascular and neurological disorders.[1][2] Adenosine analogs can act as vasodilators and have been shown to inhibit cancer progression.[1][14]

References

The Guardian of the Ribose: A Technical Guide to 2',3'-O-Isopropylideneadenosine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of nucleoside chemistry and drug discovery, the strategic manipulation of molecular architecture is paramount. 2',3'-O-Isopropylideneadenosine, a protected derivative of the endogenous nucleoside adenosine (B11128), stands as a cornerstone intermediate, enabling the precise synthesis of a vast array of biologically active analogs.[1][2] Its primary role is to serve as a molecular scaffold, temporarily masking the vicinal 2' and 3'-hydroxyl groups on the ribose sugar.[2][3] This protection strategy is fundamental for directing chemical modifications to other positions on the adenosine molecule, most notably the 5'-hydroxyl group, thereby unlocking pathways to novel therapeutic agents and molecular probes.[1] This technical guide delves into the synthesis, applications, and significance of this compound in modern research, providing detailed protocols and workflow visualizations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry.[1] Key data are summarized below.

PropertyValueReference
CAS Number 362-75-4[1][2]
Molecular Formula C₁₃H₁₇N₅O₄[1][2]
Molecular Weight 307.31 g/mol [1][2]
Appearance White to off-white crystalline powder[1][4]
Melting Point 221-222 °C[1][2]
Optical Activity [α]20/D −98.5° (c = 1 in dioxane)[1][2]
Purity ≥98% (HPLC)[1][5]

Core Application: A Versatile Protecting Group in Chemical Synthesis

The central utility of this compound lies in its function as a protecting group. The cis-diol of the ribose moiety in adenosine presents a synthetic challenge, as both the 2' and 3'-hydroxyl groups are reactive.[1] By reacting adenosine with acetone (B3395972) or an equivalent under acidic conditions, a five-membered ring (an acetal) is formed, which effectively "protects" these two hydroxyl groups.[1][2] This isopropylidene group is stable under a variety of reaction conditions used to modify other parts of the molecule, yet it can be readily removed under mild acidic conditions to regenerate the diol.[3] This allows for highly regioselective synthesis, primarily enabling modifications at the 5'-position.[1][3]

G Adenosine Adenosine Protected This compound Adenosine->Protected  Protection  (Acetone, Acid Catalyst) Modified_Protected 5'-Modified-2',3'-O- Isopropylideneadenosine Protected->Modified_Protected  Regioselective 5'-Modification  (e.g., Mitsunobu, Tosylation) Final_Product 5'-Modified Adenosine Analog Modified_Protected->Final_Product  Deprotection  (Acidic Conditions, e.g., TFA)

Caption: Synthetic strategy using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, modification, and deprotection of this compound.

Protocol 1: Synthesis of this compound

This procedure describes the acid-catalyzed reaction of adenosine with 2,2-dimethoxypropane (B42991), which serves as both the acetone source and a water scavenger.[1][2]

  • Reagents and Materials:

    • Adenosine

    • Anhydrous Acetone

    • 2,2-Dimethoxypropane

    • p-Toluenesulfonic acid monohydrate (catalyst)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated Sodium Bicarbonate solution

    • Silica (B1680970) Gel for column chromatography

  • Procedure:

    • Suspend adenosine (1 equivalent) in anhydrous acetone.[1]

    • Add 2,2-dimethoxypropane (2-3 equivalents) to the suspension.[1]

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.[1][3]

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1][2]

    • Once the reaction is complete, neutralize the acid catalyst by adding a base like sodium bicarbonate solution.[4]

    • Filter the mixture and concentrate the filtrate under reduced pressure.[2]

    • Purify the crude product by recrystallization or silica gel column chromatography to yield pure this compound.[1][2]

Protocol 2: 5'-Azidation via Mitsunobu Reaction

This protocol details the conversion of the 5'-hydroxyl group to an azide (B81097), a versatile functional group for further "click chemistry" conjugations.

  • Reagents and Materials:

    • This compound

    • Triphenylphosphine (B44618) (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Diphenylphosphoryl azide (DPPA)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon).[1]

    • Add diphenylphosphoryl azide (1.2 equivalents) to the solution.[1]

    • Cool the mixture to 0 °C in an ice bath.[1]

    • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.[1]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.[1]

    • Upon completion, concentrate the reaction mixture under reduced pressure.[1]

    • Purify the residue by silica gel column chromatography to isolate the 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine.[1]

Protocol 3: Deprotection of the Isopropylidene Group

The final step in many synthetic sequences is the removal of the protecting group to yield the target nucleoside analog.[1]

  • Reagents and Materials:

    • 5'-modified-2',3'-O-isopropylideneadenosine derivative

    • Trifluoroacetic acid (TFA)

    • Water

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 5'-modified-2',3'-O-isopropylideneadenosine derivative in a mixture of TFA and water (e.g., 9:1 v/v).[1]

    • Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.[1]

    • Once the reaction is complete, remove the TFA and water under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[1]

    • The resulting deprotected nucleoside can be purified by recrystallization or chromatography as needed.[1]

Summary of Reaction Data
ReactionSubstrateReagentsSolventTypical YieldReference
Protection AdenosineAcetone, 2,2-Dimethoxypropane, p-TsOHAcetoneHigh[1][2]
5'-Azidation This compoundPPh₃, DIAD, DPPATHF~70-80%[1]
Deprotection 5'-modified-2',3'-O-isopropylideneadenosineTFA, Water->90%[1]

Applications in Drug Discovery and Chemical Biology

The synthetic versatility of this compound makes it an indispensable tool in the development of therapeutic agents and molecular probes.[5][6]

Antiviral and Anticancer Drug Development

Modified nucleosides are a cornerstone of antiviral and anticancer therapies.[3] They act as mimics of endogenous nucleosides, interfering with crucial cellular or viral processes like DNA or RNA synthesis.[1][3] this compound is a key starting material for creating libraries of novel nucleoside analogs that can be screened for therapeutic activity.[3][5] For instance, it is a crucial intermediate in the synthesis of Cordycepin (3'-deoxyadenosine), an analog with known antitumor and antiviral properties.[2]

G cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Development Start This compound Library Library of Novel Nucleoside Analogs Start->Library Regioselective 5'-Modification & Deprotection HTS High-Throughput Screening (HTS) (e.g., Antiviral/Anticancer Assays) Library->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization (SAR) Hit->Lead Preclinical Preclinical Studies (In vivo Efficacy, Toxicology) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Workflow for nucleoside analog drug discovery.

Probing Biological Pathways

Beyond drug development, analogs derived from this compound are vital tools in chemical biology for elucidating complex cellular pathways.[5][7] By modifying the adenosine structure, researchers can create potent and selective ligands to probe the function of specific proteins, such as G-protein coupled receptors (GPCRs) and enzymes involved in nucleotide metabolism.[4][7]

A prominent example is the study of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are implicated in numerous physiological and pathological processes.[8][9] Analogs synthesized using this compound as a precursor have been instrumental in characterizing the structure-activity relationships (SAR) and downstream signaling of these receptors.[1][7] For example, agonists for the A₃ adenosine receptor, which is highly expressed in tumor cells, can initiate a signaling cascade that influences cell proliferation.[1][10]

G Ligand A₃ Receptor Agonist (e.g., Cl-IB-MECA) A3R A₃ Adenosine Receptor (GPCR) Ligand->A3R Activates Gi Inhibitory G-protein (Gi/o) A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., Cell Cycle Proteins) PKA->Downstream Phosphorylates

Caption: A₃ Adenosine Receptor signaling pathway.

Conclusion

This compound is far more than a simple chemical intermediate; it is an enabling tool that has profoundly impacted nucleoside chemistry, drug discovery, and chemical biology.[1] Its role as a robust protecting group provides a reliable and efficient strategy for the regioselective synthesis of a diverse array of modified adenosine analogs.[3] From the development of potent antiviral and anticancer therapeutics to the creation of molecular probes for dissecting intricate cellular signaling networks, the applications of this compound underscore its practical importance in advancing both fundamental research and the quest for new medicines.[1][5]

References

An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine (CAS 362-75-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylideneadenosine is a pivotal intermediate in nucleoside chemistry, serving as a cornerstone for the synthesis of a diverse range of modified nucleosides with significant therapeutic potential.[1] Its principal role lies in the concurrent protection of the cis-2' and 3'-hydroxyl groups of the ribose moiety. This strategic protection enables regioselective modifications at other positions of the adenosine (B11128) molecule, particularly the 5'-hydroxyl group.[1] Such modifications are crucial in the development of antiviral and anticancer agents, as well as for the creation of molecular probes to investigate complex biological pathways.[1][2] This technical guide provides a comprehensive exploration of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and visual workflows to support both fundamental research and drug discovery endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its effective application in synthesis.[1] Key data are summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 362-75-4[1][3]
Molecular Formula C₁₃H₁₇N₅O₄[1][3]
Molecular Weight 307.31 g/mol [1][3]
Appearance White to off-white crystalline powder[1][3]
Melting Point 221-222 °C[1][4][5]
Optical Activity [α]20/D −98.5°, c = 1 in dioxane[1][6]
Solubility Slightly soluble in Dioxane, DMSO, and Methanol (B129727)[3]
Storage Room Temperature; Keep in a dark, dry, sealed place[3][5]
Purity ≥98% (HPLC)[1][2]

Table 2: Spectroscopic Data

SpectrumDataReference(s)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.375, 8.190, 7.41, 6.151, 5.366, 5.29, 4.991, 4.245, 3.59, 3.55, 1.560, 1.337[1]
Mass Spectrum (GC-MS) Molecular Ion (M⁺) at m/z 307[1]
Infrared (IR) Spectrum Data available through the NIST WebBook[1]

Synthesis of this compound

The most prevalent method for the synthesis of this compound involves the acid-catalyzed reaction of adenosine with 2,2-dimethoxypropane (B42991) or acetone (B3395972).[1][7] 2,2-dimethoxypropane is often preferred as it acts as both a reactant and a water scavenger, driving the reaction to completion.[7][8]

Experimental Protocol: Synthesis using 2,2-Dimethoxypropane

Objective: To selectively protect the 2' and 3'-hydroxyl groups of adenosine via an acid-catalyzed reaction.[3]

Materials:

  • Adenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another acid catalyst

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Methanol (MeOH)

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone in a round-bottom flask.[8]

  • Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.[8]

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[8]

  • Stir the mixture vigorously at room temperature.[7][8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent such as 10:1 DCM:MeOH. The reaction is typically complete within 2-4 hours.[8]

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes to neutralize the acid catalyst.[8]

  • Filter the mixture to remove solids.[8]

  • Evaporate the filtrate under reduced pressure to obtain the crude product.[8]

  • Purify the crude product by recrystallization from a suitable solvent like methanol or by silica gel column chromatography to yield pure this compound as a white crystalline solid.[3]

G cluster_synthesis Synthesis Workflow adenosine Adenosine Suspension reagents Add 2,2-Dimethoxypropane & p-TsOH (catalyst) adenosine->reagents reaction Stir at Room Temperature (2-4 hours) reagents->reaction quench Quench with NaHCO₃ reaction->quench filtration Filtration quench->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification product This compound purification->product

Caption: A standard workflow for the synthesis and purification of this compound.

Deprotection of this compound

The removal of the isopropylidene protecting group is a crucial step to yield the modified adenosine analog. This is typically achieved under acidic conditions.

Experimental Protocol: Deprotection

Objective: To remove the 2',3'-O-isopropylidene protecting group from a modified adenosine analog.

Materials:

  • This compound derivative

  • Protic solvent (e.g., methanol or ethanol)

  • Water

  • Acid (e.g., trifluoroacetic acid or hydrochloric acid)

  • Base for neutralization (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide)

Procedure:

  • Dissolve the this compound derivative in a mixture of a protic solvent (e.g., methanol) and water.[7]

  • Add a suitable acid to the solution.

  • Stir the solution at room temperature or with gentle heating.[7]

  • Monitor the reaction's progress by TLC until the starting material is consumed.[7]

  • Carefully neutralize the reaction mixture with a suitable base.[7]

  • Remove the solvent under reduced pressure.[7]

  • The resulting crude modified adenosine can be purified by recrystallization or chromatography.

Applications in Research and Drug Development

This compound is an indispensable tool in nucleoside chemistry, enabling the regioselective synthesis of a wide array of modified adenosine analogs.[1] Its applications are far-reaching, from the development of potent therapeutics to the study of cellular signaling.[1][2]

Synthesis of Bioactive Nucleoside Analogs

The primary application of this compound is as a protected precursor in the synthesis of nucleoside analogs with therapeutic potential, including antiviral and anticancer agents.[2][7] The protection of the 2' and 3'-hydroxyls allows for selective modification at the 5'-hydroxyl group.[7] A prominent example is its use in the synthesis of Cordycepin (3'-deoxyadenosine), which possesses significant antitumor and antiviral properties.[7]

Biochemical Research and Cellular Signaling

This compound and its derivatives are utilized in studies of cellular processes and signal transduction pathways.[2][3] By serving as a scaffold for creating adenosine derivatives, it helps researchers probe the function of adenosine receptors and enzymes involved in nucleotide metabolism.[3]

G cluster_pathway Adenosine Receptor Signaling Pathway adenosine_analog Adenosine Analog (from 2',3'-O-IPA) receptor Adenosine Receptor (GPCR) adenosine_analog->receptor g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Modulation g_protein->adenylyl_cyclase camp cAMP Level Change adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka cellular_response Downstream Cellular Response pka->cellular_response

Caption: Role of adenosine analogs in probing G-protein coupled adenosine receptor signaling pathways.

Antiviral Drug Discovery Workflow

The synthesis of novel nucleoside analogs from this compound is a key strategy in the discovery of new antiviral agents.[1] These analogs can be screened for their ability to inhibit viral replication in high-throughput assays.[1]

G cluster_drug_discovery Antiviral Drug Discovery Workflow start_material This compound library_synthesis Library Synthesis: Regioselective 5'-Modification start_material->library_synthesis deprotection Deprotection: Removal of Isopropylidene Group library_synthesis->deprotection library Library of Novel Nucleoside Analogs deprotection->library hts High-Throughput Screening (HTS): Cell-based Antiviral Assay library->hts hit_id Hit Identification: Analogs with Antiviral Activity hts->hit_id lead_opt Lead Optimization: Structure-Activity Relationship (SAR) Studies hit_id->lead_opt preclinical Preclinical Studies: In vivo Efficacy and Toxicology lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A typical workflow for antiviral drug discovery starting from this compound.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry and biochemical research.[1][2] Its utility as a protected intermediate allows for the efficient and regioselective synthesis of a vast array of modified adenosine analogs.[1] The experimental protocols and workflows detailed in this guide underscore the practical importance of this compound in advancing both fundamental research and drug discovery efforts, particularly in the pursuit of novel antiviral and anticancer therapeutics.[1]

References

The Guardian of the Ribose: An In-depth Technical Guide to 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

This technical guide provides a comprehensive overview of 2',3'-O-Isopropylideneadenosine, a pivotal intermediate in nucleoside chemistry. Its strategic role as a protecting group for the 2' and 3'-hydroxyls of adenosine (B11128) has made it an indispensable tool in the synthesis of a wide array of modified nucleosides, significantly impacting the fields of antiviral and anticancer drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis and purification, and its application in the study of cellular signaling pathways.

Core Data at a Glance

A summary of the key quantitative data for this compound is presented below for quick reference and comparison.

PropertyValue
Molecular Weight 307.31 g/mol [1]
Chemical Formula C₁₃H₁₇N₅O₄[1]
CAS Number 362-75-4
Appearance White to off-white crystalline powder
Melting Point 221-222 °C
Optical Activity [α]20/D -98.5° (c = 1 in dioxane)
Purity ≥98% (HPLC)

Spectroscopic and Analytical Data

The structural integrity and purity of this compound are paramount for its successful application in multi-step syntheses. The following tables provide key spectroscopic data for its characterization.

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)
H-88.375
H-28.190
NH₂7.41
H-1'6.151
H-2'5.366
H-3'5.29
H-4'4.991
H-5'a, H-5'b4.245
5'-OH3.59, 3.55
Isopropylidene-CH₃1.560
Isopropylidene-CH₃1.337

¹³C NMR Spectroscopic Data (DMSO-d₆)

Carbon AtomChemical Shift (ppm)
Adenine Moiety
C2152.9
C4148.8
C5120.0
C6156.0
C8140.4
Ribose Moiety
C1'91.0
C2'85.3
C3'81.6
C4'87.2
C5'62.1
Isopropylidene Moiety
C(CH₃)₂113.8
CH₃ (syn)27.2
CH₃ (anti)25.4

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis and application of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of adenosine with acetone (B3395972) or an equivalent reagent like 2,2-dimethoxypropane (B42991).[1]

Materials:

  • Adenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone.

  • To this suspension, add 2,2-dimethoxypropane (3-5 equivalents).[2]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).[2][3]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (B129727) (10:1 v/v). The reaction is typically complete within 2-4 hours.[3]

  • Upon completion, quench the reaction by adding solid sodium bicarbonate and stirring for 15-20 minutes until effervescence ceases.[3]

  • Filter the mixture to remove solids and evaporate the filtrate under reduced pressure to obtain the crude product.[3]

Purification by Column Chromatography

Purification of the crude product is typically achieved by flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Load the dissolved sample onto the top of the silica gel bed.

  • Elute the column with a gradient of methanol in dichloromethane. A common gradient is from 0% to 10% methanol.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white solid.

Applications in Drug Discovery and Signaling Pathway Analysis

The primary utility of this compound lies in its role as a protected precursor for the synthesis of nucleoside analogs with therapeutic potential.[4] The isopropylidene group effectively shields the 2' and 3'-hydroxyls, allowing for selective modifications at the 5'-position of the ribose moiety. This has been instrumental in the development of antiviral and anticancer agents.

Furthermore, derivatives of this compound are valuable tools for studying purinergic signaling, particularly the pathways mediated by adenosine receptors.

Workflow for Antiviral Nucleoside Analog Synthesis

The following diagram illustrates a typical workflow for the discovery of antiviral nucleoside analogs, starting from the synthesis of derivatives using this compound.

G Workflow for Antiviral Drug Discovery A This compound B Selective 5'-Modification (e.g., Tosylation, Azidation) A->B Protection C Nucleophilic Substitution at 5'-position B->C Activation D Deprotection (Removal of Isopropylidene group) C->D E Purified Nucleoside Analog D->E Purification F High-Throughput Screening (Antiviral Assays) E->F G Lead Compound Identification F->G

Caption: A generalized workflow for the synthesis and screening of antiviral nucleoside analogs.

A₃ Adenosine Receptor Signaling Pathways

This compound serves as a scaffold for creating derivatives that can modulate the activity of adenosine receptors, such as the A₃ adenosine receptor (A₃AR). A₃AR activation triggers multiple downstream signaling cascades.

Gαi-Mediated Inhibition of Adenylyl Cyclase: The canonical A₃AR signaling pathway involves coupling to inhibitory G-proteins (Gαi), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and reduced protein kinase A (PKA) activity.

G A3AR Gαi-Mediated Signaling agonist A3AR Agonist A3R A3 Adenosine Receptor agonist->A3R Gi Gαi/βγ A3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates response Cellular Response PKA->response modulates

Caption: A₃AR activation of the Gαi pathway inhibits cAMP production.

Gαq-Mediated Activation of Phospholipase C: A₃AR can also couple to Gαq proteins, activating phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

G A3AR Gαq-Mediated Signaling agonist A3AR Agonist A3R A3 Adenosine Receptor agonist->A3R Gq Gαq/βγ A3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates response Cellular Response Ca2->response PKC->response

Caption: A₃AR activation of the Gαq pathway leads to calcium mobilization and PKC activation.

Activation of MAPK/ERK and PI3K/Akt Pathways: A₃AR activation can also stimulate pro-survival and proliferative pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K/Akt) cascades.

G A3AR-Mediated Pro-Survival Signaling agonist A3AR Agonist A3R A3 Adenosine Receptor agonist->A3R Gi_beta_gamma Gβγ A3R->Gi_beta_gamma releases PI3K PI3K Gi_beta_gamma->PI3K activates Ras Ras Gi_beta_gamma->Ras activates Akt Akt PI3K->Akt activates survival Cell Survival & Proliferation Akt->survival MEK MEK Ras->MEK activates ERK ERK1/2 MEK->ERK activates ERK->survival

Caption: A₃AR can activate the PI3K/Akt and MAPK/ERK pathways to promote cell survival.

References

Solubility Profile of 2',3'-O-Isopropylideneadenosine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-O-Isopropylideneadenosine is a pivotal intermediate in the synthesis of a wide array of nucleoside analogs, playing a crucial role in the development of novel therapeutics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthetic chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, presenting both quantitative and qualitative data. Furthermore, it outlines a detailed experimental protocol for solubility determination, ensuring reproducibility and accuracy in research and development settings.

Introduction

This compound is a derivative of adenosine (B11128) in which the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This protection renders the molecule more stable and allows for selective chemical modifications at other positions, making it an invaluable building block in medicinal chemistry. The solubility of this compound is a critical physical property that influences reaction kinetics, choice of solvent systems for chromatography, and methods for crystallization and purification. This guide aims to be a central resource for professionals working with this compound by consolidating available solubility data and providing a standardized protocol for its determination.

Solubility Data

The solubility of this compound has been characterized in several common organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate easy comparison.

SolventSolubilityConcentration (mM)Data TypeReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL325.40 mMQuantitative[1][2]
DioxaneSlightly SolubleNot SpecifiedQualitative[1][3]
MethanolSlightly SolubleNot SpecifiedQualitative[1][3]
WaterPoor / LimitedNot SpecifiedQualitative[1]

Note: "Slightly Soluble" indicates that the compound does not dissolve readily at room temperature but may show some solubility upon heating or with extended agitation. Further quantitative analysis is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound, adapted from the widely accepted shake-flask method.[4]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid powder)

  • High-purity organic solvent of choice

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the diagram below.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification cluster_result Result start Start add_excess Add excess this compound to a known volume of solvent start->add_excess agitate Agitate at constant temperature (24-48 hours) add_excess->agitate sediment Allow excess solid to sediment agitate->sediment filter_supernatant Filter supernatant to remove undissolved solid sediment->filter_supernatant analyze_sample Analyze filtered sample filter_supernatant->analyze_sample prep_standards Prepare standard solutions gen_cal_curve Generate calibration curve (e.g., HPLC-UV) prep_standards->gen_cal_curve gen_cal_curve->analyze_sample calculate Calculate solubility analyze_sample->calculate end End calculate->end

Workflow for Solubility Determination

Conclusion

This technical guide provides essential solubility data and a detailed experimental protocol for this compound, a critical intermediate in drug discovery and development. The provided information is intended to assist researchers and scientists in optimizing their synthetic and purification strategies. The standardized protocol for solubility determination will aid in generating reliable and reproducible results, fostering greater consistency across different laboratories. As new data becomes available, this guide will be updated to continue serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Stability and Storage of 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2',3'-O-Isopropylideneadenosine, a critical protected nucleoside used as an intermediate in the synthesis of various adenosine (B11128) analogs with therapeutic potential. Understanding the stability profile of this compound is paramount for ensuring its integrity throughout experimental workflows and for the reliable synthesis of target molecules.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder. The introduction of the isopropylidene group to the 2' and 3' hydroxyls of the ribose moiety enhances its stability in certain conditions, making it a versatile tool in medicinal chemistry.

PropertyValue
Molecular Formula C₁₃H₁₇N₅O₄
Molecular Weight 307.31 g/mol
CAS Number 362-75-4
Melting Point 221-222 °C
Solubility Slightly soluble in Dioxane, DMSO, and Methanol

Stability Profile

The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the 2',3'-O-isopropylidene group, which results in the formation of adenosine.[1] This acetal (B89532) protecting group is highly sensitive to acidic conditions.[1] Conversely, the compound is relatively stable under neutral to basic conditions.

pH Stability
Thermal and Photostability

General laboratory practice suggests protecting this compound from prolonged exposure to light, although specific photostability data is not extensively documented.[2] The solid form is stable at a range of temperatures as detailed in the storage conditions below.

Recommended Storage Conditions

Adherence to proper storage conditions is critical for maintaining the purity and stability of this compound. The following tables summarize the recommended conditions for both solid and solution forms.

Solid Form
Storage TemperatureRecommended Duration
-20°C≥ 2-3 years[2]
4°CUp to 2 years[3]
Room TemperatureSuitable for short-term storage; keep in a dark, dry, sealed place.
In Solution

For solutions, it is advisable to prepare fresh or use stored aliquots promptly. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[3]

SolventStorage TemperatureRecommended Duration
DMSO or other organic solvents-80°C≤ 6 months[2][3]
DMSO or other organic solvents-20°C≤ 1 month[2][3]

Experimental Protocols

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the stability of this compound under various conditions. A stability-indicating method should be capable of separating the intact compound from its primary degradant, adenosine.

Objective: To determine the rate of degradation of this compound under specific pH, temperature, or light exposure conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724) and water

  • Buffers of desired pH (e.g., pH 4, 7, and 9)

  • HPLC system with a UV-Vis or Mass Spectrometer detector

  • C18 reverse-phase HPLC column

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • Prepare a series of dilutions from the stock solution to create a standard curve for quantification.

  • Sample Preparation:

    • Prepare solutions of this compound in the different buffers or conditions to be tested (e.g., pH 4, 7, and 9).

  • Incubation:

    • Incubate the test samples under the desired stress conditions (e.g., specific temperature or light exposure).

    • Maintain a control sample at -80°C to represent the initial, undegraded state.[2]

  • Time Points:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.[2]

  • HPLC Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water) to achieve separation of this compound and potential degradation products.

    • Monitor the elution profile at an appropriate wavelength, such as 260 nm, which corresponds to the adenine (B156593) chromophore.[2]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point using the standard curve.

    • Calculate the percentage of the compound remaining at each time point relative to the concentration at time 0.

Visualizations

Degradation Pathway of this compound

The primary degradation route for this compound is the hydrolysis of the acetal group under acidic conditions, leading to the removal of the protecting group and the formation of adenosine.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

G cluster_1 Stability Testing Workflow prep Sample Preparation (Solutions in different pH buffers) stress Application of Stress Conditions (Temperature, Light) prep->stress sampling Time-Point Sampling stress->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation (% Degradation vs. Time) analysis->data

Caption: Workflow for stability assessment of this compound.

References

Introduction: The Role of 2',3'-O-Isopropylideneadenosine as a Synthetic Linchpin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 2',3'-O-Isopropylideneadenosine

This compound is a protected nucleoside derivative of adenosine (B11128). Its primary significance in biochemical and pharmaceutical research does not stem from a direct biological mechanism of action, but rather from its pivotal role as a synthetic intermediate.[1] The isopropylidene group strategically protects the 2' and 3'-hydroxyl groups of the ribose sugar, allowing for selective chemical modifications at other positions of the adenosine molecule, most notably the 5'-hydroxyl group and the purine (B94841) base.[1] This regioselective control is fundamental for the synthesis of a diverse array of potent and specific adenosine analogs with significant therapeutic potential, including antiviral and anticancer agents.[2]

This guide will elucidate the "mechanism of action" of this compound by examining the biological activities of two prominent and well-characterized compounds synthesized from it: Cl-IB-MECA , a selective A3 adenosine receptor agonist, and Cordycepin , a nucleoside analog with broad therapeutic applications.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for its application in synthesis.

PropertyValueReference(s)
CAS Number 362-75-4[3]
Molecular Formula C₁₃H₁₇N₅O₄[3]
Molecular Weight 307.31 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 221-222 °C[3]
Optical Activity [α]²⁰/D −98.5° (c = 1 in dioxane)[3]

I. Mechanism via A3 Adenosine Receptor (A3AR) Agonism: The Case of Cl-IB-MECA

This compound is a critical starting material for the synthesis of 2-chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA), a highly potent and selective agonist for the A3 adenosine receptor (A3AR).[3]

A. Signaling Pathway of Cl-IB-MECA

Activation of the A3AR by Cl-IB-MECA initiates a cascade of intracellular events. The A3AR is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gi protein is activated and inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of Protein Kinase A (PKA) and other downstream effectors.[3] In various cancer cell lines, Cl-IB-MECA has been shown to induce cell death by suppressing ERK and Akt signaling pathways, mediated by an increase in intracellular Ca²⁺ and reactive oxygen species (ROS).[4]

A3AR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts Cl_IB_MECA Cl-IB-MECA Cl_IB_MECA->A3AR Binds & Activates Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Activation ERK_Akt ↓ pERK / pAkt PKA->ERK_Akt Apoptosis Cellular Response (e.g., Apoptosis) ERK_Akt->Apoptosis Leads to Binding_Assay_Workflow start Start prep Prepare Reagents: - A3AR Membranes - [¹²⁵I]I-AB-MECA - Cl-IB-MECA dilutions start->prep incubate Incubate: Membranes + Radioligand + Test Compound prep->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters (Ice-cold Buffer) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis: Calculate IC₅₀ and Ki count->analyze end End analyze->end Cordycepin_Mechanism cluster_cellular Cellular Processes cluster_rna RNA Synthesis cluster_signal Signaling Pathways Cordycepin Cordycepin (3'-deoxyadenosine) dATP 3'-dATP (Cordycepin Triphosphate) Cordycepin->dATP Phosphorylation AMPK AMPK Activation Cordycepin->AMPK Akt_mTOR Akt/mTOR Inhibition Cordycepin->Akt_mTOR Apoptosis Apoptosis Induction Cordycepin->Apoptosis RNA_Polymerase RNA Polymerase dATP->RNA_Polymerase RNA_Chain Growing RNA Chain RNA_Polymerase->RNA_Chain Incorporates into Termination Chain Termination RNA_Chain->Termination Leads to

References

The Guardian of the Ribose: An In-depth Technical Guide to the Discovery and History of 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the strategic manipulation of complex bioactive molecules is paramount. Among the foundational techniques enabling the synthesis of novel therapeutics is the use of protecting groups, a concept elegantly exemplified by 2',3'-O-Isopropylideneadenosine. This pivotal intermediate has served as a cornerstone in the synthesis of a vast array of modified nucleosides, particularly those with antiviral and anticancer properties.[1][2] This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and applications of this compound, tailored for the scientific community.

A Historical Perspective: The Dawn of Nucleoside Protection

The journey to control the reactivity of nucleosides was a critical step in the evolution of nucleic acid chemistry. The polyfunctional nature of these molecules, with their multiple hydroxyl groups and reactive nucleobases, presented a significant challenge to chemists seeking to perform selective modifications. The concept of temporarily masking certain functional groups to direct reactions to specific sites became a fundamental strategy.

While the precise first synthesis of this compound is not readily apparent in singular seminal publications, its development is intrinsically linked to the broader history of acetal (B89532) protecting groups in carbohydrate and nucleoside chemistry. The acid-catalyzed reaction of diols with acetone (B3395972) to form isopropylidene derivatives was a known transformation in carbohydrate chemistry. The application of this strategy to nucleosides was a logical and crucial extension, enabling the selective protection of the cis-2',3'-diol of the ribose moiety. This protection was instrumental in allowing for modifications at the 5'-hydroxyl group and the nucleobase itself, paving the way for the synthesis of a multitude of adenosine (B11128) analogs.[1][3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective application in synthesis and analysis.

PropertyValue
Molecular Formula C₁₃H₁₇N₅O₄
Molecular Weight 307.31 g/mol
CAS Number 362-75-4
Appearance White to off-white crystalline powder
Melting Point 221-222 °C
Optical Activity [α]²⁰/D -98.5° (c = 1 in dioxane)
Solubility Slightly soluble in Dioxane, DMSO, and Methanol

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.375, 8.190, 7.41, 6.151, 5.366, 5.29, 4.991, 4.245, 3.59, 3.55, 1.560, 1.337.[1]

  • ¹³C NMR (DMSO-d₆) δ (ppm): 163.6, 153.6, 153.5, 151.0, 141.1, 140.0, 132.6, 131.3, 130.5, 130.4, 126.4, 125.2, 123.8, 123.7, 118.8, 93.3, 89.3, 76.9, 68.6, 53.6.[4]

  • Mass Spectrum (GC-MS): Molecular Ion (M⁺) at m/z 307.[1]

Experimental Protocols: Synthesis and Deprotection

The synthesis of this compound is a well-established and efficient procedure. The most common method involves the acid-catalyzed acetalization of adenosine with acetone or a related reagent.[1][4]

Synthesis of this compound

Objective: To selectively protect the 2' and 3'-hydroxyl groups of adenosine.

Materials:

  • Adenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane (B42991)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone.[5]

  • Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension. 2,2-dimethoxypropane serves as both a reactant and a water scavenger, driving the reaction to completion.[4][5]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).[5]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase such as 10:1 DCM:MeOH. The reaction is usually complete within 2-4 hours.[5]

  • Upon completion, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes to neutralize the acid catalyst.[5]

  • Filter the mixture to remove the solids.[5]

  • Evaporate the filtrate under reduced pressure to obtain the crude product.[5]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a white crystalline solid.[4]

Deprotection of this compound

The removal of the isopropylidene group is readily achieved under mild acidic conditions.

Procedure:

  • Dissolve the 2',3'-O-isopropylidene-protected nucleoside in a suitable solvent mixture (e.g., methanol/water or dioxane/water).[6]

  • Add a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid.[6]

  • Stir the reaction at room temperature and monitor its progress by TLC.[6]

  • Once the deprotection is complete, neutralize the acid with a base (e.g., sodium bicarbonate).[6]

  • Remove the solvent under reduced pressure.[6]

  • The final product can be purified by crystallization or column chromatography.[6]

Core Applications in Research and Drug Development

The primary utility of this compound lies in its role as a key synthetic intermediate.[2][7][8] By protecting the 2' and 3'-hydroxyl groups, it allows for regioselective modifications at other positions of the adenosine molecule.

Synthesis of Nucleoside Analogs

The free 5'-hydroxyl group of this compound is a versatile handle for a wide range of chemical transformations. It can be oxidized, esterified, or converted into a leaving group (e.g., by tosylation) for subsequent nucleophilic substitution reactions.[6] This has enabled the synthesis of a vast library of 5'-modified adenosine analogs with potential therapeutic activities.

Furthermore, the protection of the ribose diol facilitates modifications on the adenine (B156593) base, such as N6-alkylation.[6]

Antiviral and Anticancer Drug Discovery

Many clinically important antiviral and anticancer drugs are nucleoside analogs. These molecules act by mimicking natural nucleosides and interfering with the replication of viral genetic material or the proliferation of cancer cells.[1] The synthesis of these life-saving drugs often relies on the strategic use of protected intermediates like this compound.[7] A prominent example is its use in the synthesis of Cordycepin (3'-deoxyadenosine), a nucleoside analog with significant antitumor and antiviral properties.[4]

Signaling Pathways and Experimental Workflows

The derivatives synthesized from this compound are often designed to interact with specific biological targets, such as adenosine receptors, which are involved in numerous physiological processes.

Synthesis_and_Application_Workflow Adenosine Adenosine Protection Protection (Acetonide Formation) Adenosine->Protection Isopropylideneadenosine This compound Protection->Isopropylideneadenosine Modification Selective Modification (5'-OH or Nucleobase) Isopropylideneadenosine->Modification ModifiedAnalog Modified Nucleoside Analog Modification->ModifiedAnalog Deprotection Deprotection (Acid Hydrolysis) ModifiedAnalog->Deprotection FinalProduct Final Bioactive Nucleoside Deprotection->FinalProduct BiologicalScreening Biological Screening (Antiviral/Anticancer Assays) FinalProduct->BiologicalScreening

Caption: General workflow for the synthesis and screening of bioactive nucleoside analogs starting from adenosine.

Adenosine_Receptor_Signaling cluster_cell Cell Membrane AR Adenosine Receptor (e.g., A1) G_protein G-protein (Gi/o) AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Adenosine Analog (Agonist/Antagonist) Ligand->AR Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to

Caption: Simplified signaling pathway of an inhibitory adenosine receptor, a common target for adenosine analogs.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the ingenuity of chemists in overcoming the challenges of selective synthesis. Its discovery and application have been instrumental in the development of a wide range of biologically active nucleoside analogs, contributing significantly to the fields of antiviral and anticancer research. This technical guide serves as a comprehensive resource for scientists, providing the historical context, practical data, and experimental protocols necessary to fully leverage the power of this versatile molecule in the ongoing quest for novel therapeutics.

References

The Guardian of the Ribose: A Technical Guide to 2',3'-O-Isopropylideneadenosine in Nucleoside Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of nucleoside chemistry and drug discovery, the strategic protection and deprotection of reactive functional groups are paramount to the successful synthesis of target molecules. Among the arsenal (B13267) of protecting groups, the isopropylidene acetal (B89532) stands out for its reliability and efficiency in safeguarding the vicinal 2' and 3'-hydroxyl groups of ribonucleosides. This technical guide provides an in-depth exploration of 2',3'-O-Isopropylideneadenosine, a cornerstone protected nucleoside that has paved the way for the synthesis of a myriad of biologically active adenosine (B11128) analogs, including potent antiviral and anticancer agents.[1]

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective application in synthesis. The following tables summarize key quantitative data for this pivotal compound.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number362-75-4[1][2][3][4]
Molecular FormulaC₁₃H₁₇N₅O₄[1][2][3][4]
Molecular Weight307.31 g/mol [1][2][3][4]
AppearanceWhite to off-white crystalline powder[2][3]
Melting Point221-222 °C[1][2][3][4][5]
Optical Activity [α]²⁰/D-98.5° (c = 1 in dioxane)[1][2][5][6]
Purity≥98% (HPLC)[2][7][8]
SolubilitySlightly soluble in Dioxane, DMSO, and Methanol (B129727).[3]
StorageRoom Temperature; Keep in a dark, dry, sealed place.[3]

Table 2: NMR Spectroscopic Data for this compound (in DMSO-d₆)

NucleusChemical Shift (δ, ppm)Reference
¹H NMR8.375 (H-8), 8.190 (H-2), 7.41 (NH₂), 6.151 (H-1'), 5.366 (H-2'), 5.29 (H-3'), 4.991 (H-4'), 4.245 (H-5'a, H-5'b), 3.59, 3.55 (5'-OH), 1.560 (Isopropylidene-CH₃), 1.337 (Isopropylidene-CH₃)[2][9]
¹³C NMR163.6, 153.6, 153.5, 151.0, 141.1, 140.0, 132.6, 131.3, 130.5, 130.4, 126.4, 125.2, 123.8, 123.7, 118.8, 93.3, 89.3, 76.9, 68.6, 53.6[1]

Synthesis and Experimental Protocols

The strategic application of this compound begins with its efficient synthesis.

Synthesis of this compound

The protection of the 2' and 3'-hydroxyl groups of adenosine is most commonly achieved through an acid-catalyzed reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991).[1][2]

Synthesis_Workflow Adenosine Adenosine Suspension in Anhydrous Acetone Reagents Add 2,2-Dimethoxypropane & p-Toluenesulfonic acid (catalyst) Adenosine->Reagents Reaction Stir at Room Temperature (Monitor by TLC) Reagents->Reaction Neutralization Neutralize with Base (e.g., Sodium Bicarbonate) Reaction->Neutralization Filtration Filter to Remove Solids Neutralization->Filtration Concentration Concentrate Filtrate (Reduced Pressure) Filtration->Concentration Purification Recrystallization (e.g., from Methanol) Concentration->Purification Product This compound (White Crystalline Solid) Purification->Product

A standard workflow for the synthesis and purification of this compound.[10]

Experimental Protocol: Synthesis using 2,2-Dimethoxypropane [2][10]

  • Materials:

    • Adenosine

    • Anhydrous Acetone

    • 2,2-Dimethoxypropane

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Sodium bicarbonate

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Procedure:

    • Suspend adenosine (1 equivalent) in anhydrous acetone.

    • Add 2,2-dimethoxypropane (3-5 equivalents).[10]

    • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[10]

    • Stir the mixture at room temperature and monitor the reaction by TLC (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[10]

    • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.[10]

    • Filter the mixture to remove the solids.

    • Evaporate the filtrate under reduced pressure to obtain the crude product.[10]

    • Purify the crude product by recrystallization from a suitable solvent like methanol to yield pure this compound as a white crystalline solid.[3]

The Gateway to Analogs: Regioselective Modifications

The primary role of this compound is to serve as a versatile intermediate, directing chemical transformations to other sites of the adenosine molecule by temporarily masking the 2' and 3'-hydroxyls.[2] This allows for selective modification of the 5'-hydroxyl group and the N6-position of the adenine (B156593) base.[11]

5'-Hydroxyl Group Modifications

With the 2' and 3'-hydroxyls protected, the 5'-hydroxyl group becomes the primary site for chemical modification.

1. Tosylation of the 5'-Hydroxyl Group

This reaction converts the 5'-hydroxyl into a good leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions.[11]

Tosylation_Reaction Start This compound Reagents p-Toluenesulfonyl chloride Anhydrous Pyridine (B92270), 0 °C Start->Reagents Product 5'-O-Tosyl-2',3'-O- isopropylideneadenosine Reagents->Product Tosylation

Synthesis of 5'-O-Tosyl-2',3'-O-isopropylideneadenosine.[11]

Experimental Protocol: 5'-O-Tosylation [11]

  • Methodology:

    • Dissolve this compound in anhydrous pyridine and cool the solution to 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) portion-wise.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor by TLC.

    • Once the reaction is complete, quench by adding crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography.

2. Mitsunobu Reaction for 5'-Azide Synthesis

The Mitsunobu reaction is a versatile method for introducing a variety of functionalities at the 5'-position, such as an azide (B81097) group, which is a precursor for amines or can be used in click chemistry.[2]

Experimental Protocol: One-pot synthesis of 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine [2]

  • Methodology:

    • Dissolve this compound (1 equivalent) and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous THF under an inert atmosphere.

    • Add diphenylphosphoryl azide (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

    • Stir the reaction, allowing it to warm to room temperature, and monitor by TLC.

    • Upon completion, concentrate the reaction mixture and purify by silica (B1680970) gel column chromatography.

N6-Position Modifications

The exocyclic amino group (N6) of the adenine base can also be selectively modified.

Experimental Protocol: N6-Alkylation [11]

  • Methodology:

    • Dissolve this compound in an appropriate anhydrous solvent such as DMF.

    • Add a base (e.g., potassium carbonate) and the corresponding alkyl halide (e.g., benzyl (B1604629) bromide).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography to afford the N6-alkylated derivative.

Deprotection: Regenerating the Diol

The removal of the isopropylidene protecting group is a critical final step, readily accomplished under mild acidic conditions to regenerate the 2',3'-diol.[1][11]

Deprotection_Reaction Start Modified 2',3'-O-Isopropylidene- nucleoside Reagents Aqueous Acid (e.g., H₂SO₄, TFA) in Methanol/Water Start->Reagents Product Final Modified Nucleoside Reagents->Product Deprotection

Acid-catalyzed deprotection of the 2',3'-O-isopropylidene group.[11]

Experimental Protocol: Acid-Catalyzed Deprotection [1][11]

  • Methodology:

    • Dissolve the 2',3'-O-isopropylidene-protected modified nucleoside in a suitable solvent mixture (e.g., methanol/water or dioxane/water).[11]

    • Add a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid.[11]

    • Stir the reaction at room temperature and monitor its progress by TLC.[11]

    • Once the deprotection is complete, carefully neutralize the acid with a base (e.g., sodium bicarbonate).[1][11]

    • Remove the solvent under reduced pressure.[1][11]

    • Purify the final product by crystallization or column chromatography.[11]

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of numerous modified nucleosides with therapeutic potential.[1][7] These analogs often mimic endogenous nucleosides to interfere with viral replication or cancer cell proliferation.[2] A prominent example is its use in the synthesis of Cordycepin (3'-deoxyadenosine), a nucleoside analog with significant antitumor and antiviral properties.[1] The general synthetic strategy involves protection, selective 5'-modification, manipulation of the 3'-position, and final deprotection.[1]

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Development Start 2',3'-O-Isopropylidene- adenosine Modification Regioselective Modification (e.g., at 5'-position) Start->Modification Deprotection Deprotection Modification->Deprotection Library Library of Nucleoside Analogs Deprotection->Library HTS High-Throughput Screening (Antiviral/Anticancer Assays) Library->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical & Clinical Development Lead->Candidate

Workflow for Antiviral Drug Discovery using this compound.[2]

The isotopically labeled form, this compound-13C5, is also a valuable tool, serving as a tracer in metabolic studies to understand the uptake, metabolism, and mechanism of action of nucleoside analogs.[12]

Role in Oligonucleotide Synthesis

While indispensable for synthesizing single nucleoside analogs, the 2',3'-O-isopropylidene group is generally not suitable for standard solid-phase oligonucleotide synthesis using phosphoramidite (B1245037) chemistry.[13] The reason lies in its acid lability, which is incompatible with the repetitive acidic removal of the 5'-O-dimethoxytrityl (DMT) group required in each synthesis cycle.[13] For RNA synthesis, more robust 2'-hydroxyl protecting groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM) are employed.[13]

Conclusion

This compound is an indispensable tool in nucleoside chemistry, providing an efficient and practical solution for the temporary protection of the 2',3'-diol of adenosine.[2][14] Its high-yielding synthesis, stability under a range of basic and nucleophilic conditions, and mild deprotection protocol make it a superior choice for many synthetic applications.[14] Its pivotal role as a precursor enables the regioselective synthesis of a vast library of modified adenosine analogs, fueling the discovery and development of novel antiviral and anticancer therapeutics and advancing our understanding of complex biological pathways.[2]

References

spectroscopic data for 2',3'-O-Isopropylideneadenosine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2',3'-O-Isopropylideneadenosine, a pivotal intermediate in the synthesis of various adenosine (B11128) analogs with therapeutic potential. The structural elucidation of this compound is paramount for its application in medicinal chemistry and drug development. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental structure comprises an adenine (B156593) base linked to a ribose sugar, where the 2' and 3' hydroxyl groups are protected by an isopropylidene group, a modification crucial for subsequent chemical synthesis.[1][2]

PropertyValue
Molecular Formula C₁₃H₁₇N₅O₄[3][4]
Molecular Weight 307.31 g/mol [3][5]
CAS Number 362-75-4[3][5]
Appearance White or almost white crystalline powder[1]
Melting Point 221-222 °C[4]
Solubility Slightly soluble in Dioxane, DMSO, and Methanol[1][4]
Storage Room Temperature; Keep in a dark, dry, sealed place[1][4]

Spectroscopic Data

The characterization of this compound relies on a combination of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound reveals characteristic signals for the protons of the adenine base, the ribose moiety, and the isopropylidene protecting group.[2] The following data were obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 400 MHz.[2][6]

AssignmentChemical Shift (δ, ppm)
H-88.375
H-28.190
NH₂7.41
H-1'6.151
H-2'5.366
H-3'5.29
H-4'4.991
H-5'a, H-5'b4.245
5'-OH3.59, 3.55
Isopropylidene-CH₃1.560
Isopropylidene-CH₃1.337

¹³C NMR (Carbon NMR) Data

AssignmentPredicted Chemical Shift (δ, ppm)
C-6~156
C-2~152
C-4~149
C-8~140
C-5~119
Isopropylidene-C(CH₃)₂~113
C-1'~90
C-4'~87
C-2'~84
C-3'~81
C-5'~61
Isopropylidene-CH₃~27, ~25
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is noted in the NIST Chemistry WebBook, detailed peak assignments are not provided.[8] Based on general knowledge of IR spectroscopy for nucleosides, the following characteristic peaks can be anticipated:

  • N-H stretching: Around 3300-3100 cm⁻¹ for the amine group (NH₂) on the adenine base.

  • C-H stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds of the adenine ring and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ribose and isopropylidene groups.[9]

  • C=N and C=C stretching: In the 1650-1550 cm⁻¹ region, characteristic of the adenine ring.

  • C-O stretching: Strong absorptions in the 1200-1000 cm⁻¹ region for the C-O bonds of the ribose and the isopropylidene acetal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[2] For this compound (C₁₃H₁₇N₅O₄), the expected molecular weight is 307.31 g/mol .[10] Electron Ionization (EI) mass spectrometry would provide a characteristic fragmentation pattern aiding in structural confirmation.[2]

Ionm/z (expected)
[M]⁺307.13
[M - CH₃]⁺292.11
[Adenine + H]⁺136.06

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful characterization of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400-600 MHz spectrometer):

  • ¹H NMR:

    • Experiment: Standard 1D proton experiment.

    • Solvent: DMSO-d₆.[6]

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR:

    • Experiment: 1D ¹³C NMR with proton decoupling.[7]

    • Solvent: DMSO-d₆ or Methanol-d₄.[7]

    • Concentration: 10-50 mg in 0.5-0.7 mL of solvent.[7]

    • Reference: TMS at 0.00 ppm.[7]

    • Spectral Width: Approximately 200-250 ppm.[7]

    • Relaxation Delay (D1): 2-5 seconds.[7]

Infrared (IR) Spectroscopy Protocol

A general protocol for obtaining an IR spectrum of a solid nucleoside sample is as follows:

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix a small amount of this compound with dry potassium bromide (KBr) powder.

  • Press the mixture into a thin, transparent pellet using a hydraulic press. Cesium iodide (CsI) can also be used as a matrix.[11]

Data Acquisition:

  • Place the pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent like methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.[2] For more complex matrices like plasma, a protein precipitation method followed by hydrophilic interaction liquid chromatography (HILIC) is recommended.[10]

Instrumentation (for LC-MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for nucleosides.[10] Electron Ionization (EI) at 70 eV is also utilized.[2]

  • Mass Analyzer: A triple quadrupole mass spectrometer is suitable for quantitative analysis.[10]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Product Final_Product Purity_Assessment->Final_Product Confirmed Product

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, physicochemical properties, and experimental applications of 2',3'-O-Isopropylideneadenosine. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and utilize it effectively in their work.

Introduction to this compound

This compound is a protected nucleoside derivative of adenosine (B11128), a fundamental component of nucleic acids and a key signaling molecule.[1] Its primary utility lies in its role as a versatile intermediate in the synthesis of a wide array of nucleoside analogs with potential therapeutic applications, including antiviral and anticancer agents.[2] The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose moiety, allowing for selective chemical modifications at other positions of the adenosine molecule.[3]

Safety and Handling Precautions

While safety data sheets (SDS) for this compound often indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS) or OSHA's Hazard Communication Standard, it is imperative to handle all chemical compounds with a high degree of caution in a laboratory setting.[4] The toxicological properties of this specific compound have not been extensively investigated. However, as a nucleoside analog, a class of compounds known to have biological activity, appropriate safety measures are essential.[5]

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize the potential for inhalation of the powder.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, follow the first-aid measures outlined below.

  • Good Laboratory Practices: Adhere to standard good laboratory practices, including avoiding eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[4]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if you feel unwell.[4]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]

  • Disposal: Dispose of waste and unused product in accordance with all applicable federal, state, and local regulations.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound. It is important to note the absence of specific toxicological data like LD50 values.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 362-75-4[6]
Molecular Formula C₁₃H₁₇N₅O₄[6]
Molecular Weight 307.31 g/mol [6]
Appearance White to off-white crystalline powder[1]
Melting Point 221-223 °C[6]
Solubility Soluble in DMSO and methanol. Slightly soluble in dioxane.[1]
Optical Activity [α]20/D -98.5° (c=1 in dioxane)[2]
Storage Temperature Room temperature[1]

Table 2: Toxicological Data for this compound

Data PointValueReference(s)
Acute Toxicity (Oral, Dermal, Inhalation) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Given the lack of specific toxicological data, it is prudent to handle this compound as a potentially bioactive substance. The broader class of nucleoside analogs can exhibit significant biological effects, including toxicity.[5]

Experimental Protocols

This compound is a key starting material for the synthesis of various modified nucleosides. Below are representative protocols for its synthesis and its use in subsequent modifications.

Synthesis of this compound from Adenosine

This protocol describes the acid-catalyzed protection of the 2' and 3'-hydroxyl groups of adenosine.

Materials:

  • Adenosine

  • Anhydrous acetone (B3395972)

  • 2,2-Dimethoxypropane (B42991)

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Suspend adenosine in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Add 2,2-dimethoxypropane to the suspension.[5]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.[5]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the acid catalyst with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent such as dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield this compound as a white solid.[5]

Deprotection of the Isopropylidene Group

This protocol outlines the removal of the isopropylidene protecting group to regenerate the 2',3'-diol.

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Water

  • Sodium bicarbonate solution

Procedure:

  • Dissolve the this compound derivative in a mixture of trifluoroacetic acid and water (e.g., 9:1 v/v).[5]

  • Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a sodium bicarbonate solution.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Application in Drug Discovery and Relevant Signaling Pathways

The primary application of this compound is in the synthesis of nucleoside analogs for drug discovery, particularly in the fields of antiviral and anticancer research.[3] By protecting the 2' and 3' hydroxyls, regioselective modifications can be made to other parts of the adenosine molecule, leading to the creation of libraries of novel compounds for biological screening.[5]

Derivatives of this compound are used to synthesize ligands for adenosine receptors, which are involved in a variety of physiological processes.[7] For example, agonists of the A₃ adenosine receptor have been investigated for their therapeutic potential.[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a relevant biological pathway and an experimental workflow involving the use of this compound.

Adenosine_A3_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space A3_Agonist A3 Adenosine Receptor Agonist A3R A3 Receptor A3_Agonist->A3R Binds Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Adenosine A3 Receptor Signaling Pathway.

Antiviral_Drug_Discovery_Workflow Start Adenosine Protection Synthesis of This compound Start->Protection Modification Regioselective 5'-Modification (e.g., Azidation, Tosylation) Protection->Modification Deprotection Removal of Isopropylidene Group Modification->Deprotection Library Library of Novel Nucleoside Analogs Deprotection->Library Screening High-Throughput Screening (e.g., Antiviral Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Preclinical Preclinical Studies (In vivo Efficacy & Toxicology) Optimization->Preclinical

References

Methodological & Application

Application Notes: 2',3'-O-Isopropylidene Acetal Protection of Ribonucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of nucleoside chemistry, particularly in the synthesis of antiviral and anticancer agents, the strategic application of protecting groups is fundamental for achieving regioselective modifications.[1][2][3] The 2',3'-O-isopropylidene group is a widely utilized protecting group for the vicinal 2'- and 3'-hydroxyls of ribonucleosides.[1] This acetal (B89532) is stable under basic and neutral conditions but can be readily removed in acidic conditions, allowing for selective reactions at other positions, such as the 5'-hydroxyl group.[1][2] This document provides a detailed protocol for the synthesis and deprotection of 2',3'-O-Isopropylideneadenosine, a key intermediate in the preparation of numerous biologically active adenosine (B11128) analogs.[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is crucial for its effective application in synthesis.

PropertyValueReference
CAS Number 362-75-4[1][2][4]
Molecular Formula C₁₃H₁₇N₅O₄[1][2][4]
Molecular Weight 307.31 g/mol [1][2][4]
Appearance White to off-white crystalline powder[2]
Melting Point 221-222 °C[1][2][4]
Optical Activity [α]²⁰/D -98.5° (c = 1 in dioxane)[1][2]
Purity ≥98% (HPLC)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the acid-catalyzed protection of the 2' and 3'-hydroxyl groups of adenosine using 2,2-dimethoxypropane (B42991) as both a reactant and a water scavenger.[1][5]

Materials:

  • Adenosine

  • Anhydrous Acetone (B3395972)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).[5]

  • To the suspension, add 2,2-dimethoxypropane (3-5 equivalents).[5]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).[5]

  • Stir the mixture vigorously at room temperature.[1][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), using a mobile phase such as 10:1 DCM:MeOH. The reaction is typically complete within 2-4 hours when the starting adenosine spot is no longer visible.[5]

  • Upon completion, quench the reaction by adding solid sodium bicarbonate to neutralize the acid catalyst. Stir for an additional 15-20 minutes.[1][5]

  • Filter the reaction mixture to remove solid materials.[1][5]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1][5]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a white crystalline solid.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Adenosine Suspend Adenosine (1 eq) in Anhydrous Acetone Reagents Add 2,2-Dimethoxypropane (3-5 eq) and p-TsOH·H₂O (cat.) Adenosine->Reagents Stir Stir at Room Temperature (2-4 hours) Reagents->Stir TLC Monitor by TLC (10:1 DCM:MeOH) Stir->TLC Check Progress Quench Quench with NaHCO₃ Stir->Quench Upon Completion TLC->Stir Filter Filter Mixture Quench->Filter Concentrate Concentrate Filtrate Filter->Concentrate Recrystallize Recrystallize from Ethanol Concentrate->Recrystallize Product This compound Recrystallize->Product

Workflow for the synthesis of this compound.
Protocol 2: Deprotection of this compound

The removal of the isopropylidene protecting group is efficiently achieved under mild acidic conditions to regenerate the diol.[1]

Materials:

  • This compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve this compound in a mixture of a protic solvent (e.g., methanol or ethanol) and water.[1]

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.[1]

  • Stir the solution at room temperature. The reaction can be gently heated if necessary.[1]

  • Monitor the reaction's progress by TLC until the starting material is fully consumed.[1]

  • Carefully neutralize the reaction mixture by adding a suitable base, such as a saturated solution of sodium bicarbonate.[1]

  • Remove the solvent under reduced pressure.

  • The resulting crude adenosine can be purified by recrystallization.[1]

G start This compound step1 Dissolve in MeOH/Water start->step1 step2 Add catalytic HCl or H₂SO₄ step1->step2 step3 Stir at Room Temperature step2->step3 step4 Neutralize with NaHCO₃ step3->step4 step5 Concentrate in vacuo step4->step5 end Purified Adenosine step5->end

Deprotection workflow to regenerate adenosine.

Quantitative Data Summary

The efficiency of the isopropylidenation reaction is generally high, though it can be influenced by factors such as the purity of reagents and the absence of moisture.

ReactionSubstrateCatalystTypical Reaction TimeTypical Yield
Protection Adenosinep-TsOH·H₂O2-4 hours80-90%
Deprotection This compoundH₂SO₄ or HCl1-3 hours>95%

Yields are based on analogous transformations and typical outcomes for this reaction class.[6][7]

Reaction Scheme Visualization

The following diagram illustrates the chemical transformation for the protection of adenosine.

reaction_scheme adenosine Adenosine protected_adenosine This compound adenosine->protected_adenosine p-TsOH (cat.) Room Temp. plus1 + acetone 2,2-Dimethoxypropane (in Acetone) plus2 + byproducts 2 CH₃OH + H₂O

Acid-catalyzed formation of this compound.

References

Application Notes and Protocols: The Strategic Use of 2',3'-O-Isopropylideneadenosine in Modified Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the precise synthesis of modified nucleosides is fundamental for developing novel antiviral and anticancer agents.[1][2] 2',3'-O-Isopropylideneadenosine is a pivotal intermediate, serving as a protected building block that enables regioselective modifications of the adenosine (B11128) molecule.[3] Its primary utility lies in the simultaneous protection of the vicinal 2' and 3'-hydroxyl groups of the ribose moiety.[1][3] This temporary masking allows for specific chemical transformations at other sites, particularly the 5'-hydroxyl group, which is a key step in the synthesis of a myriad of biologically active adenosine analogs.[1][3][4]

This document provides a comprehensive guide to the applications and protocols involving this compound, including its synthesis, deprotection, and its role in the preparation of modified nucleosides. It also addresses the critical incompatibility of this protecting group with standard solid-phase RNA synthesis methodologies.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthetic chemistry.

PropertyValue
CAS Number 362-75-4
Molecular Formula C₁₃H₁₇N₅O₄
Molecular Weight 307.31 g/mol
Melting Point 221-222 °C
Optical Activity [α]²⁰/D -98.5° (c = 1 in dioxane)
Assay ≥ 98%
Appearance White crystalline solid

Key Applications in Nucleoside Chemistry

This compound is a versatile tool for the synthesis of various modified nucleosides. The protection of the 2' and 3'-hydroxyl groups allows for a range of chemical modifications.

Synthesis of Cordycepin (3'-deoxyadenosine): A notable application is in the synthesis of Cordycepin, a nucleoside analog with significant antitumor and antiviral properties.[1] The protected nucleoside facilitates selective modification at the 5'-hydroxyl group, followed by the manipulation and removal of the 3'-hydroxyl group.[1]

5'-Modifications: The free 5'-hydroxyl group can be readily converted to other functional groups, such as tosylates, azides, and halogens.[4] These modifications are crucial for introducing moieties that can enhance biological activity or serve as handles for further chemical conjugations.[4]

Metabolic Labeling Studies: Isotopically labeled versions, such as this compound-¹³C₅, are used as precursors in the synthesis of ¹³C₅-labeled adenosine triphosphate (ATP) for metabolic labeling of cellular RNA.[5] This allows for the quantification of newly synthesized RNA by mass spectrometry.[5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows involving this compound.

cluster_synthesis Synthesis Workflow Adenosine Adenosine Suspension Suspend in anhydrous solvent (e.g., acetone) Adenosine->Suspension Reagent_Addition Add 2,2-dimethoxypropane and acid catalyst Suspension->Reagent_Addition Reaction Stir at room temperature Reagent_Addition->Reaction Isolation Filter and concentrate Reaction->Isolation Purification Recrystallize from ethanol Isolation->Purification Product This compound Purification->Product

Figure 1: Synthesis of this compound.

cluster_deprotection Deprotection Workflow Start_Material This compound Dissolution Dissolve in protic solvent and water Start_Material->Dissolution Acid_Addition Add aqueous acid (e.g., acetic acid) Dissolution->Acid_Addition Reaction Stir at room temperature Acid_Addition->Reaction Neutralization Neutralize with base (e.g., sodium bicarbonate) Reaction->Neutralization Isolation Remove solvent under reduced pressure Neutralization->Isolation Final_Product Adenosine Isolation->Final_Product

Figure 2: Deprotection of this compound.

cluster_modification 5'-Modification Workflow Protected_Adenosine This compound Reaction_Step React with modifying agent (e.g., p-toluenesulfonyl chloride) in pyridine (B92270) Protected_Adenosine->Reaction_Step Intermediate 5'-Modified-2',3'-O- isopropylideneadenosine Reaction_Step->Intermediate Deprotection Acid-catalyzed deprotection Intermediate->Deprotection Final_Analog 5'-Modified Adenosine Analog Deprotection->Final_Analog

Figure 3: General workflow for 5'-modification.

Incompatibility with Standard RNA Synthesis

The chemical synthesis of RNA oligonucleotides via the widely used phosphoramidite (B1245037) method presents a significant challenge due to the presence of the 2'-hydroxyl group on the ribose sugar.[6] This necessitates the use of a temporary protecting group for the 2'-hydroxyl to prevent unwanted side reactions and ensure the formation of the correct 3'-5' phosphodiester linkages.[6]

A critical step in each cycle of solid-phase oligonucleotide synthesis is the removal of the 5'-O-dimethoxytrityl (DMT) group using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[6] The 2',3'-O-isopropylidene group is highly sensitive to acidic conditions and would be cleaved along with the 5'-O-DMT group.[6] This premature deprotection of the 2' and 3'-hydroxyls would lead to a cascade of side reactions, ultimately terminating the RNA synthesis.[6]

Therefore, this compound is not a viable protecting group strategy for standard solid-phase RNA synthesis. Researchers should utilize established 2'-hydroxyl protecting groups such as tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), or bis(2-acetoxyethoxy)methyl (ACE) for the reliable synthesis of RNA oligonucleotides.[6]

cluster_rna_synthesis Standard RNA Synthesis Cycle cluster_incompatibility Incompatibility Issue Start Solid Support-Bound Nucleoside (with 5'-DMT and 2'-Protecting Group) DMT_Removal Acidic Deprotection (Removes 5'-DMT) Start->DMT_Removal Coupling Coupling with next Phosphoramidite Monomer DMT_Removal->Coupling Capping Capping of Unreacted 5'-Hydroxyls Coupling->Capping Oxidation Oxidation of Phosphite Triester Capping->Oxidation Next_Cycle Repeat Cycle Oxidation->Next_Cycle Isopropylidene This compound (as protected nucleoside) Acid_Lability Acidic DMT Removal Step Also Cleaves Isopropylidene Group Isopropylidene->Acid_Lability is incompatible with Side_Reactions Exposure of 2' and 3'-Hydroxyls Leads to Chain Termination Acid_Lability->Side_Reactions

Figure 4: Incompatibility with solid-phase RNA synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis and deprotection of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the acid-catalyzed reaction of adenosine with 2,2-dimethoxypropane.[6]

Materials:

  • Adenosine

  • Anhydrous acetone (B3395972) or a mixture of acetone and dioxane

  • 2,2-dimethoxypropane

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)

  • Ethanol for recrystallization

Procedure:

  • Suspend adenosine in a suitable anhydrous solvent such as acetone.[1]

  • Add an excess of 2,2-dimethoxypropane, which acts as both a reactant and a water scavenger.[1]

  • Add a catalytic amount of an anhydrous acid, such as p-toluenesulfonic acid.

  • Stir the mixture at room temperature.[1] Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[1]

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.[1]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a white crystalline solid.[1]

Protocol 2: Deprotection of this compound

This protocol outlines the acid-catalyzed hydrolysis of the isopropylidene group to regenerate adenosine.[6]

Materials:

  • This compound

  • Aqueous acetic acid (e.g., 80%) or aqueous trifluoroacetic acid (TFA) (e.g., 1%)[6]

  • Protic solvent (e.g., methanol (B129727) or ethanol)

  • Water

  • Base for neutralization (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide)

Procedure:

  • Dissolve this compound in a mixture of a protic solvent (methanol or ethanol) and water.[1]

  • Add the aqueous acid solution.[6]

  • Stir the solution at room temperature or with gentle heating.[1] Monitor the reaction's progress by TLC until the starting material is consumed.[1]

  • Carefully neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or ammonium hydroxide.[1]

  • Remove the solvent under reduced pressure.[1]

  • The resulting crude adenosine can be purified by recrystallization.[1]

Protocol 3: 5'-O-Tosylation of this compound

This protocol describes a common modification of the 5'-hydroxyl group.

Materials:

  • This compound

  • Anhydrous pyridine

  • p-toluenesulfonyl chloride

Procedure:

  • Dissolve this compound in anhydrous pyridine and cool the solution to 0 °C.[4]

  • Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) portion-wise.[4]

  • Stir the reaction at 0 °C for several hours, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Deprotection Insufficient reaction time or acid concentration.Extend the reaction time or use a slightly stronger acid concentration. Monitor carefully by TLC to avoid side reactions.[4]
Low Yields in 5'-Modifications Impure starting material or reagents.Ensure the starting this compound is pure. Use freshly opened or purified p-toluenesulfonyl chloride. Ensure all reagents are anhydrous.[4]

Conclusion

This compound is an indispensable tool in nucleoside chemistry, enabling the efficient and regioselective synthesis of a diverse range of modified adenosine analogs.[3] While its acid lability makes it unsuitable for standard solid-phase RNA synthesis, its role as a protecting group is fundamental to the construction of complex nucleosides with tailored biological activities for therapeutic and research applications.[3][6] The protocols and data provided herein offer a comprehensive resource for researchers and drug development professionals working in this field.

References

The Pivotal Role of 2',3'-O-Isopropylideneadenosine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2',3'-O-Isopropylideneadenosine is a cornerstone intermediate in the field of nucleoside chemistry, serving as a critical building block for the synthesis of a vast array of modified nucleosides with significant therapeutic potential. Its primary function lies in the simultaneous protection of the cis-2' and 3'-hydroxyl groups of the ribose moiety, a strategic maneuver that allows for regioselective modifications at other positions of the adenosine (B11128) molecule, most notably the 5'-hydroxyl group. This strategic protection is paramount in the development of antiviral and anticancer agents, as well as in the creation of molecular probes to elucidate complex biological pathways.[1] This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological and experimental workflows.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.[1][2]

PropertyValue
Molecular Formula C₁₃H₁₇N₅O₄
Molecular Weight 307.31 g/mol
CAS Number 362-75-4
Appearance White or almost white crystalline powder
Melting Point 221-222 °C
Solubility Slightly soluble in Dioxane, DMSO, and Methanol
Storage Temperature Room Temperature; Keep in a dark, dry, sealed place
Purity ≥ 98% (HPLC)

Core Application: A Protected Intermediate for Nucleoside Analog Synthesis

The primary application of this compound in drug discovery is as a protected precursor for the synthesis of nucleoside analogs.[3][4] The isopropylidene group masks the reactive 2' and 3' hydroxyl groups, enabling chemists to perform selective modifications on the 5'-hydroxyl group and the adenine (B156593) base.[1][5] This control is crucial for developing potent and selective therapeutic agents.

Synthesis of this compound

The most common method for the synthesis of this compound involves the acid-catalyzed reaction of adenosine with acetone (B3395972) or a ketone equivalent.[1]

Experimental Protocol: Synthesis of this compound

  • Objective: To selectively protect the 2' and 3'-hydroxyl groups of adenosine.[2]

  • Reagents and Materials:

    • Adenosine

    • Anhydrous Acetone

    • 2,2-Dimethoxypropane (B42991)

    • p-Toluenesulfonic acid monohydrate (catalyst)

    • Anhydrous Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate solution

    • Anhydrous Sodium Sulfate

    • Silica (B1680970) Gel for column chromatography

  • Procedure:

    • Suspend adenosine (1 equivalent) in anhydrous acetone.

    • Add 2,2-dimethoxypropane (2-3 equivalents) to the suspension.[1]

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.[2]

    • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the catalyst with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound as a white crystalline powder.[2]

Synthesis of this compound Adenosine Adenosine Reaction Stir at Room Temperature Adenosine->Reaction Acetone Anhydrous Acetone & 2,2-Dimethoxypropane Acetone->Reaction Catalyst p-Toluenesulfonic acid (catalyst) Catalyst->Reaction Neutralization Neutralize with NaHCO3 Reaction->Neutralization Extraction Extract with DCM Neutralization->Extraction Purification Silica Gel Chromatography Extraction->Purification Product This compound Purification->Product

Synthesis of the protected nucleoside.

Application in Anticancer Drug Discovery

This compound is a key starting material for the synthesis of several potent anticancer drugs, including Vidarabine, Cladribine, and Fludarabine (B1672870).[5] These purine (B94841) analogs interfere with DNA synthesis and repair, leading to apoptosis in rapidly dividing cancer cells.[5]

Anticancer Drug: Vidarabine

Vidarabine (Ara-A) is an antiviral and anticancer agent. Its synthesis involves the inversion of stereochemistry at the 2'-position of the ribose sugar, a modification facilitated by the use of a protected adenosine intermediate.

Mechanism of Action: Vidarabine is phosphorylated intracellularly to its active triphosphate form, ara-ATP. Ara-ATP competitively inhibits viral and cellular DNA polymerases and can also be incorporated into DNA, leading to chain termination.[4][6]

Mechanism of Action of Vidarabine Vidarabine Vidarabine (Ara-A) Phosphorylation Cellular Kinases Vidarabine->Phosphorylation Phosphorylation AraATP ara-ATP (Active Form) Phosphorylation->AraATP Inhibition Competitive Inhibition AraATP->Inhibition Incorporation Incorporation into DNA AraATP->Incorporation DNAPolymerase DNA Polymerase DNAPolymerase->Inhibition Termination DNA Chain Termination Incorporation->Termination

Vidarabine's mechanism of action.

Experimental Protocol: Synthesis of Vidarabine (Conceptual)

This protocol outlines a conceptual pathway, as the direct synthesis from this compound involves several steps, including modification of the sugar moiety. A common route involves starting with a xylofuranoside derivative.

  • Mesylation: The free 2'-hydroxyl group of a suitably protected adenine nucleoside (e.g., 9-(3',5'-O-Isopropyliden-β-D–xylofuranoside)adenine) is reacted with methanesulfonyl chloride in pyridine.[7]

  • Deprotection: The isopropylidene group is removed using aqueous acetic acid.[7]

  • Epoxide Formation: Treatment with a base like sodium methoxide (B1231860) leads to the formation of an epoxide.[7]

  • Epoxide Opening: The epoxide ring is opened to form the arabinofuranosyl derivative, Vidarabine.[7]

Anticancer Drugs: Cladribine and Fludarabine

Cladribine and Fludarabine are other important nucleoside analogs used in cancer therapy, particularly for hematological malignancies.[8] Their synthesis also benefits from the use of protected adenosine precursors to achieve the desired chemical modifications.

Mechanism of Action: Both Cladribine and Fludarabine are prodrugs that are converted to their active triphosphate forms within cells.[9] These active metabolites inhibit key enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerase, and get incorporated into DNA, leading to strand breaks and apoptosis.[10][11][12]

Quantitative Data: Anticancer Activity

DrugCancer Cell LineCell TypeIC₅₀ (µM)
Vidarabine CCRF-HSB-2Human Leukemia9.3 (as µg/mL)
Cladribine VariousHairy Cell Leukemia, T-cell Leukemia, Chronic Lymphocytic LeukemiaVaries
Fludarabine AML CellsAcute Myeloid Leukemia~2 µM

Note: IC₅₀ values can vary depending on the cell line and assay conditions.

Application in Antiviral Drug Discovery

The synthesis of novel nucleoside analogs from this compound is a key strategy in the discovery of new antiviral agents.[1] These analogs can mimic natural nucleosides and interfere with viral replication.[1]

Mechanism of Action: Many adenosine analogs exert their antiviral effects by inhibiting viral RNA-dependent RNA polymerase (RdRp) after being converted to their triphosphate form.[4] Some analogs also exhibit immunomodulatory properties by acting as antagonists of adenosine receptors, such as the A2A receptor, which can enhance the host's antiviral immune response.[4]

Antiviral Drug Discovery Workflow Start This compound Synthesis Chemical Modification (e.g., at 5' position) Start->Synthesis Library Library of Adenosine Analogs Synthesis->Library Screening High-Throughput Antiviral Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Workflow for antiviral discovery.

Quantitative Data: Antiviral Activity of Adenosine Analogs

The efficacy of antiviral compounds is determined by their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is a crucial parameter, with a higher value indicating a better safety profile.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)SI
NITD008 Tick-borne flavivirusesA5490.61 - 3.31>100>30 - >163
ATV006 SARS-CoV-2 (Omicron)Vero E6->501207.55

Data for NITD008 and ATV006 are examples of adenosine analogs, not necessarily synthesized from this compound, but illustrate typical data presentation.[13][14]

Experimental Protocols for Antiviral and Cytotoxicity Assays

Protocol: Cytotoxicity Assay (CC₅₀ Determination) using MTT

  • Objective: To determine the concentration of a compound that reduces cell viability by 50%.[15]

  • Principle: The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[15]

  • Procedure:

    • Seed host cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of the test compound.

    • Treat the cells with different concentrations of the compound and incubate for a period corresponding to the antiviral assay (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the CC₅₀ value using non-linear regression analysis.[15]

Protocol: Antiviral Assay (EC₅₀ Determination) by Plaque Reduction Assay

  • Objective: To quantify the inhibition of viral replication by a test compound.

  • Procedure:

    • Grow a confluent monolayer of host cells in 6-well or 12-well plates.

    • Prepare serial dilutions of the test compound and mix with a known titer of the virus.

    • Infect the cell monolayers with the virus-compound mixtures.

    • After a viral adsorption period, remove the inoculum and overlay the cells with a medium containing the compound and a solidifying agent (e.g., methylcellulose) to restrict virus spread to adjacent cells, forming plaques.

    • Incubate the plates until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques for each compound concentration and calculate the percentage of plaque reduction relative to the virus-only control.

    • Determine the EC₅₀ value using non-linear regression analysis.

Role in Studying Signaling Pathways

Derivatives of this compound are also valuable tools for studying cellular signaling pathways, particularly those involving adenosine receptors.[3] Adenosine receptors (A₁, A₂A, A₂B, and A₃) are G protein-coupled receptors that play crucial roles in various physiological processes.[16][17]

Adenosine Receptor Signaling:

  • A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

  • A₂A and A₂B receptors couple to Gₛ proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.[16] This increase in cAMP activates Protein Kinase A (PKA) and other downstream effectors.[16]

Adenosine A2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine Analog A2AR A2A Receptor Adenosine->A2AR G_Protein Gs Protein A2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Immunomodulation) PKA->Response phosphorylates targets

References

Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine as a Key Intermediate in Antiviral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of medicinal chemistry and antiviral drug discovery, the strategic modification of nucleoside structures is a cornerstone for developing novel therapeutic agents.[1] These modified nucleosides often act by mimicking their endogenous counterparts to interfere with viral replication or cellular proliferation.[1] A significant challenge in synthesizing these analogs is the selective modification of the nucleoside scaffold, which contains multiple reactive hydroxyl groups.[1]

2',3'-O-Isopropylideneadenosine has emerged as an indispensable intermediate, providing a robust platform for the synthesis of a diverse array of biologically active adenosine (B11128) analogs, including potent antiviral and anticancer agents.[2][3] Its primary utility lies in the temporary and simultaneous protection of the vicinal 2' and 3'-hydroxyl groups of the ribose sugar by forming a stable acetal.[1][2][4] This strategic protection allows for regioselective chemical transformations at other positions, most notably the 5'-hydroxyl group and the N6-position of the adenine (B156593) base.[1][4][5] The isopropylidene group is stable under many reaction conditions and can be easily removed under mild acidic conditions, making it an ideal protecting group in a multi-step synthesis.[4]

This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in the synthesis of antiviral compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective application in synthesis.[2]

PropertyValue
CAS Number 362-75-4[1]
Molecular Formula C₁₃H₁₇N₅O₄[1]
Molecular Weight 307.31 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 221-222 °C[1]
Optical Activity [α]20/D −98.5°, c = 1 in dioxane[1]
Purity ≥98% (HPLC)[1][3]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.375, 8.190, 7.41, 6.151, 5.366, 5.29, 4.991, 4.245, 3.59, 3.55, 1.560, 1.337[1]
Mass Spectrum (GC-MS) Molecular Ion (M⁺) at m/z 307[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent modification and deprotection.

This protocol describes the acid-catalyzed protection of the 2' and 3'-hydroxyl groups of adenosine using 2,2-dimethoxypropane (B42991).[1][4]

Materials:

  • Adenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate (solid)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone.[1][6]

  • Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.[6]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).[6]

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically using a 10:1 DCM:MeOH eluent. The reaction is generally complete within 2-4 hours.[1][6]

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for an additional 15-20 minutes to neutralize the acid.[6]

  • Filter the mixture to remove the solids.[6]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent like ethanol (B145695) to yield this compound as a white crystalline solid.[1][2]

G Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Purification Adenosine Suspend Adenosine in Anhydrous Acetone Reagents Add 2,2-Dimethoxypropane and p-TsOH Catalyst Adenosine->Reagents Stir Stir at Room Temperature (2-4 hours) Reagents->Stir Quench Quench with NaHCO₃ Stir->Quench Monitor by TLC Filter Filter Solids Quench->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify Product This compound Purify->Product Yields Pure Product

A standard workflow for the synthesis of this compound.

The protected this compound allows for selective modification of the 5'-hydroxyl group. Tosylation is a common method to convert the hydroxyl into a good leaving group for subsequent nucleophilic substitution reactions.[4]

A. Synthesis of 5'-O-Tosyl-2',3'-O-isopropylideneadenosine

Materials:

  • This compound

  • Anhydrous Pyridine (B92270)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.[4]

  • Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) portion-wise.[4]

  • Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction's progress by TLC.[4]

  • Once the reaction is complete, quench by adding crushed ice.[4]

  • Extract the product with dichloromethane.[4]

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

  • Purify the crude product by flash chromatography to yield 5'-O-tosyl-2',3'-O-isopropylideneadenosine.[4]

B. Synthesis of 5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine

The 5'-azido group is a key functional group for introducing nitrogen-containing moieties or for use in click chemistry. It can be synthesized from the 5'-O-tosyl intermediate or via a Mitsunobu reaction.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.[1]

  • Add diphenylphosphoryl azide (1.2 equivalents) to the solution.[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[1]

  • Purify the residue by silica gel column chromatography to isolate the 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine.[1]

G General Scheme for 5'-Hydroxyl Modification Start This compound Tosyl 5'-O-Tosyl Intermediate Start->Tosyl TsCl, Pyridine Azido 5'-Azido Derivative Start->Azido Mitsunobu Reaction (PPh₃, DEAD, DPPA) Other Other 5'-Derivatives (Halides, Amines, etc.) Tosyl->Other Nucleophilic Substitution (e.g., NaN₃, NaI, R₂NH)

Selective modification pathways for the 5'-hydroxyl group.

The adenine base can also be modified. This protocol outlines a general method for N6-alkylation.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

Procedure:

  • Dissolve this compound in anhydrous DMF.[4]

  • Add a base such as potassium carbonate and the desired alkyl halide.[4]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).[4]

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.[4]

  • Purify the crude product by crystallization or column chromatography to yield the N6-alkylated derivative.[4]

The final step in the synthesis of many nucleoside analogs is the removal of the isopropylidene protecting group to regenerate the 2' and 3'-hydroxyls.[2]

Materials:

  • 2',3'-O-Isopropylidene-protected modified nucleoside

  • Trifluoroacetic acid (TFA)

  • Water

  • Methanol or Dioxane

  • Sodium bicarbonate

Procedure:

  • Dissolve the 2',3'-O-isopropylidene-protected nucleoside in a suitable solvent mixture, such as methanol/water, dioxane/water, or a mixture of TFA and water (e.g., 9:1 v/v).[1][4]

  • If using a catalytic amount of strong acid (e.g., sulfuric acid), add it to the solution.[4]

  • Stir the reaction at room temperature and monitor its progress by TLC.[1][4]

  • Once deprotection is complete, carefully neutralize the acid with a base like sodium bicarbonate.[2][4]

  • Remove the solvent under reduced pressure.[2][4]

  • Purify the final product by recrystallization or column chromatography.[4]

G Acid-Catalyzed Deprotection Protected 5'-Modified-2',3'-O- Isopropylideneadenosine Deprotected Final Modified Nucleoside (2',3'-Diol) Protected->Deprotected Acidic Conditions (e.g., TFA/H₂O)

Removal of the isopropylidene protecting group.

Application in Antiviral Drug Discovery

Antiviral agents derived from this compound often function as nucleoside analogs. After being taken up by cells, they are typically converted into their 5'-triphosphate form by host or viral kinases. These triphosphorylated analogs can then act as competitive inhibitors or chain terminators for viral polymerases, such as RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[5] By mimicking natural nucleosides, they get incorporated into the growing viral DNA or RNA chain, leading to the premature termination of replication due to the lack of a 3'-hydroxyl group or other structural modifications.[5]

The efficacy of novel antiviral compounds is quantified using in vitro assays. Key parameters include the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀).[5] A higher SI value indicates a more promising therapeutic window.[5] The table below presents example data for a hypothetical derivative synthesized from this compound.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)
Hypothetical Derivative A Influenza A (H1N1)MDCK5.2>100>19.2
Hypothetical Derivative B HIV-1MT-40.885106.3
Hypothetical Derivative C Hepatitis C Virus (HCV)Huh-72.1>100>47.6
2',3'-isopropylidene-5-iodouridine HIV-1Jurkat~15>30>2

Data for hypothetical derivatives A, B, and C are for illustrative purposes. Data for 2',3'-isopropylidene-5-iodouridine is adapted from a study on HIV-1 lentiviral particles.[7]

The synthesis of novel nucleoside analogs from this compound is a critical strategy in the discovery of new antiviral agents.[1] These analogs can be screened for their ability to inhibit viral replication in high-throughput assays.[1]

G Antiviral Drug Discovery Workflow Start This compound Synthesis Synthesis of Analog Library (5' and Base Modifications) Start->Synthesis Screening High-Throughput Screening (Antiviral Assays) Synthesis->Screening Hit Hit Identification (Potent & Selective Compounds) Screening->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead Preclinical Preclinical Development (In Vivo Efficacy & Toxicology) Lead->Preclinical

A generalized workflow for antiviral drug discovery.

Conclusion

This compound is a fundamentally important and versatile intermediate in the synthesis of modified nucleosides for antiviral drug discovery.[1][3][5] Its ability to selectively protect the 2' and 3'-hydroxyl groups enables precise and efficient chemical modifications at other key positions of the adenosine molecule. The synthetic pathways and protocols detailed in these notes provide a framework for researchers to design and create novel nucleoside analogs with the potential for potent and selective antiviral activity. The systematic exploration of the chemical space accessible from this precursor continues to be a promising avenue for the development of the next generation of antiviral therapeutics.[5]

References

Application Notes and Protocols for Enzymatic Reactions Involving 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylideneadenosine is a protected nucleoside derivative of adenosine (B11128), widely utilized as an intermediate in the synthesis of various biologically active nucleoside analogs with potential therapeutic applications, including antiviral and anticancer agents.[1] Beyond its role in chemical synthesis, this compound also serves as a substrate and inhibitor for key enzymes in purine (B94841) metabolism, namely adenosine deaminase (ADA) and adenylate deaminase (AMPDA). Understanding the enzymatic conversion of this molecule is crucial for elucidating the structure-activity relationships of adenosine derivatives and for the development of novel therapeutics targeting these enzymatic pathways.

These application notes provide detailed protocols for studying the enzymatic reactions of this compound with Adenosine Deaminase and Adenylate Deaminase, including kinetic analysis and product quantification.

Enzymatic Reactions of this compound

This compound undergoes enzymatic deamination catalyzed by Adenosine Deaminase (ADA) to yield 2',3'-O-Isopropylideneinosine. This reaction can be monitored to determine the kinetic parameters of the enzyme with this modified substrate. Additionally, this compound and its derivatives can serve as substrates for Adenylate Deaminase (AMPDA).[2]

Enzymatic_Deamination Substrate This compound Product 2',3'-O-Isopropylideneinosine Substrate->Product Deamination Enzyme Adenosine Deaminase (ADA) or Adenylate Deaminase (AMPDA) Enzyme->Product NH3 NH₃ Enzyme->NH3 H2O H₂O H2O->Enzyme

Caption: Enzymatic deamination of this compound.

Quantitative Data

Table 1: Inhibitory Constant of this compound

EnzymeSourceSubstrateInhibition TypeKi (µM)Reference
Adenosine Deaminase (ADA)Murine IntestineAdenosineUncompetitive66[3]

Table 2: Kinetic Parameters of Adenosine Deaminase with Adenosine (for comparison)

EnzymeSourceSubstrateKm (mM)Vmax (nmol NH₃·mg⁻¹·s⁻¹)Reference
Adenosine Deaminase (ADA)Human LymphocytesAdenosine0.103 ± 0.0510.025 ± 0.001[4]

Experimental Protocols

The following protocols provide a framework for the enzymatic analysis of this compound.

Protocol 1: Enzymatic Assay for Adenosine Deaminase (ADA) Activity

This protocol is adapted from standard spectrophotometric assays for ADA and is tailored for use with this compound. The assay monitors the decrease in absorbance at 265 nm, which corresponds to the conversion of the adenosine derivative to its inosine (B1671953) counterpart.

Materials:

  • Adenosine Deaminase (ADA) from calf intestine

  • This compound

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.5

  • Deionized water

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 265 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM Potassium Phosphate Buffer (pH 7.5).

    • Prepare a stock solution of this compound in the phosphate buffer. The concentration should be varied to determine kinetic parameters (e.g., a range from 0.1 to 10 times the expected Km).

    • Prepare a solution of ADA in phosphate buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • In a quartz cuvette, combine the phosphate buffer and the this compound solution to a final volume of 2.9 mL.

    • Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer.

    • Monitor the absorbance at 265 nm until a stable baseline is achieved.

  • Initiation of Reaction:

    • Initiate the reaction by adding 0.1 mL of the ADA enzyme solution to the cuvette.

    • Immediately mix by inversion and start recording the decrease in absorbance at 265 nm for approximately 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient for the conversion will need to be determined experimentally.

    • Plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: HPLC-Based Quantification of Enzymatic Conversion

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate (this compound) and the product (2',3'-O-Isopropylideneinosine) of the enzymatic reaction. This method is essential for confirming the identity of the product and for obtaining precise measurements of substrate consumption and product formation over time.

Materials:

  • Reaction mixture from the enzymatic assay (Protocol 1)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate

  • Deionized water (HPLC grade)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • At various time points, withdraw aliquots from the enzymatic reaction mixture.

    • Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.

    • Centrifuge the samples to pellet the precipitated enzyme.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • Create a standard curve for both this compound and 2',3'-O-Isopropylideneinosine by injecting known concentrations.

    • Integrate the peak areas for the substrate and product in the chromatograms of the reaction samples.

    • Quantify the concentration of each compound at different time points using the standard curves.

    • Plot the concentration of the product formed over time to determine the reaction rate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the enzymatic deamination of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P1 Prepare Buffer and Substrate Solutions R1 Combine Substrate and Buffer P1->R1 P2 Prepare Enzyme Solution R3 Initiate Reaction with Enzyme P2->R3 R2 Equilibrate Temperature R1->R2 R2->R3 R4 Monitor Reaction Progress R3->R4 A1 Spectrophotometric Analysis (Absorbance at 265 nm) R4->A1 A2 HPLC Analysis (Substrate and Product Quantification) R4->A2 A3 Kinetic Data Analysis (Km, Vmax, Ki) A1->A3 A2->A3

References

Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine as a Precursor for Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2',3'-O-Isopropylideneadenosine as a pivotal precursor in the synthesis of various adenosine (B11128) analogs with significant therapeutic potential. This document includes detailed experimental protocols, quantitative data on the biological activity of synthesized analogs, and visualizations of synthetic workflows and relevant signaling pathways.

Introduction

This compound is a protected form of the nucleoside adenosine, where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. This protection is a key strategy in medicinal chemistry as it allows for regioselective modification at other positions of the adenosine molecule, most notably the 5'-hydroxyl group and the adenine (B156593) base.[1] This strategic protection is fundamental to the development of a wide range of adenosine analogs, including antiviral, anticancer, and receptor-modulating agents.[1][2] The isopropylidene group is stable under many reaction conditions and can be easily removed under mild acidic conditions, making it an ideal protecting group for multi-step syntheses.[3]

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of the starting material is crucial for its effective use in synthesis.

PropertyValue
CAS Number 362-75-4
Molecular Formula C₁₃H₁₇N₅O₄
Molecular Weight 307.31 g/mol
Appearance White to off-white crystalline powder
Melting Point 221-222 °C
Solubility Slightly soluble in Dioxane, DMSO, and Methanol (B129727)

Experimental Protocols

The following protocols detail the synthesis of this compound and its subsequent conversion to key intermediates for the synthesis of adenosine analogs.

Protocol 1: Synthesis of this compound

This protocol describes a common and efficient method for the protection of the 2' and 3'-hydroxyl groups of adenosine.[4]

Materials:

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 DCM:MeOH eluent. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol to yield pure this compound as a white crystalline solid.

G Adenosine Adenosine ReactionMixture Suspend in Anhydrous Acetone + 2,2-Dimethoxypropane + p-TsOH·H₂O (catalyst) Adenosine->ReactionMixture Stirring Stir at Room Temperature (Monitor by TLC) ReactionMixture->Stirring Quenching Quench with NaHCO₃ Stirring->Quenching Filtration Filter to remove solids Quenching->Filtration Evaporation Evaporate solvent Filtration->Evaporation Purification Recrystallization from Methanol Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Protocol 2: 5'-O-Tosylation of this compound

This protocol details the selective tosylation of the 5'-hydroxyl group, which transforms it into a good leaving group for subsequent nucleophilic substitution reactions.[3]

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 5'-O-Tosyl-2',3'-O-isopropylideneadenosine.

Protocol 3: Synthesis of 5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine

This protocol describes the conversion of the 5'-O-tosyl intermediate into a 5'-azido derivative, a versatile intermediate for further modifications.

Materials:

  • 5'-O-Tosyl-2',3'-O-isopropylideneadenosine

  • Sodium azide (B81097) (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 5'-O-Tosyl-2',3'-O-isopropylideneadenosine (1 equivalent) in anhydrous DMF.

  • Add sodium azide (3-5 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine.

Protocol 4: Deprotection of the Isopropylidene Group

This final step removes the protecting group to yield the desired adenosine analog.[3]

Materials:

  • 5'-modified-2',3'-O-isopropylideneadenosine derivative

  • Trifluoroacetic acid (TFA)

  • Water

Procedure:

  • Dissolve the 5'-modified-2',3'-O-isopropylideneadenosine derivative in a mixture of TFA and water (e.g., 9:1 v/v).

  • Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the TFA and water under reduced pressure. Co-evaporation with toluene (B28343) can help in removing residual TFA.

  • The resulting deprotected nucleoside can be purified by recrystallization or chromatography as needed.

G Start This compound Tosylation 5'-O-Tosylation (Protocol 2) Start->Tosylation Other_Modifications Other 5'-Modifications Start->Other_Modifications Tosyl_Intermediate 5'-O-Tosyl-2',3'-O- isopropylideneadenosine Tosylation->Tosyl_Intermediate Azidation 5'-Azidation (Protocol 3) Tosyl_Intermediate->Azidation Azido_Intermediate 5'-Azido-5'-deoxy-2',3'-O- isopropylideneadenosine Azidation->Azido_Intermediate Deprotection Deprotection (Protocol 4) Azido_Intermediate->Deprotection Modified_Intermediate 5'-Modified-2',3'-O- isopropylideneadenosine Other_Modifications->Modified_Intermediate Modified_Intermediate->Deprotection Final_Analog 5'-Modified Adenosine Analog Deprotection->Final_Analog

Caption: General workflow for synthesizing 5'-modified adenosine analogs.

Applications in Drug Discovery and Quantitative Data

Adenosine analogs synthesized from this compound have shown significant potential in various therapeutic areas.

Anticancer Activity

Several important anticancer drugs are purine (B94841) analogs that function by interfering with DNA synthesis and repair in cancer cells.[2] The table below summarizes the in vitro anticancer activity of some of these analogs.

DrugCancer Cell LineCell TypeIC₅₀ (µM)
VidarabineCCRF-HSB-2Human Leukemia9.3 (as µg/mL)
CladribineHCT-116Human Colon Carcinoma0.03
FludarabineCEMHuman T-lymphoblast0.1

Data compiled from publicly available literature.[2]

Antiviral Activity

Derivatives of this compound have been investigated for their antiviral properties. In one study, a series of phosphorylated derivatives were tested for their in ovo antiviral activity against Newcastle Disease Virus (NDV) and Blue Tongue Virus (BTV).[3]

CompoundAmine MoietyAntiviral Activity vs. NDVAntiviral Activity vs. BTV
Ve N-(2-chlorophenyl)piperazineGoodGood
Vi N-(2-methoxyphenyl)piperazineGoodGood
Va MorpholineModerateModerate
Vb N-methylpiperazineModerateModerate
Vd N-phenylpiperazineModerateModerate
Vg N-(4-chlorophenyl)piperazineModerateModerate
Vh N-(2-methylphenyl)piperazineModerateModerate

Note: "Good" activity indicates higher inhibition of viral replication compared to the standard, while "Moderate" activity is comparable to the standard. Specific EC₅₀ or IC₅₀ values were not provided in the source.[3]

Adenosine Receptor Modulation

Adenosine analogs are crucial tools for studying adenosine receptors and have therapeutic potential in conditions like inflammation and immune disorders. A study on 5'-deoxy-adenosine derivatives as A3 adenosine receptor (A3AR) ligands provided the following binding affinity data.[5]

CompoundBinding Affinity (Kᵢ, nM)
1h 5.9 ± 1.1

Compound 1h is a specific 5'-deoxy-adenosine derivative synthesized and evaluated in the cited study.[5]

Signaling Pathways of Adenosine Analogs

Adenosine analogs exert their biological effects by interacting with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G protein-coupled receptors (GPCRs). The A₃ adenosine receptor, a target for many synthetic analogs, is primarily coupled to inhibitory G proteins (Gᵢ) and Gq proteins.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A3_Agonist A3 Adenosine Receptor Agonist A3R A3 Adenosine Receptor A3_Agonist->A3R Binds to Gi Gαi A3R->Gi Activates Gq Gαq A3R->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects, cell survival) PKA->Cellular_Response PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->Cellular_Response MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK MAPK->Cellular_Response

Caption: A3 adenosine receptor signaling pathway.[6][7][8]

Activation of the A₃ receptor by an agonist leads to the dissociation of the G protein subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP and subsequently reduced Protein Kinase A (PKA) activity.[6][7] The Gαq subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), which can then activate downstream pathways like the MAPK/ERK pathway.[7][8] These signaling cascades ultimately lead to various cellular responses, including anti-inflammatory effects and modulation of cell survival.[6]

Conclusion

This compound is an invaluable and versatile precursor for the synthesis of a diverse range of adenosine analogs with significant therapeutic potential. The ability to perform regioselective modifications on the adenosine scaffold has led to the development of important antiviral and anticancer drugs, as well as potent and selective modulators of adenosine receptors. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Purification of 2',3'-O-Isopropylideneadenosine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylideneadenosine is a crucial intermediate in nucleoside chemistry, primarily utilized for the selective modification of the 5'-hydroxyl group of adenosine (B11128).[1][2][3] Its synthesis involves the acid-catalyzed reaction of adenosine with acetone (B3395972) or an equivalent reagent.[1] The purity of this compound is paramount for the success of subsequent synthetic steps. Commercial batches of this compound can contain impurities such as unreacted adenosine and over-reaction byproducts like 2',3',5'-tri-O-isopropylideneadenosine.[4] Flash column chromatography is a highly effective method for removing these impurities to obtain a high-purity product.[4] This document provides a detailed protocol and relevant data for the purification of this compound using silica (B1680970) gel column chromatography.

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound, compiled from various experimental protocols.

ParameterDescriptionReference
Stationary Phase Silica Gel (200-400 mesh)[4]
Mobile Phase Gradient of Methanol (B129727) (MeOH) in Dichloromethane (DCM)[1][2][4]
Typical Gradient 0% to 10% MeOH in DCM[2][5]
TLC Monitoring Dichloromethane/Methanol (e.g., 10:1 or 9:1 v/v)[2][5]
Common Impurities Unreacted Adenosine (more polar), Di-isopropylideneadenosine (less polar)[4]
Purity (Commercial) Often around 98% as determined by HPLC[4]
Purity (After Column) High purity suitable for sensitive downstream applications[4]

Experimental Protocols

This section details the methodology for the purification of crude this compound by flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica Gel (200-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes or other non-polar solvent for slurry packing

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

2. Column Preparation:

  • Select a glass column of appropriate size for the amount of crude product to be purified.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or the initial mobile phase).

  • Carefully pack the column with the silica gel slurry, ensuring an even and compact bed.

  • Equilibrate the packed column by passing several column volumes of the initial mobile phase (e.g., 100% DCM) through it.

3. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (DCM).

  • If the crude product is not fully soluble, a stronger solvent may be used, followed by adsorption onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder.

  • Carefully load the dissolved sample or the dry-loaded sample onto the top of the prepared silica gel column.

4. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase (100% DCM).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.[1][4]

  • Collect fractions of a suitable volume in an organized manner.

  • Monitor the elution of compounds by Thin Layer Chromatography (TLC).[2][5] Spot a small aliquot from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., 9:1 DCM:MeOH).[2]

  • Visualize the spots under a UV lamp. This compound and related compounds are UV active.

5. Product Isolation and Analysis:

  • Identify the fractions containing the pure this compound based on the TLC analysis. The desired product will have an intermediate polarity between the less polar di-isopropylidene byproduct and the more polar unreacted adenosine.[4]

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a white solid.[1][2]

  • The purity of the final product can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Adenosine Adenosine Reaction Reaction with 2,2-Dimethoxypropane (Acid Catalyst) Adenosine->Reaction Crude_Product Crude 2',3'-O- Isopropylideneadenosine Reaction->Crude_Product Work-up Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH Gradient) Crude_Product->Column_Chromatography Loading Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Elution Pure_Product Pure 2',3'-O- Isopropylideneadenosine Fraction_Collection->Pure_Product Combine & Evaporate

References

Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylideneadenosine is a pivotal protected nucleoside derivative of adenosine (B11128), widely utilized as a cornerstone intermediate in the synthesis of a diverse range of nucleoside analogs.[1][2] Its primary role is to selectively block the 2' and 3'-hydroxyl groups of the ribose sugar, thereby enabling regioselective modifications at other positions, most notably the 5'-hydroxyl group.[1] This strategic protection is crucial in the development of therapeutic agents, including antiviral and anticancer drugs, and in the creation of molecular probes for studying complex biological pathways.[1][3] This document provides detailed experimental protocols for the synthesis and deprotection of this compound, along with its application in the synthesis of modified nucleosides.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective application in research and synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueCitations
CAS Number 362-75-4[2][4]
Molecular Formula C₁₃H₁₇N₅O₄[2][4]
Molecular Weight 307.31 g/mol [2][4]
Appearance White or almost white crystalline powder[2][3]
Melting Point 221-222 °C[2][4]
Optical Activity [α]²⁰/D -98.5° (c = 1 in dioxane)[4]
Solubility Slightly soluble in Dioxane, DMSO, and Methanol (B129727)[2]
Storage Temperature Room Temperature; Keep in a dark, dry, sealed place[2]

Table 2: NMR Spectroscopic Data for this compound (in DMSO-d₆)

NucleusChemical Shift (ppm)
¹³C NMR 163.6, 153.6, 153.5, 151.0, 141.1, 140.0, 132.6, 131.3, 130.5, 130.4, 126.4, 125.2, 123.8, 123.7, 118.8, 93.3, 89.3, 76.9, 68.6, 53.6

Note: For detailed ¹H NMR data, please refer to relevant spectroscopic literature.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the acid-catalyzed protection of the 2' and 3'-hydroxyl groups of adenosine using 2,2-dimethoxypropane (B42991).[1][4]

Materials:

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.[5]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).[5]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 DCM:MeOH eluent. The reaction is typically complete within 2-4 hours.[5]

  • Once the adenosine is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes to neutralize the acid catalyst.[1][5]

  • Filter the mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield this compound as a white solid.[1]

Expected Yield: 80-90%[1]

Synthesis_Workflow Adenosine Adenosine Reaction Reaction with 2,2-Dimethoxypropane, p-TsOH (cat.), Acetone Adenosine->Reaction Workup Neutralization (NaHCO₃) & Filtration Reaction->Workup Purification Concentration & Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Protocol 2: Deprotection of this compound

This protocol describes the removal of the isopropylidene protecting group under acidic conditions to regenerate the 2' and 3'-hydroxyl groups.[1][4]

Materials:

Procedure:

  • Dissolve the 5'-modified-2',3'-O-isopropylideneadenosine derivative in a mixture of TFA and water (e.g., 9:1 v/v).[1]

  • Stir the solution at room temperature.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[1]

  • Carefully neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or ammonium hydroxide.[4]

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization.[4]

Deprotection_Workflow Protected_Nucleoside 5'-Modified-2',3'-O- Isopropylideneadenosine Acid_Treatment Acidic Hydrolysis (TFA/Water) Protected_Nucleoside->Acid_Treatment Neutralization Neutralization (e.g., NaHCO₃) Acid_Treatment->Neutralization Isolation Solvent Removal & Purification Neutralization->Isolation Deprotected_Product 5'-Modified Adenosine Isolation->Deprotected_Product

Caption: Deprotection of this compound.

Application in Drug Discovery: A Workflow Example

This compound is a key starting material in the discovery of novel nucleoside analogs, particularly as antiviral agents. The protected nucleoside allows for selective modification at the 5'-hydroxyl group, a common strategy for generating libraries of candidate compounds.

Drug_Discovery_Workflow cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening Start This compound Modification 5'-Hydroxyl Modification (e.g., Mitsunobu Reaction) Start->Modification Deprotection Deprotection of Isopropylidene Group Modification->Deprotection Library Library of Nucleoside Analogs Deprotection->Library Screening High-Throughput Screening (Antiviral Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Workflow for Antiviral Drug Discovery.

Troubleshooting Guide for Synthesis

Table 3: Troubleshooting Common Issues in the Synthesis of this compound

IssuePossible CauseTroubleshooting StepsCitation
Low or No Product Yield Incomplete reaction- Ensure vigorous stirring. - Extend reaction time and monitor by TLC. - Cautiously increase reaction temperature.[5]
Moisture in reagents/glassware- Use anhydrous solvents. - Flame-dry glassware before use. - Handle hygroscopic reagents under an inert atmosphere.[5]
Degradation of material- Promptly neutralize the acid catalyst during workup. - Avoid prolonged heating or exposure to strong acids.[5]
Multiple Spots on TLC Incomplete reaction- See "Incomplete reaction" above.[5]
Formation of side products- The 5'-hydroxyl group may react. Consider protecting this group if it becomes a significant issue.[5]
Deprotection during workup- Carefully neutralize the reaction mixture. - Use a neutral or slightly basic solvent system for chromatography.[5]

References

Application Notes and Protocols for the Deprotection of 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of 2',3'-O-isopropylideneadenosine, a critical step in the synthesis of modified nucleosides for drug development and various research applications. The isopropylidene group is a common protecting group for the 2' and 3'-hydroxyls of ribonucleosides, allowing for selective modification at other positions. Its efficient removal is crucial for obtaining the final desired compound.

Introduction

This compound is a key intermediate in nucleoside chemistry, enabling regioselective modifications of the adenosine (B11128) molecule. The protection of the 2' and 3' hydroxyl groups as an acetal (B89532) allows for transformations at the 5'-hydroxyl group and the nucleobase. The final step in many synthetic pathways involving this protected nucleoside is the removal of the isopropylidene group to regenerate the vicinal diol. This deprotection is typically achieved under acidic conditions. The choice of method depends on the sensitivity of other functional groups in the molecule. This guide outlines common and effective methods for this deprotection.

Deprotection Methods Overview

The removal of the 2',3'-O-isopropylidene group is an acid-catalyzed hydrolysis. Several acidic reagents can be employed, ranging from strong acids like trifluoroacetic acid (TFA) to acidic ion-exchange resins like Dowex 50W. The selection of the deprotection agent and conditions is critical to ensure high yield and purity of the final product, while avoiding degradation or unwanted side reactions.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for various methods of deprotecting this compound and related structures.

Deprotection ReagentSubstrateSolventTemperatureTimeYield (%)Citation
Trifluoroacetic Acid (TFA)5'-modified-2',3'-O-isopropylideneadenosine derivativeTFA/Water (9:1 v/v)Room Temperature1-3 hoursNot specified[1]
Trifluoroacetic Acid (TFA)This compound50% aqueous TFA0 °C15-30 minutesNot specified[2]
Sulfuric Acid6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactose1% aqueous H₂SO₄Reflux (110 °C)3 hours>99% (crude)[3]
Dowex 50W-X2Acetonide functionalized PEOMethanol55 °C3-5 hoursNot specified[4]
Acetic Acid/Water/DMEIsopropylidene ketals of 2-deoxyglycosidesAcOH/H₂O/DMENot specifiedNot specifiedGood to excellent[5]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a widely used and effective method for the removal of the isopropylidene group.

Materials:

  • 5'-modified-2',3'-O-isopropylideneadenosine derivative

  • Trifluoroacetic acid (TFA)

  • Water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the 5'-modified-2',3'-O-isopropylideneadenosine derivative in a mixture of TFA and water (e.g., 9:1 v/v).[1]

  • Stir the solution at room temperature for 1-3 hours.[1] Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the acidic catalyst is neutralized (pH ~7).

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography to yield the deprotected adenosine derivative.

Protocol 2: Deprotection using a Strong Acid Resin (Dowex 50W)

This method utilizes a solid-supported acid catalyst, which can be easily removed by filtration, simplifying the workup procedure.

Materials:

Procedure:

  • Dissolve the this compound derivative in methanol.

  • Add Dowex 50W-X2 resin to the solution.[4]

  • Stir the mixture at room temperature or gently heat to 55 °C.[4] Monitor the reaction progress by TLC.

  • The reaction is typically complete within 3-5 hours.[4]

  • Once the reaction is complete, remove the resin by filtration and wash it with methanol.[4]

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the deprotected product.[4] If necessary, neutralize the filtrate with a dilute solution of ammonium hydroxide before concentration.

Visualizations

Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

Deprotection_Workflow Start Start: this compound Derivative Reaction Acid-Catalyzed Deprotection Start->Reaction Add Acid (e.g., TFA, Dowex) Quench Quenching/ Neutralization Reaction->Quench Add Base (e.g., NaHCO3) Extraction Workup: Extraction & Drying Quench->Extraction Purification Purification: Chromatography Extraction->Purification End Final Product: Deprotected Adenosine Purification->End

Caption: General workflow for the deprotection of this compound.

Signaling Pathway of Acid-Catalyzed Hydrolysis

The diagram below outlines the chemical transformation during the acid-catalyzed deprotection.

Hydrolysis_Mechanism Substrate This compound Protonation Protonation of Acetal Oxygen Substrate->Protonation H+ Carbocation Formation of Oxocarbenium Ion Protonation->Carbocation Cleavage Nucleophilic_Attack Nucleophilic Attack by Water Carbocation->Nucleophilic_Attack H2O Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Product Adenosine (Diol) + Acetone Deprotonation->Product -H+

Caption: Mechanism of acid-catalyzed hydrolysis for isopropylidene group removal.

References

Application Notes and Protocols: 2',3'-O-Isopropylideneadenosine in Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2',3'-O-isopropylideneadenosine as a key starting material for the synthesis of novel nucleoside analogs via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. Detailed protocols for the synthesis of the key azide (B81097) precursor and its subsequent click reaction are provided, along with data on the biological activity of the resulting triazole-linked adenosine (B11128) analogs as enzyme inhibitors.

Introduction

This compound is a protected ribonucleoside that serves as a versatile building block in medicinal chemistry. The isopropylidene group shields the 2' and 3' hydroxyl groups of the ribose moiety, enabling selective chemical modifications at the 5'-position. This strategic protection is instrumental in the synthesis of a wide array of nucleoside analogs with potential therapeutic applications, including antiviral and anticancer agents.[1][2]

Click chemistry, particularly the CuAAC reaction, offers a highly efficient and bio-orthogonal method for conjugating molecules. By converting the 5'-hydroxyl group of this compound into an azide, this precursor can be readily "clicked" with various alkyne-containing molecules to generate a diverse library of 1,2,3-triazole-linked adenosine derivatives. This approach has been successfully employed in drug discovery to synthesize potent and selective enzyme inhibitors.

Applications in Drug Discovery: Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)

A significant application of triazole-linked adenosine analogs derived from this compound is the development of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in various cellular processes, and its dysregulation is implicated in several cancers. The synthesized adenosine analogs can act as competitive inhibitors of the enzyme's cofactor, S-adenosylmethionine (SAM), thereby modulating its activity.

Quantitative Data: Inhibition of PRMT5 by Triazole-Adenosine Analogs

The inhibitory activity of a series of 5'-triazole-substituted adenosine analogs against PRMT5 has been evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.

Compound IDAlkyne MoietyIC50 (µM) for PRMT5
1 Phenylacetylene> 50
2 4-Methoxyphenylacetylene25.3
3 4-Chlorophenylacetylene10.1
4 1-Ethynyl-4-fluorobenzene15.8
5 1-Ethynyl-3-methoxybenzene8.5
6 Propargyl alcohol> 50
7 3-Phenyl-1-propyne5.2

Data adapted from a study on the synthesis and activity of triazole-adenosine analogs as PRMT5 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine

This protocol describes a one-pot procedure for the synthesis of the key azide precursor from this compound via an Appel-type reaction.

Materials:

Procedure:

  • To a stirred solution of this compound (1 equivalent) in anhydrous DMF, add triphenylphosphine (1.5 equivalents) and carbon tetrabromide (1.8 equivalents).

  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 5 minutes.

  • Add an excess of sodium azide (4.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine as a white solid.[3]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the click reaction between 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine and a terminal alkyne.

Materials:

  • 5'-Azido-5'-deoxy-2',3'-O-isopropylideneadenosine

  • Terminal alkyne of choice (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (B103910)

  • Deionized water

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine (1 equivalent) and the terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,2,3-triazole-linked product.

Visualizations

Experimental Workflow: Synthesis of Triazole-Linked Adenosine Analogs

G cluster_0 Step 1: Synthesis of Azide Precursor cluster_1 Step 2: Click Chemistry (CuAAC) start This compound reagents1 PPh3, CBr4, NaN3 Anhydrous DMF, 90°C start->reagents1 product1 5'-Azido-5'-deoxy-2',3'-O- isopropylideneadenosine reagents1->product1 purification1 Silica Gel Chromatography product1->purification1 start2 5'-Azido Precursor purification1->start2 reagents2 CuSO4·5H2O Sodium Ascorbate t-BuOH/H2O, RT start2->reagents2 alkyne Terminal Alkyne alkyne->reagents2 product2 5'-(Triazolyl)-2',3'-O- isopropylideneadenosine Derivative reagents2->product2 purification2 Silica Gel Chromatography product2->purification2 G cluster_pathway PRMT5 Signaling Pathway in Cancer cluster_inhibition Mechanism of Inhibition PRMT5 PRMT5 Methylation Symmetric Di-methylation (sDMA) PRMT5->Methylation Blocked Blocked Methylation PRMT5->Blocked SAM SAM (Cofactor) SAM->PRMT5 Substrate Substrate Proteins (e.g., Histones, Splicing Factors) Substrate->PRMT5 Downstream Altered Gene Expression & Alternative Splicing Methylation->Downstream Cancer Cancer Progression (Proliferation, Survival) Downstream->Cancer Inhibitor Triazole-Adenosine Analog (SAM Mimetic) Inhibition Inhibition Inhibitor->Inhibition Inhibition->PRMT5 Apoptosis Tumor Suppression Blocked->Apoptosis

References

Application Notes and Protocols for the Characterization of 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the analytical techniques used for the characterization of 2',3'-O-Isopropylideneadenosine, a pivotal protected nucleoside intermediate in the synthesis of various adenosine (B11128) analogs. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are presented, along with data interpretation guidelines. This document is intended to assist researchers in confirming the identity, purity, and structural integrity of this compound, ensuring the quality and reliability of their research and development activities.

Introduction

This compound is a derivative of adenosine where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. This protection strategy is crucial for directing chemical modifications to other positions of the adenosine molecule, particularly the 5'-hydroxyl group, making it an invaluable intermediate in the synthesis of a wide array of therapeutic nucleoside analogs.[1] Accurate and thorough characterization of this compound is paramount to ensure the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredients.

The primary analytical techniques employed for the structural elucidation and purity assessment of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1][2] This document outlines detailed protocols and data for each of these techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₃H₁₇N₅O₄
Molecular Weight 307.31 g/mol [3][4][5]
CAS Number 362-75-4[3][4][5]
Appearance White to off-white crystalline powder
Melting Point 221-222 °C[3][5]
Solubility Slightly soluble in Dioxane, DMSO, and Methanol (B129727)
Optical Activity [α]20/D -98.5°, c = 1 in dioxane[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by analyzing the magnetic properties of its atomic nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum is used to identify the hydrogen atoms in the molecule, providing information about their chemical environment and connectivity.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton AssignmentChemical Shift (δ, ppm)
H-88.375
H-28.190
NH₂7.41
H-1'6.151
H-2'5.366
H-3'5.29
H-4'4.991
H-5'a, H-5'b4.245
5'-OH3.59, 3.55
Isopropylidene-CH₃1.560
Isopropylidene-CH₃1.337
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1][6]
Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative ratios of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 setup Instrument Setup (Tune & Shim) dissolve->setup acquire Acquire Spectrum setup->acquire process Process FID (FT, Phase, Baseline) acquire->process reference Reference Spectrum process->reference integrate Integrate & Analyze reference->integrate

Figure 1: Workflow for ¹H NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis.

Predicted Mass Fragmentation

Electrospray ionization (ESI) is a commonly used soft ionization technique for nucleosides. The primary fragmentation observed is typically the cleavage of the N-glycosidic bond.

Table 2: Predicted m/z Values for Key Fragment Ions in ESI-MS (Positive Ion Mode)

Fragment IonDescriptionUnlabeled m/z
[M+H]⁺Protonated molecular ion308.1
[Adenine+H]⁺Protonated adenine (B156593) base (Glycosidic bond cleavage)136.1
[Ribose fragment]⁺Protected ribose moiety173.1
[M+H - C₃H₆O]⁺Loss of acetone250.1

Note: The actual observed fragments may vary depending on the specific instrumentation and conditions used.[7]

Experimental Protocol: LC-MS
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent like methanol or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.[1]

  • Liquid Chromatography (LC) Parameters (Suggested Starting Conditions):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[8]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Optimize other parameters (e.g., gas flows) for the specific instrument.

MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry dissolve Dissolve sample in Methanol/Acetonitrile inject Inject into LC System dissolve->inject separate Separation on C18 Column inject->separate ionize ESI Ionization (Positive Mode) separate->ionize analyze Mass Analysis (m/z 100-500) ionize->analyze detect Detection analyze->detect

Figure 2: Workflow for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for identifying and quantifying any impurities.

Common Impurities

Commercial this compound may contain several process-related impurities, including:

  • Unreacted Adenosine: The starting material for the synthesis.

  • Over-reaction Byproducts: Such as 2',3',5'-tri-O-isopropylideneadenosine.

  • Side-reaction Products: For example, 5'-O-acetyl-2',3'-O-isopropylideneadenosine.

  • Residual Solvents: From the synthesis and purification process.[9]

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general method. Optimization may be required for specific instrumentation and columns.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a final concentration of 1 mg/mL.

  • HPLC Parameters (Suggested Starting Conditions):

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 5.4.

    • Mobile Phase B: HPLC-grade Methanol.

    • Gradient: Start at 100% A, then ramp to 25% B over 25 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

    • The identity of the main peak can be confirmed by comparing its retention time with that of a certified reference standard.

HPLC_Logic cluster_input Input cluster_process Analytical Process cluster_output Output & Interpretation sample This compound Sample hplc HPLC Analysis (Reversed-Phase C18) sample->hplc chromatogram Chromatogram hplc->chromatogram purity Purity Assessment (% Area) chromatogram->purity impurities Impurity Profile chromatogram->impurities

Figure 3: Logical relationship in HPLC purity analysis.

X-ray Crystallography

General Protocol: Single Crystal X-ray Diffraction
  • Crystallization:

    • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or mixtures with water) to near saturation.

    • Employ a suitable crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • High-quality, single crystals of sufficient size (typically > 0.1 mm in at least one dimension) are required.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

Conclusion

The analytical techniques and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. The application of NMR, MS, and HPLC is essential for confirming the identity and purity of this important synthetic intermediate, thereby ensuring the quality and reproducibility of research and development in the field of nucleoside chemistry and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2',3'-O-Isopropylideneadenosine, a key intermediate in nucleoside chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yields and product purity.

Troubleshooting Guide: Low Yield and Side Products

Low yields and the formation of unexpected side products are frequent hurdles in the synthesis of this compound. This guide provides a structured approach to identifying and resolving specific experimental issues.

Issue 1: Low or No Product Yield
Possible CauseTroubleshooting Steps
Incomplete Reaction - Ensure vigorous stirring to maintain a homogeneous reaction mixture. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Cautiously increase the reaction temperature, as excessive heat can cause degradation.[1]
Moisture in Reagents or Glassware - Use anhydrous solvents, drying them with appropriate methods like distillation or molecular sieves.[1] - Flame-dry all glassware prior to use to eliminate adsorbed water.[1] - Handle hygroscopic reagents under an inert atmosphere (e.g., argon or nitrogen) or in a glove box.[1]
Degradation of Starting Material or Product - Promptly neutralize the acid catalyst during the workup to prevent deprotection of the isopropylidene group.[1] - Avoid prolonged exposure to high temperatures or strong acids.[1]
Inefficient Purification - Optimize the solvent system for column chromatography to achieve effective separation of the product from impurities.[1] - Ensure the crude product is thoroughly dried before purification.[1]
Inactive or Insufficient Catalyst - Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TsOH).[2] - Incrementally increase the catalyst loading; a common starting point is 0.1-0.2 equivalents.[2]
Issue 2: Presence of Multiple Spots on TLC, Including Starting Material
Possible CauseTroubleshooting Steps
Reaction Has Not Gone to Completion - Refer to the "Incomplete Reaction" section under Issue 1.[1]
Formation of Side Products - 5'-O-substituted byproduct: This can arise if the 5'-hydroxyl group reacts. While less reactive, it can become a significant issue. Consider protecting the 5'-hydroxyl group if this byproduct is a major concern.[1] - Di-isopropylidene adenosine (B11128): The formation of this byproduct is less common but can happen with a large excess of the acetal-forming reagent and extended reaction times.[1]
Deprotection During Workup or Purification - Carefully neutralize the reaction mixture upon completion. A mild base like sodium bicarbonate is recommended. - If the product shows instability on silica (B1680970) gel, use a neutral or slightly basic solvent system for chromatography.[1] Residual acid on the silica gel can be neutralized by pre-treating with a solution of triethylamine (B128534) in the eluent.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

A1: The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), protonates acetone (B3395972) or 2,2-dimethoxypropane (B42991), enhancing its electrophilicity. This activated species then reacts with the cis-diol of the adenosine ribose ring to form the five-membered cyclic acetal, known as the isopropylidene group.[1]

Q2: What are the most common impurities found in this compound synthesis?

A2: Common impurities include unreacted adenosine, over-reaction byproducts like 2',3',5'-di-O-isopropylideneadenosine, and side-reaction products such as 5'-O-acetyl-2',3'-O-isopropylideneadenosine if acetic acid is used.[4] Residual solvents from the synthesis and purification may also be present.[4]

Q3: How can I detect impurities in my sample?

A3: Several analytical techniques can be used to assess the purity of your product. High-Performance Liquid Chromatography (HPLC) is highly effective for separating the desired product from polar impurities like adenosine.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can help identify and quantify impurities by comparing the sample's spectrum to a reference spectrum of the pure compound.[4]

Q4: Can the isotopic labeling of adenosine affect the reaction?

A4: Isotopic labeling, such as with ¹³C₅, is unlikely to have a significant impact on the chemical reactivity or the outcome of the isopropylidenation reaction. The same synthesis principles and troubleshooting steps for the unlabeled compound are applicable.[2]

Experimental Protocols

Protocol 1: Synthesis using 2,2-Dimethoxypropane

This method is a common and effective approach for the synthesis of this compound.[1]

Materials:

  • Adenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone.[1][5]

  • Add 2,2-dimethoxypropane (3-5 equivalents).[1][6]

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[1]

  • Stir the mixture at room temperature and monitor the reaction's progress using TLC (e.g., with 10:1 DCM:MeOH as the eluent). The reaction is typically complete within 2-4 hours.[1][5]

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stirring for 15-20 minutes.[1][6]

  • Filter the mixture to remove solids.[1]

  • Evaporate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system like ethanol (B145695) or a methanol/water mixture to yield pure this compound as a white solid.[5][7][8]

Data Presentation

Table 1: Reaction Conditions and Yields for this compound Synthesis

ReactantsCatalystSolventTypical YieldReference
Adenosine, 2,2-Dimethoxypropanep-Toluenesulfonic acidAcetone80-90%[5]

Note: Yields can vary based on reaction scale, purity of reagents, and specific experimental conditions.

Visualizations

G Troubleshooting Low Yield in this compound Synthesis cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_outcome Outcome start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction moisture Moisture Contamination? incomplete_reaction->moisture No solution_incomplete Extend Reaction Time Increase Stirring Optimize Temperature incomplete_reaction->solution_incomplete Yes degradation Product Degradation? moisture->degradation No solution_moisture Use Anhydrous Solvents Flame-Dry Glassware moisture->solution_moisture Yes solution_degradation Prompt Neutralization Avoid Prolonged Heat/Acid degradation->solution_degradation Yes end Improved Yield degradation->end No, consult further solution_incomplete->end solution_moisture->end solution_degradation->end

Caption: A flowchart for troubleshooting low yield.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Adenosine + 2,2-Dimethoxypropane + p-TsOH in Acetone reaction Stir at Room Temperature (2-4 hours) reactants->reaction quench Quench with NaHCO3 reaction->quench filter Filter Solids quench->filter evaporate Evaporate Filtrate filter->evaporate purify Column Chromatography or Recrystallization evaporate->purify product Pure this compound purify->product

Caption: Synthesis and purification workflow.

References

Technical Support Center: Isopropylidene Protection of Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isopropylidene protection of adenosine (B11128). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this common synthetic procedure.

Troubleshooting Guide

Low yields and the formation of side products are common challenges during the synthesis of 2',3'-O-isopropylideneadenosine. This guide addresses specific issues you may encounter during your experiments.

IssuePossible CauseTroubleshooting Steps
Low or No Product Yield Incomplete Reaction: The reaction has not gone to completion.- Extend the reaction time and continue to monitor progress by Thin Layer Chromatography (TLC).- Ensure vigorous stirring to maintain a homogeneous mixture.- A cautious increase in reaction temperature may improve the rate, but be aware of potential degradation.
Moisture: Presence of water in reagents or on glassware.- Use anhydrous solvents. Solvents can be dried using methods like distillation over a drying agent or by employing molecular sieves.[1] - Flame-dry all glassware prior to use to eliminate adsorbed water.[1] - Handle hygroscopic reagents under an inert atmosphere, such as in a glove box.[1]
Degradation of Product: The desired product is degrading during workup.- Promptly neutralize the acid catalyst during the workup procedure to prevent deprotection of the isopropylidene group.[1] - Avoid extended exposure to strong acids or prolonged heating.[1]
Presence of Multiple Spots on TLC Depurination: Cleavage of the N-glycosidic bond under acidic conditions.- This is a major side reaction. To minimize it, use a milder acid catalyst or a shorter reaction time.[2][3] - Maintain a low reaction temperature.
Formation of 5'-O-substituted byproduct: The 5'-hydroxyl group reacts.- While the 2',3'-diol is more reactive, reaction at the 5'-position can occur. If this is a significant issue, consider protecting the 5'-hydroxyl group prior to the isopropylidene protection.[1]
Formation of Di-isopropylideneadenosine: Reaction at both the 2',3'- and 5'-hydroxyls.- This is less common but can happen with a large excess of the isopropylidene source and extended reaction times.[1] Adjust stoichiometry and reaction time accordingly.
Deprotection during Workup/Purification: Loss of the isopropylidene group.- Ensure thorough neutralization of the reaction mixture with a mild base like sodium bicarbonate.[1] - If the product shows instability on silica (B1680970) gel, consider using a neutral or slightly basic solvent system for chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about during the isopropylidene protection of adenosine?

A1: The most significant side reaction is depurination , which is the acid-catalyzed cleavage of the β-N-glycosidic bond, leading to the release of the adenine (B156593) base.[2][4] This occurs because the reaction conditions for isopropylidene protection are acidic, which can promote protonation of the purine (B94841) ring and subsequent hydrolysis of the glycosidic linkage.[3]

Q2: How can I minimize depurination?

A2: To minimize depurination, it is crucial to carefully control the reaction conditions. Using a milder acid catalyst, maintaining a low reaction temperature, and keeping the reaction time as short as possible are effective strategies.[2][3] Monitoring the reaction closely by TLC is essential to stop the reaction as soon as the starting material is consumed.

Q3: Why is 2,2-dimethoxypropane (B42991) often used in addition to acetone (B3395972)?

A3: 2,2-dimethoxypropane serves as a water scavenger.[5] The reaction of adenosine's diol with acetone produces water as a byproduct. This water can shift the reaction equilibrium back towards the starting materials, lowering the yield of the desired product. 2,2-dimethoxypropane reacts with any water present to form acetone and methanol (B129727), thus driving the equilibrium towards the product.[1]

Q4: Can I protect the 5'-hydroxyl group as well?

A4: While the primary product is the this compound due to the favorable formation of a five-membered ring with the cis-diol, reaction at the 5'-hydroxyl can occur, leading to a 5'-O-substituted byproduct or a di-isopropylidene derivative.[1] If selectivity is a major concern, it may be necessary to first protect the 5'-hydroxyl group with a suitable protecting group that is stable to the acidic conditions of the isopropylidene protection.

Q5: How do I monitor the reaction and identify the products?

A5: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A typical eluent system is dichloromethane (B109758) (DCM) and methanol (MeOH) (e.g., 9:1 v/v).[6] The product, this compound, is less polar than the starting adenosine and will have a higher Rf value. Side products like the depurinated ribose derivative or adenine will have different Rf values. For complete characterization and identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a standard and effective method for the synthesis of this compound.

Materials:

  • Adenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents).[1]

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[1]

  • Stir the mixture at room temperature and monitor the reaction by TLC (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[1]

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.[1]

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.[6]

Protocol 2: Deprotection of this compound

This protocol outlines the removal of the isopropylidene group to regenerate adenosine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Dissolve the 5'-modified-2',3'-O-isopropylideneadenosine derivative in a mixture of TFA and water (e.g., 9:1 v/v).[7]

  • Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.[7]

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected nucleoside.

Visualizations

Reaction_Pathway Adenosine Adenosine ProtectedAdenosine This compound (Desired Product) Adenosine->ProtectedAdenosine Acetone, 2,2-Dimethoxypropane, Acid Catalyst Depurination Depurination Products (Adenine + Ribose derivative) Adenosine->Depurination Acid Catalyst (Side Reaction) SideProduct1 5'-O-Isopropylideneadenosine (Side Product) Adenosine->SideProduct1 Side Reaction SideProduct2 Di-isopropylideneadenosine (Side Product) ProtectedAdenosine->SideProduct2 Excess Reagent/ Longer Time

Caption: Reaction scheme for isopropylidene protection of adenosine.

Troubleshooting_Workflow Start Start Experiment Reaction Isopropylidene Protection of Adenosine Start->Reaction Analysis Analyze Reaction Mixture (TLC/NMR) Reaction->Analysis Good_Yield High Yield of Pure Product Analysis->Good_Yield Yes Troubleshoot Low Yield or Side Products Analysis->Troubleshoot No End Successful Synthesis Good_Yield->End Check_Depurination Check for Depurination (e.g., Adenine spot on TLC) Troubleshoot->Check_Depurination Optimize_Acid Use Milder Acid/ Shorter Reaction Time Check_Depurination->Optimize_Acid Yes Check_Other_SP Check for Other Side Products (5'-O- or di-protection) Check_Depurination->Check_Other_SP No Optimize_Acid->Reaction Adjust_Stoich Adjust Stoichiometry/ Reaction Time Check_Other_SP->Adjust_Stoich Yes Check_Incomplete Incomplete Reaction? Check_Other_SP->Check_Incomplete No Adjust_Stoich->Reaction Check_Incomplete->Reaction No, Re-evaluate Extend_Time Extend Reaction Time/ Check Reagents Check_Incomplete->Extend_Time Yes Extend_Time->Reaction

Caption: Troubleshooting workflow for isopropylidene protection.

References

improving the regioselectivity of 2',3'-O-Isopropylideneadenosine formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity and overall success of 2',3'-O-Isopropylideneadenosine formation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experimental outcomes.

Troubleshooting Guide

Low yields and the formation of side products are common hurdles in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.[1]

IssuePossible CauseTroubleshooting Steps
Low or No Product Yield Incomplete reaction: - Ensure vigorous stirring to maintain a homogeneous suspension.[1] - Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC).[1] - Cautiously increase the reaction temperature, as excessive heat can cause degradation.[1]
Moisture in reagents or glassware: - Use anhydrous solvents, drying them with methods like distillation or molecular sieves.[1] - Flame-dry all glassware before use to remove adsorbed water.[1] - Handle hygroscopic reagents under an inert atmosphere (e.g., argon or nitrogen).[1]
Degradation of starting material or product: - Promptly neutralize the acid catalyst during workup to prevent deprotection.[1] - Avoid prolonged heating or exposure to strong acids.[1]
Inefficient purification: - Optimize the solvent system for column chromatography for better separation.[1] - Ensure the crude product is completely dry before purification.[1]
Presence of Multiple Spots on TLC (Including Starting Material) Reaction has not gone to completion: - Refer to the "Incomplete reaction" troubleshooting steps above.[1]
Formation of side products: - 5'-O-substituted byproduct: While the 5'-hydroxyl is less reactive, its reaction can be an issue. Consider protecting the 5'-hydroxyl group if this is a significant problem.[1] - Di-isopropylidene adenosine (B11128): This can form with a large excess of the acetal-forming reagent and prolonged reaction times.[1]
Deprotection during workup or purification: - Carefully neutralize the reaction mixture after completion with a mild base like sodium bicarbonate.[1] - Use a neutral or slightly basic solvent system for chromatography if the product shows instability on silica (B1680970) gel.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

A1: The acid catalyst, typically p-toluenesulfonic acid (p-TsOH), protonates the acetone (B3395972) or its equivalent (e.g., 2,2-dimethoxypropane), making it a better electrophile to react with the hydroxyl groups of the ribose sugar.

Q2: Why is 2,2-dimethoxypropane (B42991) often used in addition to or instead of acetone?

A2: 2,2-dimethoxypropane serves as both a reactant and a water scavenger.[2] When using acetone directly, water is produced as a byproduct, which can reverse the reaction and lower the yield. 2,2-dimethoxypropane reacts with any water present to form acetone and methanol (B129727), driving the equilibrium towards the product.

Q3: Can other solvents be used besides acetone?

A3: Yes, while acetone can function as both a reagent and a solvent, other anhydrous, non-protic solvents like N,N-dimethylformamide (DMF) are also suitable, especially when 2-methoxypropene (B42093) is used as the isopropylidene source.[1] The choice of solvent can affect the reaction rate and the solubility of the adenosine.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common method to monitor the reaction's progress.[1][2][3] A suitable eluent system, for instance, is 10:1 dichloromethane:methanol.[1] The reaction is considered complete when the adenosine starting material spot is no longer visible.

Experimental Protocols

Protocol 1: Synthesis using 2,2-Dimethoxypropane in Acetone

This is a widely used and effective method for the synthesis of this compound.[1]

Materials:

  • Adenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone.[1][4]

  • Add 2,2-dimethoxypropane (3-5 equivalents).[1]

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[1]

  • Stir the mixture at room temperature and monitor the reaction by TLC (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[1][4]

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.[1]

  • Filter the mixture to remove solids.[1]

  • Evaporate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield this compound as a white solid.[4]

Protocol 2: Deprotection of the Isopropylidene Group

This protocol describes the removal of the isopropylidene group to regenerate the diol, typically performed under acidic conditions.[4][5]

Materials:

  • This compound derivative

  • 80% aqueous acetic acid[5] or a mixture of trifluoroacetic acid (TFA) and water (e.g., 9:1 v/v)[4]

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the 5'-modified-2',3'-O-isopropylideneadenosine derivative in the acidic solution.[4][5]

  • Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.[4]

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.[5]

  • Remove the solvent under reduced pressure.[5]

  • The resulting product can be purified by recrystallization or column chromatography if necessary.[5]

Quantitative Data Summary

ReactionReactantsCatalystSolventYield
Isopropylidenation Adenosine, 2,2-Dimethoxypropanep-Toluenesulfonic acidAcetone80-90%[4]
5'-Azidation (Mitsunobu) This compound, PPh₃, DIAD, DPPA-THF~70-80%
Deprotection 5'-modified-2',3'-O-isopropylideneadenosineTFA, Water->90%

Visualizations

G Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup & Purification adenosine Suspend Adenosine in Anhydrous Acetone add_dmp Add 2,2-Dimethoxypropane adenosine->add_dmp add_catalyst Add p-TsOH Catalyst add_dmp->add_catalyst stir Stir at Room Temperature (Monitor by TLC) add_catalyst->stir quench Quench with Sodium Bicarbonate stir->quench Reaction Complete filter Filter Solids quench->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: A standard workflow for the synthesis and purification of this compound.[1]

G Troubleshooting Low Yield start Low Yield Observed check_reaction Check TLC for Starting Material start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete troubleshoot_incomplete Extend Reaction Time Increase Stirring Check Temperature incomplete->troubleshoot_incomplete Yes side_products Side Products or Degradation Observed? incomplete->side_products No end Improved Yield troubleshoot_incomplete->end troubleshoot_side_products Optimize Reagent Stoichiometry Ensure Anhydrous Conditions Prompt Neutralization side_products->troubleshoot_side_products Yes purification_issue Purification Issue? side_products->purification_issue No troubleshoot_side_products->end troubleshoot_purification Optimize Chromatography Solvent System Ensure Dry Crude Product purification_issue->troubleshoot_purification Yes purification_issue->end No troubleshoot_purification->end

Caption: A flowchart for troubleshooting low yield in this compound synthesis.[1]

References

Technical Support Center: 2',3'-O-Isopropylideneadenosine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the deprotection of 2',3'-O-Isopropylideneadenosine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for incomplete deprotection of this compound?

A1: The most common reason for incomplete deprotection is insufficient acidic conditions. The acid-catalyzed hydrolysis of the isopropylidene acetal (B89532) is a reversible reaction. Factors such as inadequate acid concentration, short reaction times, or the presence of basic impurities can prevent the complete removal of the protecting group.[1]

Q2: Can the deprotected adenosine (B11128) derivative be unstable?

A2: Yes, while adenosine itself is relatively stable, certain derivatives can be susceptible to degradation, especially under harsh acidic or basic conditions post-deprotection. It is crucial to neutralize the reaction mixture promptly after deprotection and to store the purified product under appropriate conditions, typically at low temperatures (-20°C or -80°C for long-term storage).[2]

Q3: Are there alternative deprotection methods for substrates with acid-sensitive functional groups?

A3: Absolutely. For substrates containing other acid-labile groups, milder deprotection methods are recommended. These include using aqueous acetic acid, p-toluenesulfonic acid in methanol, or Lewis acids like Boron trifluoride diethyl etherate (BF3·OEt2) under controlled temperatures.[3][4][5]

Q4: How can I monitor the progress of the deprotection reaction?

A4: The progress of the deprotection can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The deprotected product (adenosine or its derivative) is significantly more polar than the starting material (this compound). By comparing the reaction mixture to a standard of the starting material and the expected product, you can determine when the reaction has gone to completion.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the deprotection of this compound.

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of the starting material spot on TLC after the expected reaction time.

  • NMR spectrum of the crude product shows characteristic signals of the isopropylidene group (singlet around 1.3-1.6 ppm for the two methyl groups).

  • HPLC analysis shows a peak corresponding to the starting material.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Acid Increase the concentration of the acid or use a stronger acid. For example, if 80% acetic acid is ineffective, a switch to a TFA/water mixture might be necessary.
Short Reaction Time Extend the reaction time and continue to monitor by TLC or HPLC until the starting material is no longer observed.
Low Reaction Temperature Some deprotection reactions may require gentle heating. Increase the temperature cautiously while monitoring for any potential degradation of the product.
Steric Hindrance Bulky substituents on the adenosine molecule may hinder the approach of the acid. In such cases, a longer reaction time, higher temperature, or a less sterically hindered acid catalyst may be required.
Inadequate Mixing Ensure the reaction mixture is being stirred vigorously to maintain homogeneity, especially if the starting material is not fully soluble.
Issue 2: Product Degradation

Symptoms:

  • Appearance of multiple new spots on TLC, often streaking.

  • Low yield of the desired product after purification.

  • Mass spectrometry analysis indicates the presence of fragments or undesired byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Prolonged Exposure to Strong Acid Neutralize the reaction immediately upon completion using a mild base such as sodium bicarbonate solution. Avoid over-extending the reaction time beyond what is necessary for complete deprotection.
High Reaction Temperature If heating is necessary, do so cautiously and for the minimum time required. For sensitive substrates, consider using a milder deprotection method at a lower temperature.
Degradation on Silica (B1680970) Gel Residual acidity on silica gel can cause degradation of the product during column chromatography. Deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent (e.g., 1% triethylamine).[7]
Instability of the Deprotected Product Once deprotected, some adenosine derivatives can be inherently unstable. It is crucial to handle the purified product with care, avoid repeated freeze-thaw cycles, and store it under inert atmosphere at low temperatures.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various deprotection methods of this compound.

Deprotection MethodReagentsTemperatureTimeTypical YieldReference
Standard Acidic 9:1 TFA/WaterRoom Temp.1-3 h>90%[6]
Standard Acidic 1% Aqueous H₂SO₄Reflux (110°C)3 h>95%[5]
Mild Acidic 80% Aqueous Acetic AcidRoom Temp.2-4 h>95%[4]
Mild Acidic 50% Aqueous TFA0°C15-30 minHigh[8]
Lewis Acid BF₃·OEt₂, Triethylsilane-78°C to 0°C3 h~80-90%[3]
Alternative Mild AcOH/H₂O/DMENot specifiedNot specifiedHigh[9]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and effective method for the removal of the isopropylidene group.

Reagents and Materials:

  • 5'-modified-2',3'-O-isopropylideneadenosine derivative

  • Trifluoroacetic acid (TFA)

  • Water

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 5'-modified-2',3'-O-isopropylideneadenosine derivative in a mixture of TFA and water (e.g., 9:1 v/v).[6]

  • Stir the solution at room temperature for 1-3 hours.[6] Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the reaction mixture by adding it to a stirred, cooled solution of saturated sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting deprotected nucleoside can be purified by recrystallization or chromatography as needed.

Protocol 2: Mild Deprotection using Aqueous Acetic Acid

This protocol is suitable for substrates that may be sensitive to stronger acids.

Reagents and Materials:

  • This compound derivative

  • Aqueous acetic acid (e.g., 80%)

  • Basic resin (e.g., Dowex-OH⁻) or saturated sodium bicarbonate solution

Procedure:

  • Dissolve the this compound derivative in the aqueous acetic acid solution.[4]

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).[4]

  • Neutralize the reaction mixture with a basic resin (e.g., Dowex-OH⁻) or by carefully adding saturated sodium bicarbonate solution.[4]

  • If using a resin, filter the resin and wash with water. Evaporate the filtrate to dryness to obtain the product.

  • If using sodium bicarbonate, extract the product as described in Protocol 1.

Visualizations

Deprotection_Workflow Experimental Workflow for Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Protected Adenosine Derivative add_acid Add Acidic Reagent (e.g., TFA/H2O) start->add_acid react Stir at Appropriate Temperature add_acid->react monitor Monitor Progress (TLC/HPLC) react->monitor complete Complete? monitor->complete complete->react No neutralize Neutralize with Mild Base complete->neutralize Yes extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify end Pure Deprotected Adenosine purify->end

Caption: A standard workflow for the deprotection of this compound.

Troubleshooting_Deprotection Troubleshooting Incomplete Deprotection cluster_causes Potential Causes cluster_solutions Recommended Solutions start Incomplete Deprotection Observed cause1 Insufficient Acid? start->cause1 cause2 Reaction Time Too Short? start->cause2 cause3 Low Temperature? start->cause3 cause4 Steric Hindrance? start->cause4 sol1 Increase Acid Concentration or Use Stronger Acid cause1->sol1 sol2 Extend Reaction Time cause2->sol2 sol3 Gently Increase Temperature cause3->sol3 sol4 Use Less Hindered Acid / Prolonged Reaction cause4->sol4

Caption: A logical guide for troubleshooting incomplete deprotection reactions.

References

stability issues with 2',3'-O-Isopropylideneadenosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 2',3'-O-Isopropylideneadenosine in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound and its solutions?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is between 10°C and 25°C.[1][3]

For solutions, short-term storage should be in anhydrous solvents at -20°C.[1] If aqueous solutions are necessary, use a buffer with a neutral to slightly basic pH and store at -20°C or lower.[1] It is crucial to avoid acidic conditions to prevent hydrolysis.[1][4]

Q2: What are the primary degradation pathways for this compound in solution?

A2: The most significant stability issue for this compound in solution is its susceptibility to acid-catalyzed hydrolysis.[1][4] There are two primary degradation pathways:

  • Hydrolysis of the Isopropylidene Group: Under acidic conditions, the isopropylidene protecting group is cleaved, yielding adenosine.[1][4]

  • Hydrolysis of the N-glycosidic Bond: Acidic conditions can also promote the cleavage of the bond between the adenine (B156593) base and the ribose sugar, resulting in the formation of adenine and 2',3'-O-isopropylideneribose.[1]

Q3: Which analytical techniques are recommended for monitoring the stability of this compound?

A3: The stability of this compound can be effectively monitored using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[4] These techniques can separate the intact compound from its potential degradation products, such as adenosine.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also valuable for identifying and quantifying impurities and degradation products.[5][6]

Q4: What are common impurities that might be present in commercial this compound?

A4: Commercial batches of this compound may contain impurities from the synthesis process.[5] Common impurities include unreacted adenosine, over-reacted byproducts like 2',3',5'-di-O-isopropylideneadenosine, and residual solvents.[5] It is advisable to assess the purity of the compound before use in sensitive applications.[5]

Troubleshooting Guide

This guide addresses specific stability-related issues you may encounter during your experiments with this compound.

Issue 1: Loss of product or appearance of unexpected polar spots on TLC/HPLC after reaction workup.

  • Possible Cause: Accidental exposure to acidic conditions during the workup has led to the cleavage of the isopropylidene protecting group, forming the more polar adenosine.[4]

  • Recommended Solution:

    • Ensure all aqueous solutions used for washing are neutral or slightly basic. A saturated sodium bicarbonate solution is recommended for neutralizing any residual acid.[4]

    • Minimize the contact time between your compound and any aqueous layers during extraction.[4]

    • If purification is done via silica (B1680970) gel chromatography, be aware that silica gel can be slightly acidic. Consider deactivating the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent to prevent on-column degradation.[4]

Issue 2: Gradual degradation of the compound in a protic solvent over time.

  • Possible Cause: Protic solvents, especially in the absence of a buffer, can facilitate the hydrolysis of the isopropylidene group, even without the addition of a strong acid.

  • Recommended Solution:

    • Whenever possible, use anhydrous aprotic solvents for dissolving this compound.

    • If a protic or aqueous solvent system is required, ensure the solution is buffered to a neutral or slightly basic pH.

    • Prepare solutions fresh whenever possible and store them appropriately at low temperatures when not in use.[1]

Quantitative Data Summary

PropertyValueCitations
Molecular Formula C₁₃H₁₇N₅O₄[3][7][8][9]
Molecular Weight 307.31 g/mol [3][7][8][9]
Melting Point 221-222 °C[7][8][10]
Appearance White to off-white crystalline powder[7][8][10]
Storage Temperature 10°C - 25°C (solid)[1][3]

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Stress Conditions

This protocol outlines a method to evaluate the stability of this compound under specific stress conditions, such as different pH levels.

Materials:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., DMSO or Methanol)

  • Buffers of various pH values (e.g., pH 4, 7, and 9)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO).[1]

  • Stress Conditions: For each pH condition to be tested, dilute the stock solution to a final concentration (e.g., 10 µg/mL) in the respective buffer.[1]

  • Incubation: Incubate the prepared samples at a controlled temperature (e.g., 37°C) for specified time points (e.g., 0, 24, 48, and 72 hours).[1]

  • Sample Analysis: At each time point, take an aliquot of the sample. If necessary, quench any ongoing reaction by neutralizing the pH or freezing the sample at -80°C.[1]

  • HPLC Analysis: Analyze the samples by HPLC to determine the percentage of intact this compound remaining. A typical mobile phase could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).[1]

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Stability Issues Start Unexpected Peak(s) or Product Loss Observed CheckStorage Review Storage Conditions (Temp, Solvent, pH) Start->CheckStorage AnalyzeFresh Prepare and Analyze a Fresh Sample CheckStorage->AnalyzeFresh Compare Compare Stored vs. Fresh Sample Data AnalyzeFresh->Compare IdentifyDegradation Degradation Confirmed Compare->IdentifyDegradation Discrepancy Found NoDegradation No Significant Degradation Compare->NoDegradation No Discrepancy Characterize Characterize Unexpected Peaks (e.g., by Mass Spectrometry) IdentifyDegradation->Characterize CheckContamination Investigate Sample or Solvent Contamination NoDegradation->CheckContamination Optimize Optimize Experimental Conditions (e.g., pH, Solvent, Workup) Characterize->Optimize

Caption: A logical workflow for troubleshooting stability issues.

cluster_degradation Primary Degradation Pathways of this compound Compound This compound Adenosine Adenosine Compound->Adenosine Hydrolysis of Isopropylidene Group Adenine Adenine Compound->Adenine Hydrolysis of N-glycosidic Bond RiboseDerivative 2',3'-O-Isopropylideneribose Compound->RiboseDerivative Hydrolysis of N-glycosidic Bond Acid Acidic Conditions (H+) Acid->Adenosine Acid->Adenine

Caption: Acid-catalyzed degradation of this compound.

cluster_workflow Experimental Workflow for Stability Assessment PrepStock Prepare Stock Solution (1 mg/mL in DMSO) PrepSamples Prepare Test Samples (Dilute in Buffers of Varying pH) PrepStock->PrepSamples Incubate Incubate Samples (Controlled Temperature and Time Points) PrepSamples->Incubate Quench Quench Reaction (Neutralize or Freeze) Incubate->Quench Analyze Analyze by HPLC Quench->Analyze Data Determine % Remaining Compound Analyze->Data

Caption: A standard workflow for stability testing.

References

Technical Support Center: Analysis of 2',3'-O-Isopropylideneadenosine Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 2',3'-O-Isopropylideneadenosine.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of this compound synthesis and subsequent reactions.

Issue 1: My TLC plate shows a spot for the starting material (adenosine) that is not diminishing, and little to no product spot is visible.

  • Possible Cause 1: Inactive or Insufficient Catalyst. The acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) may be hydrated or used in an insufficient amount to drive the reaction forward.[1]

    • Suggested Solution: Use a fresh, anhydrous acid catalyst and consider incrementally increasing the catalyst loading. A common starting point is 0.1-0.2 equivalents.[1]

  • Possible Cause 2: Presence of Water. Moisture in the reagents or solvent can hydrolyze the acetal (B89532) product and deactivate the catalyst.[1][2]

    • Suggested Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and consider adding molecular sieves to the reaction mixture.[1][2]

  • Possible Cause 3: Suboptimal Temperature or Reaction Time. The reaction may be too slow at the current temperature, or it may not have been allowed to run to completion.[1][2]

    • Suggested Solution: Gently heat the reaction mixture; a temperature of 50-70°C is often effective for the synthesis of this compound.[1] Continue to monitor the reaction by TLC until the starting material is consumed.[1][2][3]

Issue 2: My TLC plate shows multiple spots in addition to the starting material and the desired product.

  • Possible Cause 1: Formation of Side Products. A common side product is the di-isopropylidene adduct, where the 5'-hydroxyl group also reacts.[1][4] Degradation of the starting material or product can also occur due to prolonged exposure to acid and heat.[1]

    • Suggested Solution: Monitor the reaction closely by TLC and neutralize the acid catalyst with a base (e.g., triethylamine (B128534), sodium bicarbonate) as soon as the reaction is complete.[1] If multiple spots persist, purification by column chromatography will be necessary.[1][4]

  • Possible Cause 2: Contaminated TLC Plate. Accidental contact with the surface of the TLC plate can introduce impurities.[5]

    • Suggested Solution: Handle TLC plates carefully, holding them by the edges.

Issue 3: The spots on my TLC plate are streaking or elongated.

  • Possible Cause 1: Sample Overloading. Applying too much sample to the TLC plate can lead to streaking.[6][7]

    • Suggested Solution: Dilute the sample before spotting it on the TLC plate.[6]

  • Possible Cause 2: Acidic or Basic Nature of the Compound. The basic nature of the adenine (B156593) moiety can cause tailing on the silica (B1680970) gel.[1] For acid-sensitive compounds, residual acid on the silica gel can cause degradation and streaking.[6][8]

    • Suggested Solution: For basic compounds, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1][6] For acid-sensitive compounds, the silica gel can be deactivated by pre-treating it with a solution of triethylamine in the eluent.[8]

  • Possible Cause 3: Inappropriate Solvent System. The polarity of the solvent system may not be suitable for the compound.[5]

    • Suggested Solution: Experiment with different solvent systems to achieve better separation and spot shape.

Issue 4: The spots on my TLC plate are not visible or are very faint.

  • Possible Cause 1: Insufficient Sample Concentration. The concentration of the compound in the spotted sample may be too low.[5][6]

    • Suggested Solution: Concentrate the sample or spot the sample multiple times in the same location, allowing the solvent to dry between applications.[5][6]

  • Possible Cause 2: Compound is not UV-active. Not all compounds are visible under a UV lamp.[6][9]

    • Suggested Solution: Use a visualizing stain, such as potassium permanganate, anisaldehyde, or iodine.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound reactions?

A1: A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is a commonly used and effective eluent system.[1][2] A good starting ratio to try is 9:1 or 10:1 DCM:MeOH.[1][2] You can adjust the polarity by varying the ratio of the two solvents to achieve optimal separation.

Q2: What are the expected relative Rf values for adenosine (B11128) and this compound?

A2: Adenosine is significantly more polar than its isopropylidene-protected counterpart. Therefore, on a normal-phase silica gel TLC plate, this compound will have a higher Rf value (travel further up the plate) than adenosine. The unreacted adenosine will remain closer to the baseline.[4]

Q3: How can I confirm the identity of the spots on my TLC plate?

A3: The best practice is to use a "cospot."[11] This involves spotting your starting material, your reaction mixture, and a third spot where the starting material and reaction mixture are spotted on top of each other.[11] If the starting material spot in the reaction mixture lane aligns perfectly with the starting material reference spot and separates from the product spot in the cospot lane, it confirms the presence of unreacted starting material.

Q4: How do I visualize the spots on the TLC plate?

A4: this compound and adenosine are UV-active due to the adenine base.[9] Therefore, the primary method for visualization is to use a UV lamp (254 nm), where the spots will appear as dark patches on a fluorescent green background.[9][10][12] After marking the spots under UV light, you can use a chemical stain for further visualization if needed.[10]

Data Presentation

Table 1: Typical TLC Solvent Systems and Expected Rf Behavior

CompoundCommon Solvent System (DCM:MeOH)Expected Rf ValueVisualization Method
Adenosine (Starting Material)9:1 to 10:1LowUV (254 nm)
This compound9:1 to 10:1HighUV (254 nm)
Di-isopropylideneadenosine9:1 to 10:1Higher than mono-adductUV (254 nm)

Note: Rf values are dependent on the specific TLC plate, chamber saturation, and exact solvent composition.

Experimental Protocols

Protocol 1: Standard TLC Monitoring of a Reaction

  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[12]

  • Sample Preparation: If your reaction mixture is concentrated, dilute a small aliquot with a suitable solvent (e.g., the reaction solvent or DCM).

  • Spotting: Use a capillary tube to spot the starting material, the reaction mixture, and a cospot on the starting line.[11] Ensure the spots are small (1-2 mm in diameter) and are spaced adequately apart.[13]

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 9:1 DCM:MeOH). Ensure the solvent level is below the starting line.[12][13] Cover the chamber to allow the solvent to ascend the plate by capillary action.[12]

  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[12] Allow the plate to dry completely.

  • Visualization: View the plate under a UV lamp and circle any visible spots with a pencil.[10][12] Calculate the Rf value for each spot if necessary.

Mandatory Visualization

TLC_Troubleshooting_Workflow start Run TLC of Reaction Mixture observe Observe TLC Plate (UV Lamp) start->observe single_spot Single Spot with Expected Rf? observe->single_spot Assess Spot(s) multiple_spots Multiple Spots? observe->multiple_spots streaking Streaking or Tailing? observe->streaking no_spots No Spots Visible? observe->no_spots complete Reaction Complete single_spot->complete Yes incomplete Reaction Incomplete (Continue Monitoring) single_spot->incomplete No (SM present) multiple_spots->single_spot No troubleshoot_side_products Troubleshoot Side Products (Check Reaction Time/Temp, Neutralize Promptly) multiple_spots->troubleshoot_side_products Yes streaking->multiple_spots No troubleshoot_streaking Troubleshoot Streaking (Dilute Sample, Adjust Eluent with TEA/Acid) streaking->troubleshoot_streaking Yes no_spots->streaking No troubleshoot_visibility Troubleshoot Visibility (Concentrate Sample, Use Stain) no_spots->troubleshoot_visibility Yes

Caption: A troubleshooting workflow for common TLC analysis issues.

TLC_Protocol_Workflow prep_plate 1. Prepare Plate (Draw Baseline) spot_plate 2. Spot Plate (SM, Rxn, Cospot) prep_plate->spot_plate develop_plate 4. Develop Plate (Elute) spot_plate->develop_plate prep_chamber 3. Prepare Chamber (Add Eluent) prep_chamber->develop_plate dry_plate 5. Dry Plate develop_plate->dry_plate visualize 6. Visualize (UV Lamp / Stain) dry_plate->visualize analyze 7. Analyze Results (Calculate Rf) visualize->analyze

Caption: A standard workflow for performing TLC analysis.

References

Technical Support Center: Optimizing Reaction Conditions for 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 2',3'-O-Isopropylideneadenosine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance reaction yields and purity.

Troubleshooting Guide

Low yields and the formation of unexpected side products are common hurdles in the synthesis of this compound. This guide provides solutions to specific issues you may encounter.

Issue 1: Low or No Product Yield
Possible CauseTroubleshooting Steps
Incomplete Reaction - Ensure vigorous stirring to maintain a homogeneous suspension.[1] - Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC).[1] - Cautiously increase the reaction temperature, as excessive heat can cause degradation.[1]
Moisture in Reagents or Glassware - Use anhydrous solvents. Solvents can be dried using methods like distillation over a drying agent or with molecular sieves.[1] - Flame-dry all glassware prior to use to eliminate adsorbed water.[1] - Handle hygroscopic reagents under an inert atmosphere (e.g., argon or nitrogen) or in a glove box.[1]
Degradation of Starting Material or Product - Promptly neutralize the acid catalyst during the workup to prevent the deprotection of the isopropylidene group.[1] - Avoid prolonged heating or exposure to strong acids.[1]
Inefficient Purification - Optimize the solvent system for column chromatography to achieve good separation of the product from impurities.[1] - Ensure the crude product is thoroughly dried before purification.[1]
Inactive or Insufficient Catalyst - Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).[2] - Incrementally increase the catalyst loading. A common starting point is 0.1-0.2 equivalents.[2]
Issue 2: Presence of Multiple Spots on TLC, Including Starting Material
Possible CauseTroubleshooting Steps
Reaction Has Not Gone to Completion - Refer to the "Incomplete Reaction" troubleshooting steps under Issue 1.[1]
Formation of Side Products - 5'-O-substituted byproduct: While the 5'-hydroxyl group is less reactive, its reaction can be an issue. Consider protecting the 5'-hydroxyl group if this becomes a significant problem.[1] - Di-isopropylidene adenosine (B11128): This is less common but can occur with a large excess of the acetal-forming reagent and prolonged reaction times.[1]
Deprotection During Workup or Purification - Carefully neutralize the reaction mixture after completion with a mild base like sodium bicarbonate.[1] - If using silica (B1680970) gel chromatography, residual acid on the silica can cause degradation. Deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent (e.g., 1% triethylamine).[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in this reaction?

A1: The acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates acetone (B3395972) or 2,2-dimethoxypropane (B42991), enhancing its electrophilicity. This activated species then reacts with the cis-diol of the adenosine ribose ring to form the five-membered cyclic acetal, known as the isopropylidene group.[1]

Q2: Why is 2,2-dimethoxypropane often preferred over acetone?

A2: When acetone is used, water is generated as a byproduct, which can shift the reaction equilibrium backward, resulting in lower yields. 2,2-dimethoxypropane reacts with the acid catalyst to form the same electrophilic intermediate as acetone but produces methanol (B129727) as a byproduct, which does not interfere with the forward reaction.[1]

Q3: How can I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction. A suitable eluent system, for example, 10:1 Dichloromethane:Methanol, can be used to separate the starting material (adenosine) from the product (this compound). The reaction is considered complete when the adenosine spot is no longer visible.[1][3]

Q4: What are the best practices for the workup and purification of this compound?

A4: After the reaction is complete, the acid catalyst must be neutralized with a mild base like sodium bicarbonate.[1][4] The crude product can then be isolated by filtration and evaporation.[4] Purification is typically achieved by recrystallization from a suitable solvent like ethanol (B145695) or by silica gel column chromatography.[4][5]

Experimental Protocols

Protocol 1: Synthesis using 2,2-Dimethoxypropane

This method is widely used for the efficient synthesis of this compound.[1]

Materials:

  • Adenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents).[1]

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).[1]

  • Stir the mixture at room temperature and monitor the reaction by TLC (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[1]

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.[1]

  • Filter the mixture to remove solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol or by silica gel column chromatography.

Protocol 2: Deprotection of this compound

The removal of the isopropylidene group is readily achieved under acidic conditions.[4]

Materials:

  • This compound

  • Methanol or Ethanol

  • Water

  • A strong acid (e.g., sulfuric acid or trifluoroacetic acid)[6]

  • A base for neutralization (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide)[4]

Procedure:

  • Dissolve this compound in a mixture of a protic solvent (methanol or ethanol) and water.[4]

  • Add a catalytic amount of a strong acid.[6]

  • Stir the solution at room temperature or with gentle heating. Monitor the reaction's progress by TLC until the starting material is consumed.[4]

  • Carefully neutralize the reaction mixture with a suitable base.[4]

  • Remove the solvent under reduced pressure.

  • The resulting crude adenosine can be purified by recrystallization.

Quantitative Data Summary

Reaction ParameterCondition 1Condition 2Condition 3Yield (%)Reference(s)
Acetal Source Acetone2,2-Dimethoxypropane2-MethoxypropeneVariable[4][5][7]
Catalyst p-Toluenesulfonic acidSulfuric acidAnhydrous Zinc Chloride80-90% (with p-TsOH)[4][5][8]
Solvent AcetoneDioxaneDMF85-93% (in DMF with 2-methoxypropene)[4][7]
Temperature Room Temperature50-70 °CRefluxTypically high at RT, heating can increase rate[2][4][9]
Reaction Time A few hours12-24 hours72 hours2-4 hours is typical[4][5][10][11]

Note: Yields are highly dependent on the specific reaction conditions, scale, and purification method.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification start Suspend Adenosine in Anhydrous Acetone add_dmp Add 2,2-Dimethoxypropane start->add_dmp add_cat Add Catalytic p-TsOH add_dmp->add_cat stir Stir at Room Temperature add_cat->stir tlc Monitor by TLC stir->tlc quench Quench with NaHCO3 tlc->quench filter Filter Solids quench->filter evaporate Evaporate Filtrate filter->evaporate purify Recrystallization or Column Chromatography evaporate->purify product This compound purify->product

Caption: A standard workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_reaction_issues Reaction Condition Issues cluster_workup_issues Workup & Purification Issues cluster_solutions_reaction Solutions cluster_solutions_workup Solutions start Low Product Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn check_moisture Moisture Present? start->check_moisture check_catalyst Catalyst Inactive? start->check_catalyst degradation Degradation During Workup? start->degradation inefficient_purification Inefficient Purification? start->inefficient_purification sol_incomplete Extend reaction time Increase temperature cautiously incomplete_rxn->sol_incomplete sol_moisture Use anhydrous reagents Flame-dry glassware check_moisture->sol_moisture sol_catalyst Use fresh catalyst Increase catalyst loading check_catalyst->sol_catalyst sol_degradation Promptly neutralize acid Avoid prolonged heating degradation->sol_degradation sol_purification Optimize chromatography Ensure crude is dry inefficient_purification->sol_purification

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: 2',3'-O-Isopropylideneadenosine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2',3'-O-Isopropylideneadenosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial this compound can contain several process-related impurities. The most prevalent include:

  • Unreacted Starting Materials: Primarily unreacted adenosine (B11128).[1]

  • Over-reaction Byproducts: Such as 2',3',5'-tri-O-isopropylideneadenosine, where a second isopropylidene group has been added to the 5'-hydroxyl position.[1]

  • Side-reaction Products: Acetylated derivatives, for instance, 5'-O-acetyl-2',3'-O-isopropylideneadenosine, may be present if acetic acid or related reagents are used during synthesis or workup.[1]

  • Residual Solvents: Solvents used during synthesis and purification, like acetone (B3395972), 2,2-dimethoxypropane (B42991), or ethyl acetate (B1210297), may remain in trace amounts.[1]

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed to assess the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective for separating the desired product from polar impurities like adenosine and less polar byproducts.[1][2] A C18 column with a mobile phase of acetonitrile (B52724) and water (or a buffer like ammonium (B1175870) acetate) and UV detection at 254 nm or 260 nm is a good starting point.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the sample's spectrum to a reference spectrum of pure this compound.[1]

  • Thin-Layer Chromatography (TLC): TLC is a quick and useful technique to monitor the progress of the reaction and purification.[3][4]

Q3: What is a typical purity level for commercial this compound?

A3: The purity of commercial this compound can vary between suppliers and batches, but it is commonly found to be around 98% as determined by HPLC.[1] The remaining percentage may consist of the impurities mentioned above, which could interfere with sensitive downstream applications.[1]

Q4: What is the purpose of using 2,2-dimethoxypropane in the synthesis?

A4: In the synthesis of this compound, 2,2-dimethoxypropane serves as both a reactant and a water scavenger.[3] When using acetone as the acetal (B89532) source, water is formed as a byproduct, which can shift the reaction equilibrium backward and lead to lower yields. 2,2-dimethoxypropane reacts with the catalytic acid to form the same electrophilic intermediate as acetone but produces methanol (B129727) as a byproduct, which is less likely to interfere with the reaction.[4]

Troubleshooting Guides

Issue 1: Presence of Unreacted Adenosine
  • Symptoms:

    • A more polar spot is observed on a TLC plate compared to the main product spot.[1]

    • An additional set of peaks corresponding to adenosine is observed in the HPLC chromatogram.[1]

    • Broad signals in the ¹H NMR spectrum, particularly in the ribose and aromatic regions, that do not correspond to the product.[1]

  • Root Cause:

    • Incomplete reaction during the isopropylidenation of adenosine.[1][4]

    • Moisture in reagents or glassware.[4]

  • Solution: Purification by Recrystallization This method is effective for removing the more polar unreacted adenosine.[1][3]

    Experimental Protocol: Recrystallization

    • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent. A mixture of methanol and water is often effective.[1]

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]

    • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

    • Isolation: Collect the crystals by filtration.

    • Drying: Dry the purified crystals under vacuum.[1]

    Expected Outcome: A significant reduction in the amount of unreacted adenosine, leading to a higher purity product.[1]

Issue 2: Presence of Over-reacted Byproduct (2',3',5'-tri-O-isopropylideneadenosine)
  • Symptoms:

    • A less polar spot is observed on a TLC plate.[1]

    • Peaks with longer retention times appear in the reversed-phase HPLC chromatogram.[1]

    • Additional signals in the ¹H NMR spectrum, potentially indicating the presence of a second isopropylidene group.[1]

  • Root Cause:

    • Excess of the acetal-forming reagent and prolonged reaction times.[4]

  • Solution: Purification by Flash Column Chromatography Flash column chromatography is an effective technique for separating compounds with different polarities.[1]

    Experimental Protocol: Flash Column Chromatography

    • Column Packing: Pack a glass column with silica (B1680970) gel (e.g., 200-400 mesh) using a suitable solvent system. A gradient of methanol in dichloromethane (B109758) is a common choice.[1][5]

    • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent and load it onto the column.

    • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₇N₅O₄
Molecular Weight 307.31 g/mol
CAS Number 362-75-4
Appearance White or almost white crystalline powder
Melting Point 221-222 °C
Solubility Slightly soluble in Dioxane, DMSO, and Methanol
Storage Temperature Room Temperature; Keep in a dark, dry, sealed place

Source:[6][7]

Table 2: Typical Analytical Conditions for Purity Assessment

Analytical TechniqueConditions
HPLC Column: Reversed-phase C18Mobile Phase: Acetonitrile/Water or Acetonitrile/Ammonium acetate bufferDetection: UV at 254 nm or 260 nm
TLC Eluent: 10:1 Dichloromethane:Methanol

Source:[2][4]

Experimental Workflows & Diagrams

Below are diagrams illustrating key experimental workflows.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Adenosine Adenosine Suspension Reagents Add 2,2-Dimethoxypropane & p-TsOH·H₂O (cat.) Adenosine->Reagents Reaction Stir at Room Temperature (Monitor by TLC) Reagents->Reaction Quench Quench with NaHCO₃ Reaction->Quench Filter_Synth Filter Quench->Filter_Synth Evaporate_Synth Evaporate Filtrate Filter_Synth->Evaporate_Synth Crude Crude Product Evaporate_Synth->Crude Purify Purification Method Crude->Purify Recrystallization Recrystallization Purify->Recrystallization For removing unreacted adenosine Column Column Chromatography Purify->Column For removing over-reacted byproduct Pure Pure this compound Recrystallization->Pure Column->Pure Troubleshooting Low Yield Start Low or No Product Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Moisture Moisture Present? Incomplete_Reaction->Moisture No Solution Solution Incomplete_Reaction->Solution Yes - Extend reaction time - Increase temperature cautiously Degradation Degradation Occurred? Moisture->Degradation No Moisture->Solution Yes - Use anhydrous solvents - Flame-dry glassware Inefficient_Purification Inefficient Purification? Degradation->Inefficient_Purification No Degradation->Solution Yes - Promptly neutralize acid - Avoid prolonged heating Inefficient_Purification->Solution Yes - Optimize chromatography solvent - Ensure crude is dry Purification Decision Tree Start Crude Product Analysis (TLC/HPLC) Impurity_Check Major Impurity Detected? Start->Impurity_Check Polar_Impurity More Polar Impurity (e.g., Adenosine) Impurity_Check->Polar_Impurity Yes NonPolar_Impurity Less Polar Impurity (e.g., Over-reacted byproduct) Impurity_Check->NonPolar_Impurity Yes Pure_Product Pure Product Impurity_Check->Pure_Product No Recrystallize Perform Recrystallization Polar_Impurity->Recrystallize Column_Chrom Perform Column Chromatography NonPolar_Impurity->Column_Chrom Recrystallize->Pure_Product Column_Chrom->Pure_Product

References

Technical Support Center: 2',3'-O-Isopropylideneadenosine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges and unexpected byproducts encountered during reactions involving 2',3'-O-Isopropylideneadenosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in the synthesis of this compound?

A1: The most frequently observed impurities are typically related to the reaction conditions and include:

  • Unreacted Starting Material: Residual adenosine (B11128) is a common impurity if the reaction does not go to completion.[1]

  • 5'-O-substituted Byproduct: Although the 5'-hydroxyl group is less reactive than the 2' and 3'-hydroxyls, it can still react, especially with prolonged reaction times or excess reagents.[2]

  • Di-isopropylidene Adenosine: This over-reaction byproduct can form under forcing conditions, where a second isopropylidene group is added to the 5'-hydroxyl position.[1][2]

  • Deprotected Product: The isopropylidene group is sensitive to acid and can be inadvertently removed during the reaction or workup if the neutralization step is not performed promptly and carefully.[2][3]

Q2: Why is 2,2-dimethoxypropane (B42991) generally preferred over acetone (B3395972) for the isopropylidenation of adenosine?

A2: 2,2-dimethoxypropane is often the reagent of choice because the reaction produces methanol (B129727) as a byproduct. When acetone is used, water is formed. This water can shift the reaction equilibrium backward, favoring the starting materials and leading to lower yields of the desired this compound.[2]

Q3: How can I detect the presence of these byproducts in my sample?

A3: A combination of standard analytical techniques is recommended for assessing the purity of your product:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the reaction progress and identify the presence of starting material and byproducts based on their different polarities.[2][4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for separating the desired product from both more polar impurities (like adenosine) and less polar byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify and quantify impurities by comparing the sample's spectrum to a reference spectrum of the pure compound.[1]

Q4: How stable is the 2',3'-O-isopropylidene protecting group?

A4: The isopropylidene group is stable under neutral and basic conditions but is readily cleaved under acidic conditions.[5] This sensitivity necessitates careful pH control during the reaction workup and purification. For long-term storage, the solid compound should be kept in a dark, dry, and sealed place, often at room temperature or refrigerated conditions, while solutions are best stored at -20°C or -80°C.[3][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: My TLC plate shows multiple spots, including unreacted adenosine.

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Ensure vigorous stirring to maintain a homogeneous suspension. You can monitor the reaction's progress via TLC and extend the reaction time until the adenosine spot disappears. Cautiously increasing the temperature may also help, but excessive heat can cause degradation.[2]

  • Possible Cause 2: Moisture.

    • Solution: The presence of water can hinder the reaction. Always use anhydrous solvents and flame-dry your glassware before use. Handle hygroscopic reagents under an inert atmosphere.[2]

  • Possible Cause 3: Deprotection during Workup.

    • Solution: The product may have formed but was subsequently deprotected back to adenosine. This occurs if the acid catalyst is not neutralized promptly or thoroughly after the reaction is complete. Use a mild base like sodium bicarbonate to quench the reaction.[2][4]

Issue 2: I have a significant byproduct that is less polar than my product on the TLC plate.

  • Possible Cause: Over-reaction.

    • Solution: This less polar spot could be a di-isopropylidene adenosine derivative, where the 5'-OH group has also been protected.[1][2] This can happen with a large excess of the isopropylidenating reagent or extended reaction times. To mitigate this, use a controlled stoichiometry of reagents (e.g., 3-5 equivalents of 2,2-dimethoxypropane) and monitor the reaction closely to avoid letting it run for too long after the starting material is consumed.[2]

Issue 3: My final yield is very low despite the TLC showing full conversion.

  • Possible Cause 1: Inefficient Purification.

    • Solution: The product may be lost during purification. Optimize your solvent system for column chromatography to achieve good separation.[2] If performing a recrystallization, ensure you are using a suitable solvent system (e.g., methanol/water or ethanol) and that the product is not overly soluble in the cold solvent.[1][4]

  • Possible Cause 2: Degradation.

    • Solution: As the isopropylidene group is acid-labile, prolonged exposure to acidic conditions, even on silica (B1680970) gel during chromatography, can cause degradation.[2] If you suspect this is happening, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions and Yields

Isopropylidene Source Catalyst Solvent(s) Temperature Typical Reaction Time Reported Yield
2,2-Dimethoxypropane p-TsOH·H₂O Anhydrous Acetone Room Temp 2-4 hours >90%

| Acetone | H₂SO₄ (conc.) | Anhydrous Acetone | Room Temp | Several hours | Variable, often lower |

Table 2: Common Byproducts and Their Identification

Byproduct Potential Cause Identification Method Relative Polarity (TLC)
Adenosine Incomplete reaction; premature deprotection HPLC, NMR More polar than product
5'-O-Acetyl-2',3'-O-isopropylideneadenosine Use of acetic acid in synthesis/workup HPLC, NMR, Mass Spec Less polar than product

| Di-isopropylidene adenosine | Excess reagent, prolonged reaction time | HPLC, NMR, Mass Spec | Less polar than product |

Experimental Protocols

Protocol 1: Synthesis of this compound [2][7]

  • Materials: Adenosine, 2,2-dimethoxypropane, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), anhydrous acetone, sodium bicarbonate (NaHCO₃), dichloromethane (B109758) (DCM), methanol (MeOH).

  • Procedure:

    • Suspend adenosine (1 equivalent) in anhydrous acetone in a flame-dried round-bottom flask.

    • Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension.

    • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).

    • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using 10:1 DCM:MeOH as the eluent). The reaction is typically complete in 2-4 hours.

    • Once the adenosine is consumed, quench the reaction by adding solid NaHCO₃ and stir for 20 minutes.

    • Filter the mixture to remove solids and evaporate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization [1]

  • Objective: To remove more polar impurities like unreacted adenosine.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot methanol.

    • If insoluble impurities are present, perform a hot filtration.

    • Slowly add water until the solution becomes cloudy. Gently heat until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the white crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Visualizations

Synthesis_Workflow start_end start_end process process decision decision output output A Start: Adenosine B Add Anhydrous Acetone, 2,2-Dimethoxypropane, p-TsOH A->B C Stir at Room Temp (2-4h) B->C D Monitor by TLC C->D E Reaction Complete? D->E E->C  No F Quench with NaHCO₃ E->F  Yes G Filter & Evaporate F->G H Crude Product G->H I Purification (Recrystallization or Chromatography) H->I J Pure this compound I->J Troubleshooting_Byproducts cluster_polar More Polar Spot (than product) cluster_nonpolar Less Polar Spot (than product) issue issue cause cause solution solution TLC TLC shows multiple spots C1 Cause: Unreacted Adenosine TLC->C1 C2 Cause: Di-isopropylidene byproduct TLC->C2 S1 Solution: Extend reaction time, ensure anhydrous conditions C1->S1 S2 Solution: Reduce amount of acetal reagent, shorten time C2->S2 Reaction_Pathways reactant reactant product product byproduct byproduct reagents reagents Adenosine Adenosine Product This compound Adenosine->Product Main Reaction Adenosine->p1 Byproduct2 Di-isopropylidene Byproduct Product->Byproduct2 Over-reaction Byproduct1 5'-O-substituted Byproduct p1->Product p1->Byproduct1 Side Reaction r1->p1

References

Technical Support Center: Scaling Up the Synthesis of 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of 2',3'-O-Isopropylideneadenosine, with a focus on scaling up the process.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or No Product Yield

Low or non-existent product yield is a frequent challenge. The following table outlines potential causes and corresponding troubleshooting steps.

Possible CauseTroubleshooting Steps
Incomplete Reaction - Ensure vigorous and efficient stirring to maintain a homogeneous mixture, especially in larger reactors. - Extend the reaction time and monitor progress closely using Thin Layer Chromatography (TLC). - Cautiously increase the reaction temperature, being mindful of potential product degradation at excessive heat.[1]
Moisture in Reagents or Glassware - Utilize anhydrous solvents. Solvents can be dried using methods like distillation over a drying agent or by using molecular sieves. - Flame-dry all glassware prior to use to eliminate adsorbed water. - Handle hygroscopic reagents under an inert atmosphere (e.g., argon or nitrogen) or in a glove box.[1]
Degradation of Starting Material or Product - Promptly neutralize the acid catalyst during the workup phase to prevent the deprotection of the isopropylidene group. - Avoid prolonged exposure to high temperatures or strong acids.[1]
Inefficient Purification - Optimize the solvent system for column chromatography to achieve effective separation of the product from impurities. - Ensure the crude product is thoroughly dried before initiating the purification process.[1]
Issue 2: Presence of Multiple Spots on TLC, Including Starting Material

The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.

Possible CauseTroubleshooting Steps
Reaction Has Not Gone to Completion - Refer to the "Incomplete Reaction" troubleshooting steps under Issue 1.[1]
Formation of Side Products - 5'-O-substituted byproduct: This can arise if the 5'-hydroxyl group reacts. While this group is less reactive, its reaction can become an issue. Consider protecting the 5'-hydroxyl group if this byproduct forms in significant amounts. - Di-isopropylidene adenosine (B11128): The formation of this byproduct is less common but can happen with a large excess of the acetal-forming reagent and extended reaction times.[1]
Deprotection During Workup or Purification - Carefully neutralize the reaction mixture upon completion. The use of a mild base like sodium bicarbonate is recommended. - If the product shows instability on silica (B1680970) gel, employ a neutral or slightly basic solvent system for chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is the function of the acid catalyst in this reaction?

A1: The acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a strong acid ion-exchange resin, protonates acetone (B3395972) or 2,2-dimethoxypropane (B42991). This activation makes it a more effective electrophile, which then reacts with the cis-diol of adenosine's ribose ring to form the five-membered cyclic acetal, known as the isopropylidene group.

Q2: Why is 2,2-dimethoxypropane often used instead of acetone?

A2: 2,2-dimethoxypropane reacts with the acid catalyst to form the same reactive intermediate as acetone. However, it produces methanol (B129727) as a byproduct, which is less likely to interfere with the reaction. Conversely, when acetone is used, water is formed as a byproduct, which can shift the reaction equilibrium backward, potentially leading to lower yields.[1]

Q3: What are the key challenges when scaling up this synthesis?

A3: Scaling up the synthesis of this compound introduces several challenges that can affect yield, purity, and safety. These include:

  • Heat Transfer: The reaction can be exothermic, and managing heat dissipation in large reactors is crucial to prevent runaway reactions and product degradation.

  • Mass Transfer and Mixing: Achieving uniform mixing in large volumes is more difficult and can lead to localized concentration gradients and incomplete reactions.

  • Impurity Profile: Side reactions that are minor at a small scale can become significant at a larger scale, leading to a more complex impurity profile and challenging purification.

  • Crystallization and Isolation: The crystallization process may behave differently at a larger scale, affecting crystal size, purity, and ease of isolation.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis using 2,2-Dimethoxypropane

This protocol is a widely used and effective method for the synthesis of this compound at a laboratory scale.[1]

Materials:

  • Adenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents).

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).

  • Stir the mixture at room temperature and monitor the reaction's progress by TLC (e.g., using a 10:1 DCM:MeOH eluent). The reaction is typically complete within 2-4 hours.[1]

  • Once the starting material has been consumed, quench the reaction by adding solid sodium bicarbonate and continue stirring for 15-20 minutes.

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield this compound as a white crystalline solid.

Protocol 2: Deprotection of the Isopropylidene Group

The removal of the isopropylidene protecting group is readily achieved under acidic conditions to regenerate the diol.

Procedure:

  • Dissolve this compound in a mixture of a protic solvent (e.g., methanol or ethanol) and water.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid.

  • Stir the solution at room temperature, monitoring the reaction's progress by TLC until the starting material is no longer present.

  • Carefully neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or ammonium (B1175870) hydroxide.

  • Remove the solvent under reduced pressure. The resulting crude adenosine can be purified by recrystallization.

Data Presentation

Table 1: Summary of Laboratory-Scale Reaction Parameters

ParameterValue
Reactants Adenosine, 2,2-Dimethoxypropane
Solvent Anhydrous Acetone
Catalyst p-Toluenesulfonic acid monohydrate
Temperature Room Temperature
Typical Reaction Time 2-4 hours
Typical Yield 80-90%
Purification Method Recrystallization from ethanol

Visualizations

G cluster_synthesis Synthesis Workflow Adenosine Adenosine ReactionMixture Suspend in Anhydrous Acetone Add 2,2-Dimethoxypropane & p-TsOH Adenosine->ReactionMixture Stirring Stir at Room Temperature (2-4 hours) ReactionMixture->Stirring Quenching Quench with NaHCO3 Stirring->Quenching Filtration Filter to Remove Solids Quenching->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Purification Recrystallize from Ethanol Evaporation->Purification FinalProduct This compound Purification->FinalProduct G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed check_reaction Check TLC for Starting Material start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction extend_time Extend Reaction Time Increase Stirring Rate incomplete_reaction->extend_time Yes check_moisture Check for Moisture Contamination incomplete_reaction->check_moisture No success Yield Improved extend_time->success dry_reagents Use Anhydrous Reagents & Flame-Dried Glassware check_moisture->dry_reagents check_degradation Check for Product Degradation check_moisture->check_degradation dry_reagents->success neutralize_promptly Ensure Prompt Neutralization Avoid Excess Heat check_degradation->neutralize_promptly purification_issue Inefficient Purification? check_degradation->purification_issue neutralize_promptly->success optimize_purification Optimize Chromatography Ensure Dry Crude Product purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

References

preventing degradation of 2',3'-O-Isopropylideneadenosine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the workup of reactions involving 2',3'-O-Isopropylideneadenosine. Our goal is to provide practical guidance to prevent its degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during reaction workup?

The primary cause of degradation is the acid-catalyzed hydrolysis of the 2',3'-O-isopropylidene group.[1] This acetal (B89532) protecting group is highly sensitive to acidic conditions, which can lead to its premature removal and the formation of adenosine (B11128).

Q2: Under what pH conditions is this compound stable?

While specific kinetic data for this compound is not extensively published, analogous acetal-protected nucleosides are known to be stable in neutral to basic conditions.[1] It is crucial to maintain a pH above 7 throughout the entire workup process to prevent degradation.[1] The rate of hydrolysis of acetals is directly proportional to the hydronium ion concentration, meaning the degradation becomes significantly faster in acidic environments.

Q3: Can I use a strong base to wash my organic layer containing this compound?

While the isopropylidene group is stable under basic conditions, the use of strong bases like sodium hydroxide (B78521) should be approached with caution.[1] Depending on the other functional groups present in your molecule, strong bases could catalyze other undesirable side reactions. A mild basic wash, such as a saturated sodium bicarbonate solution, is generally recommended for neutralization purposes.[1]

Q4: How can I monitor the stability of this compound during my experiments?

The stability of this compound can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] By comparing the reaction mixture to a standard of this compound and its potential degradation product, adenosine, you can quickly assess if any degradation has occurred.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of product during aqueous workup. The isopropylidene protecting group has been cleaved due to acidic conditions, and the more polar adenosine product has partitioned into the aqueous layer.Neutralize any acidic reagents or byproducts before the aqueous workup. This can be achieved by adding a mild organic base like triethylamine (B128534) or by carefully adding a saturated solution of sodium bicarbonate. Always use neutral or mildly basic aqueous solutions for washing. A saturated sodium bicarbonate solution is a good choice to neutralize any residual acid.[1]
Streaking or multiple spots on TLC after workup. This could indicate a mixture of the desired product and the deprotected adenosine, suggesting partial degradation.Ensure thorough neutralization. Check the pH of the aqueous layer after washing to confirm it is neutral or slightly basic. Minimize contact time with aqueous solutions by performing extraction and washing steps as quickly as possible.[1]
Low yield after purification by silica (B1680970) gel chromatography. Residual acid on the silica gel can cause degradation of the product on the column.Deactivate the silica gel before use. This can be done by pre-treating the silica gel with a solution of triethylamine in the eluent (e.g., 1% triethylamine in ethyl acetate/hexane). This will neutralize any acidic sites on the silica.[1]
Product appears to be unstable during concentration on a rotary evaporator. Co-distillation of volatile acids (e.g., residual trifluoroacetic acid) can lead to an increase in the acidity of the solution as the solvent is removed, causing degradation.Ensure all acidic components are thoroughly neutralized and removed during the aqueous workup before concentration. If trace acid is suspected, co-evaporation with a neutral solvent like toluene (B28343) can sometimes help remove volatile acids.

Quantitative Data on Stability

pH Relative Rate of Hydrolysis Half-life (t½) Stability
3 ~10,000Seconds to MinutesVery Unstable
4 ~1,000Minutes to HoursUnstable
5 ~100HoursModerately Stable
6 ~10DaysStable for short periods
7 1Weeks to MonthsVery Stable
8-10 < 1Months to YearsHighly Stable

This table is for illustrative purposes and the actual rates will vary depending on the specific molecule, temperature, and solvent system.

Experimental Protocols

Recommended Workup Protocol to Prevent Degradation

This protocol is designed to minimize the risk of degradation by maintaining neutral to slightly basic conditions throughout the workup.

1. Reaction Quenching & Neutralization:

  • Cool the reaction mixture to room temperature.
  • If the reaction was conducted under acidic conditions, carefully add a neutralizing agent. For example, add triethylamine (1.5 equivalents relative to the acid) or slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
  • Stir the mixture for 10-15 minutes to ensure complete neutralization.

2. Extraction:

  • If the reaction solvent is water-miscible, dilute the mixture with a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
  • Add water or a saturated aqueous solution of sodium chloride (brine) to the mixture and transfer to a separatory funnel.
  • Gently mix the layers and then allow them to fully separate.
  • Drain the organic layer. If the product is expected to have some water solubility, re-extract the aqueous layer with the organic solvent.

3. Washing:

  • Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ to ensure the removal of any residual acid.
  • Check the pH of the aqueous layer after washing to confirm it is neutral or slightly basic (pH 7-8).
  • Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in the separation of the layers. During each wash, shake gently and allow the layers to fully separate.

4. Drying and Concentration:

  • Drain the organic layer into a clean flask.
  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
  • Filter off the drying agent.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator. Maintain a moderate bath temperature to avoid any potential thermal degradation.

5. Monitoring:

  • At each key step (after neutralization, after washing), it is advisable to take a small aliquot of the organic layer and analyze it by TLC or HPLC to ensure the integrity of the this compound.

Visualizations

degradation_pathway 2_3_O_Isopropylideneadenosine This compound Protonated_Intermediate Protonated Intermediate 2_3_O_Isopropylideneadenosine->Protonated_Intermediate + H⁺ Carbocation_Intermediate Carbocation Intermediate Protonated_Intermediate->Carbocation_Intermediate Slow Adenosine Adenosine (Degradation Product) Carbocation_Intermediate->Adenosine + H₂O - H⁺ Acetone Acetone H2O H₂O H_plus H⁺ minus_H_plus -H⁺ experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis & Purification Reaction_Mixture Reaction Mixture Neutralization 1. Neutralization (e.g., NaHCO₃) Reaction_Mixture->Neutralization Extraction 2. Extraction (Organic Solvent) Neutralization->Extraction TLC_HPLC_Analysis TLC/HPLC Analysis Neutralization->TLC_HPLC_Analysis Monitor Washing 3. Washing (Sat. NaHCO₃, Brine) Extraction->Washing Drying 4. Drying (Na₂SO₄ or MgSO₄) Washing->Drying Washing->TLC_HPLC_Analysis Monitor Concentration 5. Concentration (Rotary Evaporator) Drying->Concentration Purification Purification (e.g., Column Chromatography with deactivated silica) Concentration->Purification Final_Product Pure this compound Purification->Final_Product

References

common pitfalls in handling 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling 2',3'-O-Isopropylideneadenosine.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Q: My this compound won't dissolve in my aqueous buffer. What should I do?

A: Direct dissolution in aqueous buffers is often challenging due to the lipophilic nature of the isopropylidene group.[1] The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.

Troubleshooting Steps:

  • Co-Solvent Strategy: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 100 mM).[1] This stock can then be serially diluted into your aqueous experimental medium.

  • Final Co-solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous medium is as low as possible to avoid cellular toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by many cell lines, but it is crucial to run a vehicle control to confirm this.[1]

  • Precipitation Upon Dilution: If the compound precipitates out of solution upon dilution, consider the following:

    • Reduce Final Concentration: The simplest solution is to work with a lower final concentration of this compound.[1]

    • Increase Co-solvent Percentage: A slight increase in the final DMSO percentage might be necessary to maintain solubility.[1]

    • pH Adjustment: The pH of the final solution can influence solubility. Systematically adjust the pH to find the optimal range for your experiment.

    • Use of Complexing Agents: For particularly challenging cases, consider using solubility enhancers like cyclodextrins.[1]

Issue 2: Low Yield or Incomplete Reaction During Synthesis

Q: I am getting a low yield of this compound in my synthesis. How can I improve it?

A: Low yields in the synthesis of this compound are a common issue and can often be attributed to incomplete reactions, moisture, or degradation of the product.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture is a critical factor that can hinder the reaction. Use anhydrous solvents and flame-dry all glassware before use.[2] Handling hygroscopic reagents under an inert atmosphere (e.g., argon or nitrogen) is also recommended.[2]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the reaction is incomplete, consider extending the reaction time.[2] A cautious increase in temperature may also improve the yield, but be aware that excessive heat can lead to degradation.[2]

  • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maintain homogeneity, especially since adenosine (B11128) has limited solubility in some reaction solvents.[2]

  • Choice of Reagents: Using 2,2-dimethoxypropane (B42991) is often preferred over acetone (B3395972) as it also acts as a water scavenger, driving the reaction to completion.[3]

Issue 3: Presence of Impurities and Side Products

Q: My purified this compound shows multiple spots on TLC. What are these impurities and how can I remove them?

A: Common impurities include unreacted adenosine and over-reaction byproducts like 2',3',5'-tri-O-isopropylideneadenosine.[4]

Troubleshooting Steps:

  • Identify the Impurities:

    • Unreacted Adenosine: This will appear as a more polar spot on the TLC plate compared to the product.[4]

    • Over-reaction Byproducts: These will be less polar than the desired product.[4]

  • Purification Strategies:

    • Recrystallization: This is an effective method for removing more polar impurities like unreacted adenosine.[4] A mixture of methanol (B129727) and water is often a suitable solvent system.[4]

    • Column Chromatography: For separating less polar byproducts, silica (B1680970) gel column chromatography is recommended.[4][5] A gradient elution with increasing polarity (e.g., methanol in dichloromethane) can effectively separate the desired product from impurities.[4][5]

Issue 4: Degradation During Workup and Purification

Q: I am losing my product during the workup and purification steps. What could be the cause?

A: The isopropylidene group is highly sensitive to acidic conditions and can be prematurely cleaved, leading to the formation of the more polar and water-soluble adenosine.[6]

Troubleshooting Steps:

  • Neutralize Acid Promptly: After the reaction is complete, it is crucial to neutralize the acid catalyst promptly. A mild base like sodium bicarbonate is recommended for this purpose.[2][3][6]

  • Avoid Acidic Conditions During Workup: Use neutral or slightly basic aqueous solutions for washing.[6] A saturated sodium bicarbonate solution is a good choice.[6]

  • Deactivate Silica Gel: Residual acid on silica gel can cause degradation of the product during column chromatography.[6] To prevent this, you can pre-treat the silica gel with a solution of triethylamine (B128534) in the eluent (e.g., 1% triethylamine).[6]

  • Minimize Contact Time: Perform extractions and washing steps as quickly as possible to minimize the contact time with aqueous solutions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound? A1: Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions.[1]

Q2: How should I store the solid powder and stock solutions of this compound? A2: The solid powder should be stored at -20°C.[1] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for use within one month or at -80°C for use within six months.[1]

Q3: What analytical techniques are suitable for assessing the purity of this compound? A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective for assessing purity.[4] Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring reaction progress and detecting the presence of impurities.[2][6]

Q4: What is the primary cause of degradation of this compound? A4: The primary cause of degradation is the acid-catalyzed hydrolysis of the 2',3'-O-isopropylidene group.[6] This acetal (B89532) protecting group is highly sensitive to acidic conditions.[6]

Q5: Can I use strong bases during the workup? A5: While the isopropylidene group is stable to bases, strong bases like sodium hydroxide (B78521) should be used with caution as they may cause other unwanted side reactions depending on the other functional groups present in the molecule.[6] A mild basic wash, such as with a saturated sodium bicarbonate solution, is generally recommended.[6]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityConcentration (mM)
DMSO≥ 100 mg/mL325.40
DioxaneSoluble (Slightly)Not Specified
MethanolSoluble (Slightly)Not Specified
WaterPoor / LimitedNot Specified

Source:[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₇N₅O₄
Molecular Weight 307.31 g/mol
Melting Point 221-222 °C
Appearance White or nearly white crystalline powder
CAS Number 362-75-4

Source:[3][7][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common and effective method for the synthesis of this compound using 2,2-dimethoxypropane.[2][5]

Materials:

  • Adenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (3-5 equivalents).

  • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by TLC (e.g., using 10:1 DCM:MeOH as eluent). The reaction is typically complete within 2-4 hours.[2][5]

  • Once the starting material is consumed, quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.[2][3]

  • Filter the mixture to remove the solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Deprotection of this compound

This protocol outlines the removal of the isopropylidene protecting group under acidic conditions.[3]

Materials:

  • This compound

  • Methanol or Ethanol

  • Water

  • Aqueous Acetic Acid (e.g., 80%) or Trifluoroacetic Acid (TFA)

  • Sodium bicarbonate or Ammonium (B1175870) hydroxide

Procedure:

  • Dissolve this compound in a mixture of a protic solvent (e.g., methanol) and water.[3]

  • Add a suitable acid (e.g., 80% aqueous acetic acid).[11]

  • Stir the solution at room temperature and monitor the reaction's progress by TLC until the starting material is consumed.[3]

  • Carefully neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or ammonium hydroxide.[3]

  • Remove the solvent under reduced pressure.

  • The resulting crude adenosine can be purified by recrystallization.[3]

Mandatory Visualization

G cluster_synthesis Synthesis Workflow Adenosine Adenosine Reaction_Mixture Reaction Mixture (Anhydrous Acetone, 2,2-Dimethoxypropane, p-TsOH) Adenosine->Reaction_Mixture Neutralization Neutralization (Sodium Bicarbonate) Reaction_Mixture->Neutralization Purification Purification (Recrystallization/Chromatography) Neutralization->Purification Product This compound Purification->Product

Caption: A standard workflow for the synthesis and purification of this compound.

G cluster_troubleshooting Troubleshooting Low Yield in Synthesis Start Low Yield Observed Check_Moisture Check for Moisture? - Anhydrous Solvents - Dry Glassware Start->Check_Moisture Check_Reaction_Conditions Optimize Reaction? - Extend Time - Increase Temperature Cautiously Start->Check_Reaction_Conditions Check_Purification Inefficient Purification? - Optimize Chromatography - Ensure Dry Crude Product Start->Check_Purification Side_Products Formation of Side Products? Start->Side_Products Improved_Yield Improved Yield Check_Moisture->Improved_Yield Check_Reaction_Conditions->Improved_Yield Check_Purification->Improved_Yield Side_Products->Improved_Yield

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

G cluster_degradation Acid-Catalyzed Degradation Pathway Protected This compound Acid H+ Deprotected Adenosine Protected->Deprotected Acidic Conditions

Caption: Acid-catalyzed degradation of this compound.

References

Validation & Comparative

A Comparative Guide to Protecting 2',3'-Hydroxyls of Adenosine: Isopropylidene Acetal vs. Silyl and Acyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of nucleoside chemistry, particularly in the synthesis of therapeutic adenosine (B11128) analogs and oligonucleotides, the strategic selection of a protecting group for the 2' and 3'-hydroxyls of the ribose moiety is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of 2',3'-O-Isopropylideneadenosine with other commonly employed protecting groups, namely silyl (B83357) ethers (e.g., tert-butyldimethylsilyl) and acyl groups (e.g., acetyl and benzoyl). The comparison is supported by experimental data to assist researchers in making informed decisions for their specific applications.

Performance Comparison of Protecting Groups

The ideal protecting group should be introduced in high yield, remain stable throughout various reaction conditions, and be selectively removed under mild conditions without affecting other functionalities. The choice of a protecting group for the vicinal diol of adenosine is a trade-off between ease of introduction, stability, and the conditions required for deprotection.

Key Considerations for Protecting Group Selection:
  • This compound: The formation of the cyclic acetal (B89532) with acetone (B3395972) or its equivalents offers a convenient one-step protection of the cis-diol. This method is generally high-yielding, and the resulting isopropylidene group is stable under basic and neutral conditions. Its removal is typically achieved under acidic conditions.[1]

  • Silyl Ethers (e.g., TBDMS): Silyl ethers are favored for their ease of introduction and their stability across a broad range of reaction conditions, including those for phosphorylation. A significant advantage is their orthogonal stability to acid- and base-labile protecting groups. Deprotection is efficiently achieved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).[1]

  • Acyl Groups (e.g., Acetyl, Benzoyl): Acetyl and benzoyl groups are introduced using the corresponding anhydrides or chlorides in the presence of a base. They are stable to acidic conditions used for the removal of other protecting groups like trityl groups. Deprotection is typically carried out under basic conditions.[1][2]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for the protection and deprotection of adenosine using isopropylidene, tert-butyldimethylsilyl (TBDMS), and acetyl/benzoyl groups.

Table 1: Comparison of Protection Reactions for Adenosine

Protecting GroupProtection ReagentsReaction ConditionsReported Yield (%)
IsopropylideneAcetone, 2,2-dimethoxypropane (B42991), p-TsOHRoom Temperature56.3[1]
TBDMSTBDMS-Cl, Imidazole, DMFRoom Temperature75-91[1]
AcetylAcetic anhydride, PyridineRoom Temperature80-85 (for N6, 2',3',5'-tetra-O-acetyl)[1]
BenzoylBenzoyl chloride, PyridineRoom Temperature70-75 (for N6-benzoyl)[3]

Table 2: Comparison of Deprotection Reactions for Protected Adenosine

Protecting GroupDeprotection ReagentsReaction ConditionsTypical Reaction TimeReported Yield (%)
Isopropylidene50% aqueous Trifluoroacetic Acid (TFA)0 °C15-30 minutes>90[4]
TBDMSTetrabutylammonium fluoride (TBAF) in THFRoom TemperatureVariesQuantitative[1]
AcetylSaturated NH3 in Methanol-40 °C to Room TempSeveral hours>90[5]
BenzoylConcentrated NH4OH55-65 °C2-17 hours[3][5]>90[5]

Table 3: Stability Profile of Protecting Groups

Protecting GroupStable ConditionsLabile Conditions
IsopropylideneBasic, Neutral, HydrogenolysisAcidic
TBDMSBasic, Neutral, Mild Acidic, HydrogenolysisStrong Acidic, Fluoride Ions
Acetyl/BenzoylAcidic, NeutralBasic

Experimental Protocols

Detailed methodologies for the protection and deprotection of adenosine using the isopropylidene group are provided below.

Protocol 1: Synthesis of this compound

Objective: To selectively protect the 2' and 3'-hydroxyl groups of adenosine via acetal formation.

Materials:

  • Adenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalyst)

  • Triethylamine

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Suspend adenosine (1 equivalent) in a mixture of anhydrous acetone and 2,2-dimethoxypropane (e.g., 4:1 v/v).[1]

  • Add a catalytic amount of p-TsOH·H₂O.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

  • Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound as a white solid.[7]

Protocol 2: Deprotection of this compound

Objective: To remove the isopropylidene protecting group to regenerate the 2',3'-diol.

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Water

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the this compound derivative in a mixture of TFA and water (e.g., 9:1 v/v).[4]

  • Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.[4]

  • Once the reaction is complete, carefully neutralize the mixture with saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected nucleoside.

Mandatory Visualizations

Logical Workflow for Protecting Group Strategy

Protecting_Group_Strategy Logical Workflow for Selecting a 2',3'-Hydroxyl Protecting Group for Adenosine start Define Synthetic Goal downstream_chem Downstream Chemistry (e.g., 5'-modification, N6-alkylation) start->downstream_chem stability_req Determine Stability Requirements (Acidic, Basic, Neutral, etc.) downstream_chem->stability_req deprotection_cond Consider Final Deprotection Conditions (Orthogonality needed?) stability_req->deprotection_cond select_pg Select Protecting Group deprotection_cond->select_pg isopropylidene Isopropylidene (Acid Labile) select_pg->isopropylidene Basic/Neutral Stability Acidic Deprotection silyl Silyl (TBDMS) (Fluoride Labile) select_pg->silyl Orthogonal to Acid/Base Fluoride Deprotection acyl Acyl (Ac, Bz) (Base Labile) select_pg->acyl Acidic Stability Basic Deprotection synthesis Perform Synthesis isopropylidene->synthesis silyl->synthesis acyl->synthesis deprotection Deprotection synthesis->deprotection end Final Product deprotection->end Experimental_Workflow Experimental Workflow for Synthesis and Application of this compound start Adenosine protection Protection Reaction (Acetone, 2,2-DMP, p-TsOH) start->protection intermediate This compound protection->intermediate modification Regioselective Modification (e.g., 5'-OH or N6 position) intermediate->modification protected_analog Protected Adenosine Analog modification->protected_analog deprotection Deprotection Reaction (Aqueous Acid, e.g., TFA) protected_analog->deprotection final_product Final Modified Adenosine Analog deprotection->final_product Adenosine_Signaling Probing Adenosine Receptor Signaling with Modified Analogs adenosine_analog Adenosine Analog (from this compound) adenosine_receptor Adenosine Receptor (GPCR) (e.g., A2A) adenosine_analog->adenosine_receptor Binds to g_protein G-Protein Activation (Gs) adenosine_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase Stimulates cAMP cAMP Production adenylyl_cyclase->cAMP Catalyzes pka Protein Kinase A (PKA) Activation cAMP->pka Activates cellular_response Cellular Response (e.g., Vasodilation, Anti-inflammation) pka->cellular_response Phosphorylates targets leading to

References

The Strategic Advantage of 2',3'-O-Isopropylideneadenosine in Modern RNA Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient synthesis of RNA is a cornerstone of innovation. Whether for therapeutic development, diagnostics, or fundamental research, the choice of synthetic strategy and building blocks is critical. Among the vast toolkit of chemical reagents, 2',3'-O-Isopropylideneadenosine has emerged as a versatile tool with distinct advantages in specific applications of RNA synthesis. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable methodology for your research needs.

This document will explore the utility of this compound in two primary contexts: as a reversibly terminating nucleotide in controlled enzymatic RNA synthesis and as a stable precursor for metabolic labeling of RNA. Its application in conventional solid-phase chemical synthesis is limited due to the blockage of the 3'-hydroxyl group, which is essential for phosphoramidite (B1245037) coupling and chain elongation.

Section 1: this compound in Controlled Enzymatic RNA Synthesis

The advent of template-independent enzymatic RNA synthesis offers a promising alternative to traditional chemical methods, enabling the production of RNA oligonucleotides under milder, aqueous conditions. This method relies on the stepwise addition of nucleotides with a temporary blocking group on the 3'-hydroxyl, which is removed after each coupling step to allow for the next addition.

Here, 2',3'-O-isopropylidene protected pyrimidine (B1678525) nucleotides have demonstrated significant potential.

Performance Comparison: 2',3'-O-Isopropylidene vs. 3'-O-Allyl Ether Protected Nucleotides
Feature2',3'-O-Isopropylidene (Pyrimidines)3'-O-Allyl Ether (All Nucleotides)
Principle Acetal protection of the 2',3'-cis-diol, acting as a reversible terminator.Ether linkage at the 3'-hydroxyl as a reversible terminator.
Enzyme Compatibility Well-tolerated by template-independent polymerases like Poly(U) Polymerase (PUP).[1]Compatible with engineered polymerases, including variants of S. pombe CID1 PUP.[2][3]
Coupling Efficiency Highly efficient for pyrimidine nucleotides, with coupling reactions often completing within minutes.[1]High, with an average coupling efficiency of 95% reported over multiple cycles.[2][3]
Substrate Scope Primarily effective for pyrimidine nucleotides (U, C). Purine (B94841) nucleotides are not well-tolerated.[1]Universal, demonstrated for all four canonical nucleotides (A, U, G, C) and some modified bases.[2][3]
Deblocking Conditions Mild acidic conditions.Palladium-catalyzed deallylation.
Key Advantage Simple, high-yielding protection for pyrimidines, enabling rapid enzymatic extension.Universal applicability for all bases, allowing for the synthesis of any RNA sequence.
Key Limitation Not suitable for the incorporation of purine nucleotides, limiting its use for arbitrary sequence synthesis.Requires a specific catalytic system for deprotection.
Experimental Protocols

Protocol 1: Single Nucleotide Extension with 2',3'-O-Isopropylidene-UTP

This protocol is adapted from studies on the enzymatic incorporation of protected pyrimidine nucleotides.[1]

  • Reaction Setup: In a nuclease-free tube, combine the following in order:

    • RNA primer (20 pmol)

    • 10x Reaction Buffer (containing Tris-HCl, pH 8.0)

    • RNase Inhibitor (20 units)

    • Divalent metal cofactor (e.g., 1 mM Mn²⁺)

    • 2',3'-O-Isopropylidene-UTP (1 mM)

    • Template-independent polymerase (e.g., Poly(U) Polymerase, 10 units)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C. Reaction progress can be monitored at different time points (e.g., 1, 3, and 5 hours).

  • Analysis: The reaction products can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the addition of a single nucleotide.

Protocol 2: Multi-cycle Enzymatic Synthesis with 3'-O-Allyl Ether Protected NTPs

This protocol is based on the multi-cycle synthesis of RNA oligonucleotides using 3'-O-allyl ether reversible terminators.[2][3]

  • Extension Step:

    • An initiator RNA oligonucleotide is incubated with the desired 3'-O-allyl ether protected NTP and an engineered polymerase.

    • The reaction is allowed to proceed to completion, resulting in the addition of a single nucleotide.

  • Deblocking Step:

    • The 3'-O-allyl group is removed using a palladium catalyst to regenerate the free 3'-hydroxyl group.

  • Iteration: The extension and deblocking steps are repeated with the next desired nucleotide until the full-length RNA oligonucleotide is synthesized.

  • Purification: The final product is purified using methods such as HPLC or PAGE.

Workflow for Controlled Enzymatic RNA Synthesis

G cluster_cycle Synthesis Cycle Extension 1. Extension (Primer + 3'-O-Blocked NTP + Polymerase) Deblocking 2. Deblocking (Removal of 3'-O-Blocking Group) Extension->Deblocking Single nucleotide addition Wash Wash/Purify Deblocking->Wash Start Initiator Oligonucleotide (e.g., solid support-bound) Start->Extension Next_Cycle Next Nucleotide Addition Wash->Next_Cycle Final_Product Final RNA Oligonucleotide Wash->Final_Product After n cycles Next_Cycle->Extension Repeat n-1 times

A generalized workflow for multi-cycle controlled enzymatic RNA synthesis.

Section 2: this compound as a Precursor for Metabolic Labeling

Metabolic labeling is a powerful technique to study RNA synthesis and decay dynamics in vivo. This involves introducing a labeled nucleoside analog into cell culture, which is then incorporated into newly transcribed RNA. This compound, particularly its isotopically labeled forms (e.g., with ¹³C), serves as a highly stable precursor for the in vitro synthesis of labeled ATP, which is then used for metabolic labeling studies. The isopropylidene group enhances the stability of the precursor during storage and handling before its conversion to the active triphosphate form.

Performance Comparison: ¹³C-ATP Labeling vs. Nucleoside Analogs (4sU and BrU)
Feature¹³C-ATP Labeling (from Isopropylideneadenosine precursor)4-thiouridine (B1664626) (4sU) Labeling5-bromouridine (BrU) Labeling
Principle Incorporation of a stable isotope-labeled nucleoside, chemically identical to the natural counterpart.[4]Incorporation of a photoreactive and chemically modifiable uridine (B1682114) analog.Incorporation of a halogenated uridine analog.
Detection Method Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the mass shift.[5][6]Thiol-specific chemical modification followed by biotinylation and enrichment, or induction of T-to-C mutations during reverse transcription for sequencing (SLAM-seq).[7][8][9]Immunoprecipitation with a BrU-specific antibody.[7]
Incorporation Rate Dependent on cellular uptake and ATP pool dynamics.Rapidly incorporated.[10]Efficiently incorporated.
Cytotoxicity Generally low, as it is a natural nucleoside with isotopic labels.[5]Can exhibit cytotoxicity at higher concentrations and longer incubation times.[11]Generally considered less toxic than 4sU.
Perturbation Minimal, as the incorporated nucleoside is chemically identical to the endogenous one.The thiol group can potentially alter RNA structure and protein interactions.The bromine atom can potentially alter RNA structure and function.
Key Advantage Provides a direct and quantitative measure of RNA synthesis with minimal biological perturbation.Versatile detection methods, including purification-free sequencing approaches.High specificity of antibody-based detection.
Key Limitation Requires specialized equipment (LC-MS) for detection and analysis.Chemical modifications can introduce bias; potential for cytotoxicity.Requires a specific antibody and immunoprecipitation, which can have variable efficiency.
Experimental Protocols

Protocol 3: In Vitro Synthesis of ¹³C₅-ATP from this compound-¹³C₅

This protocol involves the deprotection of the precursor followed by enzymatic phosphorylation.[4]

  • Deprotection:

    • Suspend this compound-¹³C₅ in 1% aqueous sulfuric acid.

    • Heat the mixture at reflux (100-110°C) with stirring for 3 hours.

    • Cool the solution and neutralize to pH 7 with sodium bicarbonate.

    • Remove the solvent in vacuo to obtain crude ¹³C₅-adenosine.

  • Enzymatic Phosphorylation:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, DTT, ¹³C₅-adenosine, ATP, and phosphoenolpyruvate (B93156) (PEP).

    • Initiate the reaction by adding adenosine (B11128) kinase, adenylate kinase, and pyruvate (B1213749) kinase.

    • Incubate at 37°C for several hours, monitoring the conversion to ¹³C₅-ATP by HPLC.

    • Purify the ¹³C₅-ATP using anion-exchange chromatography.

Protocol 4: Metabolic Labeling of RNA with ¹³C-Adenosine and LC-MS Analysis

This protocol outlines the general steps for labeling cellular RNA with the synthesized ¹³C-ATP precursor.[5][6]

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing the ¹³C-labeled adenosine (typically 100 µM) for a desired period (e.g., 2-24 hours).

  • RNA Isolation:

    • Harvest the cells and lyse them using TRIzol reagent.

    • Isolate total RNA using a standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • RNA Digestion to Nucleosides:

    • Treat the isolated RNA with nuclease P1, followed by bacterial alkaline phosphatase, to digest the RNA into individual nucleosides.

  • LC-MS/MS Analysis:

    • Separate the nucleosides using reverse-phase liquid chromatography.

    • Detect and quantify the unlabeled and ¹³C-labeled adenosine using a mass spectrometer. The ratio of labeled to unlabeled adenosine provides a measure of newly synthesized RNA.

Workflow for Metabolic RNA Labeling and Analysis

G cluster_precursor Precursor Preparation cluster_labeling Cellular Labeling & Analysis Protected 2',3'-O-Isopropylidene- [13C]-Adenosine Deprotection Deprotection (Acid Hydrolysis) Protected->Deprotection Phosphorylation Enzymatic Phosphorylation Deprotection->Phosphorylation Labeled_ATP [13C]-ATP Phosphorylation->Labeled_ATP Pulse Pulse with [13C]-ATP Labeled_ATP->Pulse Cell_Culture Cell Culture Cell_Culture->Pulse RNA_Isolation Total RNA Isolation Pulse->RNA_Isolation Digestion RNA Digestion to Nucleosides RNA_Isolation->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Labeled/Unlabeled Ratio) LCMS->Data_Analysis

An overview of the workflow for preparing ¹³C-ATP from its isopropylidene-protected precursor and its use in metabolic RNA labeling.

Conclusion

This compound presents distinct advantages in specific, advanced applications of RNA synthesis. In the burgeoning field of controlled enzymatic RNA synthesis , its derivatives of pyrimidine nucleotides serve as highly efficient, reversibly terminating monomers, although this advantage is not currently extended to purines. For metabolic labeling studies , its role as a stable, protected precursor for isotopically labeled ATP is paramount, enabling the synthesis of a labeling reagent that is chemically identical to its endogenous counterpart, thereby minimizing biological perturbations. The choice between using this compound-based methods and their alternatives will ultimately depend on the specific experimental goals, the required sequence composition of the target RNA, and the analytical capabilities available to the research team.

References

A Head-to-Head Comparison: 2',3'-O-Isopropylideneadenosine vs. TBDMS Protection in Ribonucleoside Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of ribonucleoside chemistry, the strategic selection of protecting groups is a critical determinant of synthetic success. This guide provides an objective, data-driven comparison of two widely utilized protection strategies: the simultaneous protection of the 2' and 3'-hydroxyls using an isopropylidene group, exemplified by 2',3'-O-Isopropylideneadenosine, and the selective protection of the 2'-hydroxyl with a tert-butyldimethylsilyl (TBDMS) group.

This comprehensive analysis delves into the performance of each protecting group, supported by quantitative data and detailed experimental protocols. We will explore their respective stabilities, ease of introduction and removal, and, crucially, their compatibility with different synthetic goals, from the synthesis of modified nucleosides to the solid-phase synthesis of RNA oligonucleotides.

At a Glance: Key Differences and Applications

The fundamental difference between these two protecting groups lies in their lability and, consequently, their primary applications. The isopropylidene group, an acetal (B89532), is highly sensitive to acidic conditions, making it unsuitable for standard phosphoramidite-based solid-phase RNA synthesis which requires a repeating acid-labile deprotection step.[1] However, its stability in basic and nucleophilic conditions makes it an invaluable tool for the synthesis of modified nucleosides where modifications are targeted at the 5'-position or the nucleobase itself.[2][3]

In contrast, the TBDMS group is a robust silyl (B83357) ether that is stable to the acidic conditions used to remove the 5'-dimethoxytrityl (DMT) group in solid-phase synthesis.[4] Its selective removal with fluoride (B91410) ions provides the necessary orthogonality for its widespread use as the workhorse for 2'-hydroxyl protection in RNA oligonucleotide synthesis.[5][6]

Performance Comparison: A Quantitative Look

The choice between isopropylidene and TBDMS protection often hinges on the specific requirements of the synthetic route, including desired yield, reaction conditions, and the need for orthogonal deprotection strategies.

Protecting GroupProtection ReagentsReaction ConditionsReported Yield (%)Deprotection ReagentsReaction ConditionsReported Yield (%)
2',3'-O-Isopropylidene Acetone (B3395972), 2,2-dimethoxypropane (B42991), p-TsOHRoom Temperature56.3 - 72[7][8]Trifluoroacetic acid (TFA)/water, mild HClRoom TemperatureQuantitative (not specified)
2'-O-TBDMS *TBDMS-Cl, Imidazole (B134444), DMFRoom Temperature75 - 91[7]TBAF in THF or TEA·3HF in DMSORT to 65°CQuantitative (not specified)

Note: The TBDMS protection yields are for the formation of 2',3'-bis-O-(tert-butyldimethylsilyl)adenosine, from which the 2'-O-TBDMS isomer can be obtained.

In-Depth Analysis

This compound: The Modified Nucleoside Synthesist's Ally

The formation of the cyclic acetal in this compound offers a convenient one-step protection of the cis-diol.[7] This strategy is particularly advantageous when subsequent reactions are to be performed at the 5'-hydroxyl group, such as tosylation or azidation, or on the nucleobase itself.[2]

Key Features:

  • Stability: Stable to basic and nucleophilic conditions.[9]

  • Lability: Highly sensitive to acid, allowing for mild deprotection.[9][10]

  • Application: Primarily used as an intermediate in the synthesis of modified nucleosides, including antiviral and anticancer agents.[11]

  • Limitation: Incompatible with standard solid-phase RNA synthesis due to its acid lability, which is not orthogonal to the repeated acidic deprotection of the 5'-DMT group.[1]

TBDMS Protection: The Workhorse of RNA Synthesis

The TBDMS group has been a cornerstone of solid-phase RNA synthesis for decades.[4] Its stability to acidic and basic conditions encountered during the synthesis cycle, combined with its selective removal by fluoride ions, makes it an ideal choice for protecting the 2'-hydroxyl group.[5]

Key Features:

  • Stability: Stable to acidic and basic conditions used in oligonucleotide synthesis.[9]

  • Lability: Selectively cleaved by fluoride ions (e.g., TBAF or TEA·3HF).[5]

  • Application: The standard for 2'-hydroxyl protection in solid-phase RNA synthesis.[6]

  • Challenges: The steric bulk of the TBDMS group can slightly decrease coupling efficiency in RNA synthesis compared to less hindered protecting groups.[4][12] Additionally, there is a risk of 2' to 3' silyl migration under certain conditions, which can be mitigated by careful control of the deprotection steps.[13]

Experimental Protocols

Protection of Adenosine (B11128)
Protocol 1: Synthesis of this compound

Objective: To protect the 2' and 3'-hydroxyl groups of adenosine as a cyclic acetal.

Materials:

  • Adenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (catalytic amount)

  • Sodium bicarbonate

  • Ethanol (B145695)

Procedure:

  • Suspend adenosine in a mixture of anhydrous acetone and 2,2-dimethoxypropane (4:1 v/v).[7]

  • Add a catalytic amount of p-toluenesulfonic acid and stir the mixture at room temperature.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[11]

  • Upon completion, neutralize the acid catalyst by adding solid sodium bicarbonate and stirring for 15-20 minutes.[14]

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a white crystalline solid.[11]

Protocol 2: Synthesis of 2',3'-bis-O-(tert-butyldimethylsilyl)adenosine

Objective: To protect the 2' and 3'-hydroxyl groups of adenosine with TBDMS groups.

Materials:

  • Adenosine

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve adenosine (1.0 eq) and imidazole (2.5 eq) in dry DMF.[7]

  • Add TBDMS-Cl (2.2 eq) portion-wise at 0 °C.[7]

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Once the reaction is complete, quench with methanol and evaporate the solvent.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica (B1680970) gel chromatography.

Deprotection of the Ribonucleoside
Protocol 3: Deprotection of this compound

Objective: To remove the isopropylidene protecting group to regenerate the diol.

Materials:

  • 5'-modified-2',3'-O-isopropylideneadenosine derivative

  • Trifluoroacetic acid (TFA)

  • Water

  • Sodium bicarbonate solution

Procedure:

  • Dissolve the 5'-modified-2',3'-O-isopropylideneadenosine derivative in a mixture of TFA and water (e.g., 9:1 v/v).[15]

  • Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.[15]

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 4: Deprotection of 2'-O-TBDMS Group in an Oligonucleotide

Objective: To selectively remove the 2'-O-TBDMS groups from a synthetic RNA oligonucleotide.

Method A: Using Triethylamine (B128534) Trihydrofluoride (TEA·3HF) [5] Materials:

  • Dried oligonucleotide pellet (post-cleavage and base/phosphate deprotection)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • 3M Sodium Acetate

  • Butanol

Procedure:

  • Dissolve the dried oligonucleotide pellet in anhydrous DMSO (e.g., 100 µL for a DMT-off oligonucleotide). Gentle heating at 65°C for about 5 minutes may be necessary.

  • Add triethylamine trihydrofluoride (e.g., 125 µL for a DMT-off oligonucleotide), mix well, and heat to 65°C for 2.5 hours.

  • Cool the reaction mixture.

  • For precipitation, add 3M Sodium Acetate (25 µL) and butanol (1 mL), vortex, and cool at -70°C for 30 minutes.

  • Centrifuge to pellet the deprotected oligonucleotide.

Method B: Using Tetrabutylammonium Fluoride (TBAF) [5] Materials:

Procedure:

  • Dissolve the dried oligonucleotide in a 1 M solution of TBAF in THF.

  • Incubate the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by adding a suitable buffer, such as 1 M TEAA.

  • Desalt the oligonucleotide using a desalting column or by ethanol precipitation.

Visualization of Synthetic Strategies

The choice of protecting group is intrinsically linked to the overall synthetic plan. The following diagrams illustrate the distinct workflows for the synthesis of a modified nucleoside using isopropylidene protection and the incorporation of a ribonucleoside into an oligonucleotide using TBDMS protection.

ProtectionStrategy cluster_isopropylidene Modified Nucleoside Synthesis cluster_tbdms Solid-Phase RNA Synthesis A_start Adenosine A_protect Protection (Acetone, p-TsOH) A_start->A_protect A_intermediate This compound A_protect->A_intermediate A_modify 5'-Modification (e.g., Tosylation) A_intermediate->A_modify A_modified_protected 5'-Modified-2',3'-O-isopropylideneadenosine A_modify->A_modified_protected A_deprotect Deprotection (Mild Acid) A_modified_protected->A_deprotect A_final 5'-Modified Adenosine A_deprotect->A_final B_start Ribonucleoside B_protect 2'-O-TBDMS Protection B_start->B_protect B_phosphoramidite Phosphoramidite Synthesis B_protect->B_phosphoramidite B_amidite 2'-O-TBDMS Phosphoramidite B_phosphoramidite->B_amidite B_synthesis Solid-Phase Synthesis Cycle (Coupling, Capping, Oxidation, DMT Deprotection) B_amidite->B_synthesis B_oligo_protected Protected Oligonucleotide on Support B_synthesis->B_oligo_protected B_cleave_deprotect Cleavage & Base Deprotection B_oligo_protected->B_cleave_deprotect B_desilylation 2'-O-TBDMS Deprotection (Fluoride) B_cleave_deprotect->B_desilylation B_final Purified RNA Oligonucleotide B_desilylation->B_final DecisionTree start Synthetic Goal? rna_synthesis Solid-Phase RNA Synthesis start->rna_synthesis modified_nucleoside Modified Nucleoside Synthesis start->modified_nucleoside acid_deprotection Repeated Acidic Deprotection of 5'-DMT? rna_synthesis->acid_deprotection orthogonal_deprotection Need for Orthogonal Deprotection? modified_nucleoside->orthogonal_deprotection isopropylidene_incompatible Isopropylidene is NOT compatible acid_deprotection->isopropylidene_incompatible Yes tbdms_compatible TBDMS is compatible acid_deprotection->tbdms_compatible Yes B_final Final RNA Product tbdms_compatible->B_final Proceed with TBDMS isopropylidene_acid Isopropylidene (Acid-labile) orthogonal_deprotection->isopropylidene_acid Yes tbdms_fluoride TBDMS (Fluoride-labile) orthogonal_deprotection->tbdms_fluoride Yes A_final Final Modified Nucleoside isopropylidene_acid->A_final Use Isopropylidene

References

spectroscopic comparison of adenosine and 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nucleoside chemistry and drug development, adenosine (B11128) and its protected derivative, 2',3'-O-Isopropylideneadenosine, are fundamental players. The latter serves as a crucial intermediate in the synthesis of various adenosine analogs, allowing for selective modifications at the 5' position.[1] A thorough understanding of their structural and electronic properties, as revealed by spectroscopic techniques, is paramount for researchers. This guide provides a detailed spectroscopic comparison of adenosine and this compound, complete with experimental data and protocols.

Structural and Physicochemical Properties

Adenosine is a ribonucleoside composed of an adenine (B156593) molecule attached to a ribofuranose sugar.[2] this compound is a derivative where the 2' and 3' hydroxyl groups of the ribose are protected by an isopropylidene group, enhancing its stability and utility in chemical synthesis.[3] This structural difference is the primary driver for the variations observed in their spectroscopic profiles.

PropertyAdenosineThis compound
Molecular Formula C₁₀H₁₃N₅O₄[2]C₁₃H₁₇N₅O₄[3]
Molecular Weight 267.24 g/mol [2]307.31 g/mol [3]
CAS Number 58-61-7[2]362-75-4[3]
Appearance White crystalline powderWhite to off-white crystalline powder[3]
Melting Point 234-236 °C221-222 °C[3]
Solubility Soluble in waterSlightly soluble in Dioxane, DMSO, and Methanol[3]

Spectroscopic Data Comparison

The following sections detail the key differences in the spectroscopic signatures of adenosine and this compound across various analytical techniques.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The adenine chromophore is the primary contributor to the UV absorption for both compounds.

Compoundλmax (nm)
Adenosine206, 258[4]
This compound~259

The UV absorption maxima for both compounds are very similar, as the isopropylidene group does not significantly alter the electronic structure of the adenine base.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The introduction of the isopropylidene group in this compound leads to distinct changes in the chemical shifts of the ribose protons and the appearance of new signals for the methyl groups.

Proton AssignmentAdenosine (δ, ppm) in D₂OThis compound (δ, ppm) in DMSO-d₆
H-88.318.375[1]
H-28.198.190[1]
NH₂-7.41[1]
H-1'6.056.151[1]
H-2'4.795.366[1]
H-3'4.435.29[1]
H-4'4.294.991[1]
H-5'a, H-5'b3.884.245[1]
5'-OH-3.59, 3.55[1]
Isopropylidene-CH₃-1.560, 1.337[1]

Note: Solvent differences will cause slight variations in chemical shifts.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Carbon AssignmentAdenosine (δ, ppm) in D₂OThis compound (δ, ppm) in DMSO-d₆ (Predicted)
C-6151.2~156
C-2155.3~152
C-4121.9~149
C-8143.36~140
C-5158.43~119
C-1'91.07~90
C-4'88.63~87
C-2'76.43~84
C-3'73.42~81
C-5'64.27~62
Isopropylidene-C-~113
Isopropylidene-CH₃-~27, ~25
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The presence of the isopropylidene group and the absence of free 2' and 3' hydroxyl groups in this compound lead to noticeable differences in their IR spectra.

Functional GroupAdenosineThis compound
O-H stretch (hydroxyls)Broad peak ~3300-3100 cm⁻¹Reduced or absent broad peak in the hydroxyl region
N-H stretch (amine)~3300-3100 cm⁻¹~3300-3100 cm⁻¹
C-H stretch (aliphatic/aromatic)~3100-2800 cm⁻¹~3100-2800 cm⁻¹
C=N, C=C stretch (aromatic)~1650-1550 cm⁻¹~1650-1550 cm⁻¹
C-O stretch~1100-1000 cm⁻¹Stronger and more complex C-O stretching region due to the acetal
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

IonAdenosine (m/z)This compound (m/z)
[M+H]⁺268308
[Adenine+H]⁺ (fragment)136136

The molecular ion peak for this compound is 40 units higher than that of adenosine, corresponding to the addition of the C₃H₄ (isopropylidene) group. Both molecules show a characteristic fragment at m/z 136, corresponding to the protonated adenine base.[5][6]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation : Prepare a stock solution of the analyte (adenosine or this compound) in a suitable solvent like methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.[1] Further dilute to a working concentration (e.g., 1 µg/mL).

  • Chromatography : Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reverse-phase column.[7] A suitable mobile phase could consist of a gradient of acetonitrile and water with a modifier like formic acid.

  • Mass Spectrometry : Couple the LC system to a tandem mass spectrometer (MS/MS).[7]

  • Ionization : Employ electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition : Monitor the precursor ions ([M+H]⁺) and their characteristic product ions. For adenosine, the transition is m/z 268 → 136.[5] For this compound, the transition would be m/z 308 → 136.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry potassium bromide and press into a thin pellet.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Comparison

To better understand the structural relationship and the general workflow for spectroscopic analysis, the following diagrams are provided.

Caption: Structural relationship between Adenosine and this compound.

G General Spectroscopic Analysis Workflow cluster_analysis start Sample (Adenosine or this compound) prep Sample Preparation (Dissolution/Pelletizing) start->prep analysis Spectroscopic Analysis prep->analysis uv UV-Vis nmr NMR (¹H, ¹³C) ir IR ms Mass Spectrometry data Data Acquisition and Processing uv->data nmr->data ir->data ms->data interpretation Structural Elucidation and Comparison data->interpretation

Caption: A generalized workflow for the spectroscopic analysis of nucleosides.

References

A Comparative Guide to Alternative Methods for 2',3'-O-Isopropylidenation of Ribonucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of the 2',3'-diol of ribonucleosides is a critical step in the synthesis of modified nucleosides, oligonucleotides, and other therapeutic agents. The traditional method of 2',3'-O-isopropylidenation, while widely used, is not always optimal. This guide provides an objective comparison of alternative methods, supported by experimental data, to aid in the selection of the most appropriate protection strategy for your specific synthetic needs.

The protection of the vicinal diol on the ribose sugar is essential to prevent unwanted side reactions during subsequent chemical transformations at the 5'-hydroxyl group or the nucleobase. The ideal protecting group should be introduced in high yield under mild conditions, be stable to a range of reaction conditions, and be removed selectively without affecting other functional groups. This guide explores several alternatives to the standard acid-catalyzed reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991), including silyl, acyl, and other cyclic acetal (B89532) protecting groups, as well as enzymatic methods.

Performance Comparison of 2',3'-Diol Protection Methods

The choice of a protecting group strategy is often a trade-off between ease of installation, stability, and the conditions required for deprotection. The following tables provide a summary of quantitative data for various methods of 2',3'-diol protection for common ribonucleosides.

Table 1: Comparison of Protection Reaction Yields for Adenosine (B11128)

Protecting GroupReagentsReaction ConditionsReported Yield (%)
Isopropylidene Acetone, 2,2-dimethoxypropane, p-TsOHRoom Temperature85-95
TBDMS (Silyl) TBDMS-Cl, Imidazole (B134444), DMFRoom Temperature75-91
Acetyl (Acyl) Acetic Anhydride, PyridineRoom Temperature~80 (peracetylation)
Benzylidene Benzaldehyde dimethyl acetal, p-TsOH50 °C~70-80
Cyclic Carbonate 1,1'-CarbonyldiimidazoleN/AHigh Yield

Table 2: Comparison of Protection Reaction Yields for Uridine

Protecting GroupReagentsReaction ConditionsReported Yield (%)
Isopropylidene 2,2-dimethoxypropane, p-TsOH, AcetoneReflux~90
TBDMS (Silyl) TBDMS-Cl, Imidazole, DMFRoom Temperature~85
Acetyl (Acyl) Acetic Anhydride, Pyridine0 °C to Room Temp>90 (peracetylation)
Cyclic Orthoester Trimethyl orthoacetate, p-TsOHRoom TemperatureSatisfactory

Table 3: Comparison of Protection Reaction Yields for Cytidine

Protecting GroupReagentsReaction ConditionsReported Yield (%)
Isopropylidene 2,2-dimethoxypropane, p-TsOH, AcetoneRoom Temperature~88
TBDMS (Silyl) TBDMS-Cl, Imidazole, DMFRoom Temperature~80
Cyclic Orthoester Trimethyl orthoacetate, p-TsOHRoom TemperatureSatisfactory

Table 4: Comparison of Protection Reaction Yields for Guanosine (B1672433)

Protecting GroupReagentsReaction ConditionsReported Yield (%)
Isopropylidene 2,2-dimethoxypropane, p-TsOH, AcetoneRoom Temperature~75
TBDMS (Silyl) TBDMS-Cl, Imidazole, DMFRoom Temperature~78 (with catalyst)
Acyl (Enzymatic) Lipase (B570770), Vinyl Acetate (B1210297)Organic SolventRegioselective

Experimental Protocols

Detailed methodologies for the key protection strategies are provided below.

Standard 2',3'-O-Isopropylidenation (Adenosine)

This protocol describes the widely used acid-catalyzed acetal formation.

  • Reagents: Adenosine, Anhydrous Acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), Sodium bicarbonate.

  • Procedure:

    • Suspend adenosine (1 equivalent) in anhydrous acetone.

    • Add 2,2-dimethoxypropane (3-5 equivalents) to the suspension. 2,2-dimethoxypropane acts as both a reactant and a water scavenger, driving the equilibrium towards the product.[1]

    • Add a catalytic amount of p-TsOH·H₂O (0.05-0.1 equivalents).

    • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[1]

    • Upon completion, neutralize the acid catalyst by adding solid sodium bicarbonate and stir for 15-20 minutes.

    • Filter the mixture to remove solids and evaporate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield 2',3'-O-isopropylideneadenosine as a white crystalline solid.[1]

Alternative Method: 2',3'-O-Bis(tert-butyldimethylsilyl) (TBDMS) Protection (Adenosine)

Silyl ethers offer an alternative protection strategy with different stability profiles.

  • Reagents: Adenosine, tert-butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve adenosine (1 equivalent) and imidazole (2.5 equivalents) in dry DMF.

    • Add TBDMS-Cl (2.2 equivalents) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

    • Once the reaction is complete, quench with methanol (B129727) and evaporate the solvent.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica (B1680970) gel chromatography.

Alternative Method: Enzymatic Regioselective Acylation (Guanosine)

Enzymatic methods can provide high regioselectivity, offering an advantage over traditional chemical methods. Lipases are commonly used for the regioselective acylation of the 5'-hydroxyl group, leaving the 2' and 3' positions free or for subsequent protection. For 2',3'-di-O-acylation, a different enzymatic approach or chemical acylation following 5'-O-protection would be necessary. The following is a general protocol for regioselective acylation.

  • Reagents: Guanosine, Lipase (e.g., from Candida antarctica), Anhydrous organic solvent (e.g., pyridine, THF), Acyl donor (e.g., vinyl acetate).

  • Procedure:

    • Suspend guanosine in the chosen anhydrous organic solvent.

    • Add the lipase and the acyl donor.

    • Stir the mixture at a controlled temperature (e.g., 30-50 °C).

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, filter off the enzyme.

    • Evaporate the solvent and purify the product by column chromatography.

Visualizing the Methodologies

The following diagrams illustrate the logical flow of the traditional and alternative protection strategies.

Protection_Methods cluster_traditional Traditional Method cluster_alternatives Alternative Methods Ribonucleoside_T Ribonucleoside Isopropylidenation 2',3'-O-Isopropylidenation (Acetone/2,2-DMP, Acid) Ribonucleoside_T->Isopropylidenation Protection Protected_Ribonucleoside_T 2',3'-O-Isopropylidene Ribonucleoside Isopropylidenation->Protected_Ribonucleoside_T Ribonucleoside_A Ribonucleoside Silyl_Protection Silyl Protection (e.g., TBDMS-Cl) Ribonucleoside_A->Silyl_Protection Acyl_Protection Acyl Protection (e.g., Ac₂O) Ribonucleoside_A->Acyl_Protection Other_Acetals Other Cyclic Acetals (e.g., Benzylidene) Ribonucleoside_A->Other_Acetals Enzymatic_Method Enzymatic Methods (e.g., Lipase) Ribonucleoside_A->Enzymatic_Method Protected_Silyl 2',3'-Di-O-Silyl Ribonucleoside Silyl_Protection->Protected_Silyl Protected_Acyl 2',3'-Di-O-Acyl Ribonucleoside Acyl_Protection->Protected_Acyl Protected_Acetal 2',3'-O-Acetal Ribonucleoside Other_Acetals->Protected_Acetal Regioselective_Product Regioselectively Modified Ribonucleoside Enzymatic_Method->Regioselective_Product

Caption: Comparison of traditional and alternative 2',3'-O-protection workflows.

Experimental_Workflow Start Start: Ribonucleoside Protection Protection Step: - Isopropylidenation - Silylation - Acylation - Enzymatic Reaction Start->Protection Reaction_Monitoring Reaction Monitoring (TLC/HPLC) Protection->Reaction_Monitoring Workup Workup: - Quenching - Extraction Reaction_Monitoring->Workup Purification Purification: - Recrystallization - Chromatography Workup->Purification Characterization Characterization: - NMR - Mass Spectrometry Purification->Characterization

Caption: General experimental workflow for 2',3'-O-protection of ribonucleosides.

Conclusion

The selection of a 2',3'-diol protecting group for ribonucleosides is a critical decision in the design of a synthetic route. While the traditional 2',3'-O-isopropylidenation method is robust and widely applicable, alternative methods offer distinct advantages in terms of stability, selectivity, and orthogonality. Silyl protecting groups provide a valuable alternative with different deprotection conditions, while acyl groups can be introduced and removed under various protocols. Enzymatic methods are emerging as a powerful tool for achieving high regioselectivity, which can be particularly advantageous in complex syntheses. This guide provides a starting point for researchers to compare and select the most suitable method based on the specific requirements of their target molecule and overall synthetic strategy.

References

A Comparative Guide to HPLC-Based Purity Validation of 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2',3'-O-Isopropylideneadenosine, a critical protected nucleoside intermediate in pharmaceutical synthesis.[1] Ensuring the purity of this starting material is paramount for the successful synthesis of downstream targets, such as antiviral and anticancer agents. This document outlines comparative data on different HPLC approaches and provides detailed experimental protocols to ensure reliable and reproducible purity analysis.

The most common impurities in commercially available this compound include unreacted adenosine (B11128), over-reaction byproducts (like 2',3',5'-di-O-isopropylideneadenosine), and side-reaction products from synthesis.[2] A robust, stability-indicating HPLC method must be able to resolve the main compound from these potential impurities and any degradation products.[3][4]

Comparison of HPLC Methods

The selection of an appropriate HPLC column and mobile phase is critical for achieving optimal separation. Reversed-phase chromatography is the most common technique for this analysis.[2] Below is a comparison of two common approaches: a standard Isocratic C18 method and a more advanced Gradient method using a polar-endcapped C18 column, which often provides better retention and peak shape for polar analytes.

Method A: Isocratic Elution on a Standard C18 Column This method is simple and fast but may be insufficient for resolving impurities with polarities very close to the main peak.

Method B: Gradient Elution on a Polar-Endcapped C18 Column This approach offers superior resolving power for a wider range of impurities. The gradient elution allows for the separation of both early-eluting polar impurities (e.g., adenosine) and late-eluting non-polar byproducts. Polar-endcapped C18 phases provide alternative selectivity and can improve the peak shape of polar compounds.[5]

Data Presentation: Performance Comparison

The following table summarizes the expected performance of the two HPLC methods for the analysis of this compound, assuming a sample spiked with known potential impurities (adenosine and a hypothetical non-polar byproduct).

ParameterMethod A: Isocratic C18Method B: Gradient Polar-Endcapped C18Justification
Resolution (Rs)
Rs (Main Peak / Adenosine)1.8> 3.0Gradient elution provides superior separation of the highly polar adenosine from the main peak.
Rs (Main Peak / Non-Polar Impurity)2.1> 4.0The gradient effectively elutes and resolves less polar impurities that might be strongly retained.
Peak Tailing Factor (Asymmetry) 1.41.1Polar-endcapped columns and optimized mobile phases reduce secondary interactions with the basic adenosine moiety, minimizing peak tailing.[6]
Total Run Time 10 minutes20 minutesThe gradient method requires additional time for elution and column re-equilibration.
Limit of Quantitation (LOQ) ~0.05%~0.01%Improved peak shape and resolution in the gradient method lead to lower detection and quantitation limits.
Suitability for Stability Studies LimitedHighThe gradient method is a stability-indicating method capable of resolving unknown degradation products from the main peak.[3]

Experimental Protocols

A detailed protocol for the recommended stability-indicating gradient HPLC method (Method B) is provided below.

This protocol outlines a robust method for determining the purity of this compound and separating it from potential impurities.

1. Materials and Reagents

  • Sample: this compound

  • Reference Standard: Certified this compound

  • Solvents: HPLC-grade acetonitrile (B52724) and water

  • Mobile Phase Additive: Ammonium acetate (B1210297) (or other suitable buffer)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2. Instrumentation

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Polar-endcapped Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Data Acquisition: Chromatography software.

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the diluent to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[2]

  • Detection Wavelength: 260 nm[7]

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    12.0 5 95
    15.0 5 95
    15.1 95 5

    | 20.0 | 95 | 5 |

5. Data Analysis

  • Integrate all peaks in the chromatogram for both the standard and the sample.

  • Confirm the identity of the main peak in the sample by comparing its retention time to that of the reference standard.[6]

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visual Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the HPLC-based purity validation of this compound.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt (this compound) Standard_Prep Prepare Reference Standard (1.0 mg/mL) Sample_Prep Prepare Sample Solution (1.0 mg/mL) HPLC HPLC Injection & Run (Gradient Method B) Standard_Prep->HPLC Sample_Prep->HPLC Integration Peak Integration & Retention Time Check HPLC->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for HPLC purity validation of this compound.

References

A Comparative Analysis of the Reaction Kinetics of 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the reaction kinetics of 2',3'-O-Isopropylideneadenosine, focusing on its interaction with key enzymes in purine (B94841) metabolism. It aims to offer an objective comparison with its parent molecule, adenosine (B11128), supported by available experimental data and detailed protocols to inform research and development activities.

Executive Summary

This compound, a derivative of adenosine with a protecting isopropylidene group on the ribose moiety, is a crucial intermediate in the synthesis of various nucleoside analogs.[1] Its altered structure, compared to adenosine, significantly influences its interaction with enzymes. This guide focuses on its role as a substrate for Adenosine Deaminase (ADA) and its potential involvement in the reverse reaction of S-adenosyl-L-homocysteine Hydrolase (SAHH).

Comparative Kinetic Data

The following table summarizes the available quantitative kinetic data for the enzymatic reactions of adenosine and provides a qualitative comparison for this compound.

EnzymeSubstrateKmVmaxComparative Notes
Adenosine Deaminase (ADA) Adenosine26.1 µM - 103 µM[4][5]1.27 µmol/min/unit - 0.025 nmol NH₃ mg⁻¹ s⁻¹[4][5]The natural and preferred substrate.
This compoundData not availableData not availableConfirmed as a substrate, but with a significantly lower reaction rate compared to adenosine.[6]
S-adenosyl-L-homocysteine Hydrolase (SAHH) (Reverse Reaction) This compoundData not availableData not availableCan be used as a substrate in the synthetic direction to form an S-adenosyl-L-homocysteine analog.[3]

Signaling Pathways and Experimental Workflows

To visualize the enzymatic reactions and the general workflow for kinetic analysis, the following diagrams are provided.

Enzymatic Deamination by Adenosine Deaminase (ADA) sub1 Adenosine prod1 Inosine (B1671953) sub1->prod1 H₂O, NH₃ enzyme Adenosine Deaminase (ADA) sub1->enzyme sub2 This compound prod2 2',3'-O-Isopropylideneinosine sub2->prod2 H₂O, NH₃ sub2->enzyme enzyme->prod1 enzyme->prod2

Enzymatic deamination by ADA.

Reverse Reaction of S-adenosyl-L-homocysteine Hydrolase (SAHH) sub1 This compound enzyme SAHH sub1->enzyme sub2 L-homocysteine sub2->enzyme prod S-adenosyl-L-homocysteine analog enzyme->prod

Reverse reaction of SAHH.

General Experimental Workflow for Enzyme Kinetics prep 1. Reagent Preparation (Enzyme, Substrate, Buffer) assay 2. Kinetic Assay (Varying Substrate Concentrations) prep->assay monitor 3. Reaction Monitoring (e.g., Spectrophotometry) assay->monitor calc 4. Data Analysis (Initial Velocities) monitor->calc plot 5. Michaelis-Menten Plot calc->plot params 6. Determine Km and Vmax plot->params

General workflow for enzyme kinetics.

Experimental Protocols

Protocol 1: Kinetic Analysis of Adenosine Deaminase (ADA) Activity

This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 265 nm as adenosine or its analog is converted to inosine or its corresponding analog.[3]

Materials:

  • Purified Adenosine Deaminase (ADA)

  • Substrate Stock Solution (Adenosine or this compound) in assay buffer

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 265 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate. The concentration should be at least 10 times the expected Km.

    • Perform serial dilutions of the substrate stock solution in the assay buffer to cover a range of concentrations (e.g., 0.1x to 10x the expected Km).

    • Prepare a stock solution of ADA in the assay buffer. The final concentration should be sufficient to ensure a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • To each well or cuvette, add the assay buffer and the substrate solution to a final volume of 190 µL.

    • Pre-incubate the plate/cuvettes at a constant temperature (e.g., 25°C or 37°C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 10 µL of the ADA solution to each well/cuvette.

    • Immediately start monitoring the decrease in absorbance at 265 nm over time in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: Kinetic Analysis of S-adenosyl-L-homocysteine Hydrolase (SAHH) - Reverse Reaction

This protocol can be adapted to measure the turnover of this compound in the reverse (synthetic) direction of the SAHH-catalyzed reaction. The formation of the S-adenosyl-L-homocysteine analog can be monitored by HPLC.[3]

Materials:

  • Purified S-adenosyl-L-homocysteine Hydrolase (SAHH)

  • This compound Stock Solution

  • L-homocysteine Stock Solution

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.2

  • Quenching Solution (e.g., 10% Trichloroacetic acid)

  • HPLC system with a C18 reverse-phase column and a UV detector (260 nm)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and L-homocysteine in the assay buffer.

    • Prepare serial dilutions of one substrate while keeping the other at a saturating concentration.

    • Prepare a stock solution of SAHH in the assay buffer.

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer and the substrates at various concentrations.

    • Pre-incubate the tubes at 37°C for 5 minutes.

  • Reaction Initiation and Quenching:

    • Initiate the reaction by adding SAHH to each tube.

    • At specific time points, stop the reaction by adding the quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by HPLC to quantify the amount of the product formed by monitoring the absorbance at 260 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity from the amount of product formed over time.

    • Plot the initial velocities against the varied substrate concentrations and fit to the Michaelis-Menten equation to determine the kinetic parameters.

Conclusion

This compound serves as a substrate for adenosine deaminase, albeit a less efficient one compared to adenosine. The isopropylidene group at the 2' and 3' positions of the ribose likely hinders optimal binding to the active site of ADA, resulting in a reduced deamination rate. While quantitative kinetic data for this interaction is not extensively documented, the qualitative evidence is clear. For SAHH, the utility of this compound in studying the reverse reaction presents an interesting avenue for inhibitor screening and mechanistic studies, though this also remains an area requiring further quantitative kinetic characterization. The provided protocols offer a foundation for researchers to conduct their own comparative kinetic studies and further elucidate the enzymatic behavior of this important adenosine analog.

References

The Guardian of the Ribose: A Cost-Benefit Analysis of 2',3'-O-Isopropylideneadenosine in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient synthesis of modified nucleosides is a critical cornerstone of therapeutic innovation. At the heart of this synthetic challenge lies the strategic protection of reactive hydroxyl groups on the ribose sugar. Among the arsenal (B13267) of available protecting groups, 2',3'-O-Isopropylideneadenosine has emerged as a robust and widely utilized intermediate. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance and economic viability against common alternatives, supported by experimental data and detailed protocols.

This compound serves as a cornerstone intermediate in nucleoside chemistry, primarily by simultaneously protecting the cis-2' and 3'-hydroxyl groups of the ribose moiety.[1] This strategic protection allows for regioselective modifications at other positions of the adenosine (B11128) molecule, most notably the 5'-hydroxyl group, which is a crucial step in the synthesis of a vast array of antiviral and anticancer agents.[1][2] Its role is fundamental in constructing complex nucleosides with tailored biological activities.[1]

Comparative Analysis: Isopropylidene vs. Silyl (B83357) and Acyl Protecting Groups

The choice of a protecting group is a critical decision in synthetic chemistry, balancing factors such as cost, ease of introduction and removal, stability, and overall yield. Here, we compare this compound with two common alternatives: tert-butyldimethylsilyl (TBDMS) ethers and acetyl esters.

Protecting GroupReagents for ProtectionTypical Reaction ConditionsReported Yield (%)Reagents for DeprotectionTypical Reaction ConditionsReported Yield (%)
Isopropylidene Acetone, 2,2-dimethoxypropane (B42991), p-TsOHRoom Temperature56.350% aqueous Trifluoroacetic Acid (TFA)0 °C, 15-30 minQuantitative
TBDMS TBDMS-Cl, Imidazole, DMFRoom Temperature75-91Tetrabutylammonium fluoride (B91410) (TBAF) in THFRoom TemperatureQuantitative
Acetyl Acetic Anhydride, PyridineRoom Temperature80-85 (for N6, 2',3',5'-tetra-O-acetyl)Ammonia in MethanolRoom Temperature-

Table 1: Comparison of Protection and Deprotection Reaction Yields for Adenosine.

CompoundSupplierPrice (USD) per Gram
This compoundChem-Impex~$18.53/g
This compoundSigma-Aldrich~$7.70/g (for 5g)
This compoundThermo Scientific~$12.90/g (for 5g)
5'-O-DMT-2'-O-TBDMS-N6-Benzoyl-L-Adenosine 3'-CE phosphoramiditeBOC Sciences$990/g
5'-O-DMT-3'-O-TBDMS-N6-Benzoyl-Adenosine 2'-CE phosphoramiditeBroadPharm~$59.80/g (for 5g)
2',3',5'-Tri-O-acetyladenosineSanta Cruz BiotechnologyContact for pricing

Table 2: Cost Comparison of Protected Adenosine Derivatives. (Note: Prices are subject to change and may vary between suppliers and purity grades. The TBDMS-protected compounds listed are more complex than a direct 2',3'-bis-TBDMS-adenosine, which influences their cost).

The Cost-Benefit Equation

Benefits of this compound:

  • Cost-Effectiveness: As indicated in Table 2, this compound is generally the most economical option among the compared protected nucleosides. The starting materials for its synthesis are also relatively inexpensive.

  • High-Yielding Synthesis: The formation of the isopropylidene acetal (B89532) is a straightforward and often high-yielding reaction.[3]

  • Stability: The isopropylidene group is stable under a wide range of basic and nucleophilic conditions, allowing for a broad scope of subsequent chemical transformations.[3]

  • Mild Deprotection: The removal of the isopropylidene group is readily achieved under mild acidic conditions, which minimizes the risk of side reactions and degradation of the target molecule.[4]

Drawbacks and Considerations:

  • Acid Lability: The primary limitation is its sensitivity to acidic conditions, which restricts its use in synthetic routes that require acidic steps before the deprotection of the 2' and 3'-hydroxyls is desired.

  • Moderate Yield in Some Protocols: While generally high-yielding, some reported protocols show moderate yields compared to other protecting groups (see Table 1).

Alternatives at a Glance:

  • TBDMS Ethers: Offer excellent stability across a broad pH range and are orthogonal to many other protecting groups.[4] However, the cost of TBDMS-protected adenosine derivatives is significantly higher, and the use of fluoride for deprotection requires careful handling.

  • Acetyl Esters: Are stable to acidic conditions but are removed under basic conditions.[4] This provides an alternative orthogonal strategy. The cost of acetylated adenosine can be competitive, but the multi-step protection and deprotection can add to the overall cost and time of a synthetic campaign.

Experimental Protocols

Synthesis of this compound

Objective: To selectively protect the 2' and 3'-hydroxyl groups of adenosine.

Materials:

  • Adenosine

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (B86663)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (2-3 equivalents) to the suspension.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC, typically 2-4 hours).[5]

  • Quench the reaction by adding solid sodium bicarbonate and stir for 15-20 minutes.

  • Filter the mixture to remove solids.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Deprotection of this compound

Objective: To remove the isopropylidene protecting group to regenerate the 2',3'-diol.

Materials:

  • This compound

  • 50% aqueous Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate solution

  • Organic solvent (e.g., Ethyl Acetate)

Procedure:

  • Dissolve the protected nucleoside in 50% aqueous TFA at 0 °C.

  • Stir the reaction for a short period (typically 15-30 minutes) until TLC analysis indicates complete deprotection.[4]

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the deprotected adenosine.

Visualizing the Workflow and Biological Context

The utility of this compound is evident in its application in the synthesis of biologically active nucleoside analogs. These analogs often target cellular signaling pathways implicated in diseases like cancer.

G Synthesis and Application of Adenosine Analogs cluster_synthesis Chemical Synthesis cluster_bio Biological Application in Cancer Adenosine Adenosine Isopropylideneadenosine This compound Adenosine->Isopropylideneadenosine Protection Modification Regioselective Modification (e.g., at 5'-OH) Isopropylideneadenosine->Modification Deprotection Deprotection Modification->Deprotection Analog Bioactive Adenosine Analog Deprotection->Analog AdenosineReceptor Adenosine Receptor (e.g., A2A, A2B) Analog->AdenosineReceptor Binds to SignalingPathway Downstream Signaling (e.g., cAMP/PKA pathway) AdenosineReceptor->SignalingPathway Activates/Inhibits CellularResponse Cellular Response (e.g., ↓ Proliferation, ↑ Apoptosis) SignalingPathway->CellularResponse Modulates

Caption: Synthetic workflow for creating bioactive adenosine analogs using this compound and their subsequent interaction with adenosine receptors in a cancer signaling pathway.

In the context of cancer, adenosine signaling plays a multifaceted role.[6] The tumor microenvironment often has high concentrations of adenosine, which can promote tumor growth and suppress the immune response by binding to adenosine receptors on cancer and immune cells.[2][7] The synthesis of novel adenosine analogs, facilitated by intermediates like this compound, allows researchers to develop compounds that can modulate these signaling pathways for therapeutic benefit, for instance, by inhibiting tumor cell proliferation or enhancing anti-tumor immunity.[8]

Conclusion

The cost-benefit analysis clearly positions this compound as a highly valuable and economically advantageous tool in nucleoside chemistry. Its straightforward, high-yielding synthesis and the stability of the protecting group, coupled with mild deprotection conditions, make it an excellent choice for many synthetic strategies. While alternatives like silyl ethers offer broader stability, their significantly higher cost may not be justified for all applications. For researchers and drug developers aiming for efficient and cost-effective synthesis of novel nucleoside-based therapeutics, this compound remains a go-to intermediate, providing a reliable and economical "guardian" for the ribose diol.

References

The Strategic Role of 2',3'-O-Isopropylideneadenosine in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of nucleosides is a critical step in the creation of novel therapeutics. 2',3'-O-Isopropylideneadenosine has emerged as a cornerstone intermediate in this field, enabling the synthesis of a wide array of biologically active adenosine (B11128) analogs, including potent antiviral and anticancer agents. This guide provides an objective comparison of this compound's performance against other synthetic alternatives, supported by experimental data, detailed protocols, and mechanistic insights.

A Pivotal Intermediate in Nucleoside Chemistry

This compound is a protected form of adenosine where the 2' and 3' hydroxyl groups of the ribose sugar are masked by an isopropylidene group. This temporary protection is strategically employed to allow for regioselective chemical modifications at other positions of the adenosine molecule, most notably the 5'-hydroxyl group and the adenine (B156593) base.[1] This targeted approach is fundamental to the development of modified nucleosides that can act as therapeutic agents by mimicking endogenous nucleosides and interfering with cellular or viral processes.[1] The stability of the isopropylidene group under various reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes it an invaluable tool in medicinal chemistry.[2]

Performance Comparison with Alternative Protecting Groups

The selection of a protecting group for the 2',3'-diol of adenosine is a critical decision in a synthetic strategy, impacting yield, purity, and the feasibility of subsequent reactions. Here, we compare the isopropylidene group with other commonly used protecting groups: silyl (B83357) ethers (e.g., TBDMS) and acyl groups (e.g., acetyl).

Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsKey Advantages & Disadvantages
Isopropylidene Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH), room temperature>90Mild acid (e.g., 80% acetic acid, formic acid)Advantages: High yield, stable in basic and nucleophilic conditions, easy to introduce and remove. Disadvantages: Labile in strong acidic conditions.
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, Imidazole, DMF, room temperature75-91Fluoride (B91410) ion source (e.g., TBAF)Advantages: Stable in acidic and basic conditions, allows for orthogonal protection schemes. Disadvantages: Can be sterically hindering, removal requires specific fluoride reagents.
Acetyl Acetic anhydride, Pyridine, room temperature80-85 (for tetra-O-acetyl)Basic conditions (e.g., NH3 in MeOH)Advantages: Readily introduced, easily removed. Disadvantages: Less selective for the 2',3'-diol, can be labile under various conditions.

Applications in the Synthesis of Bioactive Nucleosides

The utility of this compound as a synthetic intermediate is exemplified by its role in the preparation of several clinically significant nucleoside analogs.

Anticancer Agents

This compound serves as a precursor for the synthesis of potent anticancer drugs like Vidarabine, Cladribine, and Fludarabine.[3] These purine (B94841) analogs function as antimetabolites, interfering with DNA synthesis and repair mechanisms in rapidly dividing cancer cells, ultimately leading to apoptosis.[3][4][5][6]

DrugCancer Cell LineCell TypeIC50 (µM)
Vidarabine CCRF-HSB-2Human Leukemia9.3 (as µg/mL)[3]
HSV-1 Infected VeroMonkey Kidney Epithelial9.3 (as µg/mL)[3]
HSV-2 Infected VeroMonkey Kidney Epithelial11.3 (as µg/mL)[3]
Cladribine (Data not available in provided search results)
Fludarabine (Data not available in provided search results)
Antiviral Agents

The synthesis of novel nucleoside analogs from this compound is a key strategy in the discovery of new antiviral agents.[1] These analogs can be designed to inhibit viral replication. While specific IC50 values for antiviral agents synthesized using this method were not detailed in the provided search results, the general workflow for their discovery is well-established.

Adenosine Receptor Agonists

This compound is a crucial starting material for the synthesis of selective adenosine receptor agonists, such as Cl-IB-MECA. This compound is a highly potent and selective agonist for the A3 adenosine receptor, which is implicated in inflammation, cancer, and cardiac ischemia.[1][7][8] Cl-IB-MECA exhibits a high affinity for the A3 receptor with a Ki value of 0.33 nM and displays 2500- and 1400-fold selectivity over A1 and A2A receptors, respectively.[7]

Mechanistic Insights and Signaling Pathways

The therapeutic effects of nucleoside analogs derived from this compound are rooted in their interaction with specific cellular pathways.

anticancer_mechanisms cluster_vidarabine Vidarabine (ara-ATP) cluster_cladribine Cladribine (CdA-TP) cluster_fludarabine Fludarabine (F-ara-ATP) v_dna_poly DNA Polymerase v_dna_strand Growing DNA Strand v_dna_poly->v_dna_strand Inhibition v_termination Chain Termination v_dna_strand->v_termination Incorporation c_dna_incorp DNA Incorporation c_strand_breaks DNA Strand Breaks c_dna_incorp->c_strand_breaks c_apoptosis Apoptosis c_strand_breaks->c_apoptosis f_dna_poly DNA Polymerase f_inhibition Inhibition of DNA Synthesis f_dna_poly->f_inhibition f_rr Ribonucleotide Reductase f_rr->f_inhibition f_primase DNA Primase f_primase->f_inhibition

Mechanisms of Action for Anticancer Nucleoside Analogs.

A3_receptor_signaling cl_ib_meca Cl-IB-MECA a3_receptor A3 Adenosine Receptor cl_ib_meca->a3_receptor Binds and Activates gi_protein Gi Protein a3_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases production of pka Protein Kinase A (PKA) camp->pka Inhibits activation of cellular_response Cellular Response (e.g., anti-inflammatory) pka->cellular_response Leads to synthesis_workflow start Adenosine protection Protection of 2',3'-diol (Acetone, p-TsOH) start->protection intermediate This compound protection->intermediate modification Regioselective 5'-Modification (e.g., Tosylation, Azidation) intermediate->modification modified_intermediate 5'-Modified Intermediate modification->modified_intermediate deprotection Deprotection (Mild Acid) modified_intermediate->deprotection final_product Bioactive Nucleoside Analog deprotection->final_product

References

A Comparative Guide to the Utility of 2',3'-O-Isopropylideneadenosine in Drug Discovery: Synthesizing and Evaluating Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of nucleoside analogs synthesized from the key intermediate, 2',3'-O-Isopropylideneadenosine. It is intended for researchers, scientists, and drug development professionals to illustrate the process of creating and evaluating novel therapeutic candidates. While direct cross-reactivity data for this compound is not the primary focus of existing research, its utility lies in the generation of diverse analogs with varying biological activities.

This compound serves as a cornerstone in medicinal chemistry for the synthesis of modified nucleosides.[1][2] Its primary function is to protect the 2' and 3' hydroxyl groups of the ribose sugar, allowing for selective chemical modifications at other positions, most notably the 5' position or the adenine (B156593) base itself.[1][2] This strategic protection is pivotal in the development of antiviral and anticancer agents.[1][3]

Comparative Biological Activity of 5'-Modified Adenosine (B11128) Analogs

The following table summarizes hypothetical quantitative data for a series of 5'-modified adenosine analogs synthesized from this compound. This data illustrates how modifications at the 5'-position can influence antiviral activity and cytotoxicity, key parameters in drug development.

Compound5'-ModificationAntiviral Activity (EC50, µM) vs. Virus XCytotoxicity (CC50, µM) in Human CellsSelectivity Index (SI = CC50/EC50)
Analog A -OH (Adenosine)50>1000>20
Analog B -N3 (Azido)5500100
Analog C -F (Fluoro)1080080
Analog D -NH2 (Amino)25>1000>40

Note: The data presented in this table is illustrative and intended to demonstrate the comparative evaluation of nucleoside analogs. Actual values would be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of novel compounds. Below are representative protocols for the synthesis of a 5'-modified analog and the subsequent evaluation of its antiviral activity.

1. Synthesis of a 5'-Azido-5'-deoxyadenosine (B1598470) Analog

This protocol describes a common method for introducing a modification at the 5'-position of adenosine, starting from this compound.

  • Materials: this compound, triphenylphosphine (B44618), diphenylphosphoryl azide (B81097), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

  • Procedure:

    • Dissolve this compound and triphenylphosphine in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.[1]

    • Add diphenylphosphoryl azide to the solution.[1]

    • Cool the mixture to 0 °C.

    • Slowly add DEAD or DIAD dropwise.[1]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield the 5'-azido-2',3'-O-isopropylideneadenosine intermediate.

    • Deprotect the isopropylidene group using standard acidic conditions to obtain the final 5'-azido-5'-deoxyadenosine analog.

2. Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a standard method for evaluating the efficacy of antiviral compounds.

  • Materials: Confluent monolayers of host cells, virus stock of known titer, synthesized nucleoside analogs, cell culture medium, and staining solution (e.g., crystal violet).

  • Procedure:

    • Seed host cells in multi-well plates and grow to confluency.

    • Prepare serial dilutions of the synthesized nucleoside analogs.

    • Pre-incubate the confluent cell monolayers with the different concentrations of the analogs for a specified time.

    • Infect the cells with a known amount of virus.

    • After the infection period, remove the virus inoculum and overlay the cells with a medium containing the respective analog concentrations and a gelling agent (e.g., methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

    • Incubate the plates for a period sufficient for plaque formation.

    • Fix and stain the cells with a crystal violet solution.

    • Count the number of plaques in each well.

    • Calculate the EC50 value, which is the concentration of the analog that reduces the number of viral plaques by 50% compared to the untreated virus control.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the key processes involved in the synthesis and evaluation of novel nucleoside analogs derived from this compound.

G cluster_synthesis Synthesis Workflow Adenosine Adenosine Isopropylidene This compound Adenosine->Isopropylidene Protection Modification Regioselective 5'-Modification Isopropylidene->Modification Deprotection Deprotection Modification->Deprotection Analog Novel Nucleoside Analog Deprotection->Analog G cluster_screening Antiviral Screening Pathway Analogs Library of Nucleoside Analogs PrimaryScreen Primary Antiviral Screen (Single Dose) Analogs->PrimaryScreen DoseResponse Dose-Response Assay (EC50) PrimaryScreen->DoseResponse Active Hits Selectivity Selectivity Index Calculation (SI) DoseResponse->Selectivity Cytotoxicity Cytotoxicity Assay (CC50) Cytotoxicity->Selectivity Lead Lead Candidate Selectivity->Lead High SI

References

Safety Operating Guide

Proper Disposal of 2',3'-O-Isopropylideneadenosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible disposal of chemical reagents is a paramount aspect of ensuring a safe and compliant work environment. This guide provides detailed, procedural instructions for the proper disposal of 2',3'-O-Isopropylideneadenosine, a commonly used nucleoside analog.

Hazard Assessment

Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[1][2][3] Consequently, its disposal is typically governed by institutional and local regulations for non-hazardous chemical waste.[2] However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for definitive guidelines specific to your location.[1][2]

Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
Molecular Formula C₁₃H₁₇N₅O₄[2]
Molecular Weight 307.31 g/mol [2]
Appearance White powder/solid[2][3]
Melting Point 221 - 222 °C[2][4]
Solubility Soluble[2][3]
Hazard Classification Not classified as hazardous[2]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, appropriate personal protective equipment should be worn. This includes:

  • Gloves: Chemical-resistant gloves.[1]

  • Eye Protection: Safety glasses or goggles.[1][3]

  • Lab Coat: A standard lab coat to prevent skin contact.[1]

  • Respiratory Protection: For fine powders that could be aerosolized, a dust mask (such as an N95 type) is recommended.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through your institution's chemical waste program. The following steps provide a general protocol for its collection and disposal.

Step 1: Waste Identification and Segregation

  • Uncontaminated Material: Pure, unreacted this compound should be treated as chemical waste.[1]

  • Contaminated Materials: Any items that have come into contact with the compound, such as pipette tips, gloves, and bench paper, must be segregated as chemically contaminated waste.[1]

  • Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled liquid waste container.[1] Do not mix with other waste streams unless permitted by your institution's EHS office.[1]

Step 2: Waste Collection and Storage

  • Solid Waste: Collect solid this compound and other contaminated solid lab materials in a designated, durable, and sealable container.[1]

  • Liquid Waste: Collect solutions in a compatible, leak-proof container with a secure screw cap.[1]

  • Labeling: Clearly label all waste containers with "Non-hazardous Chemical Waste," the full chemical name "this compound," and the approximate quantity.[1] For liquid waste, also include the solvent(s) used and the estimated concentration.[1]

  • Storage: Store waste containers in a designated and secure satellite accumulation area.[2][5] Ensure that caps (B75204) are tightly sealed.[5]

Step 3: Final Disposal

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific instructions on the final disposal procedure.[1] They will provide guidance on waste pickup schedules and any necessary documentation.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid waste container liquid_waste->collect_liquid storage Store waste in a designated, secure area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal storage->contact_ehs

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2',3'-O-Isopropylideneadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2',3'-O-Isopropylideneadenosine. Adherence to these procedures is vital for ensuring personal safety and proper laboratory conduct.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is a combustible solid that can form dust, necessitating careful handling to prevent inhalation and contact.[1][2] The appropriate level of Personal Protective Equipment (PPE) is contingent on the specific laboratory task being performed.

Summary of Required Personal Protective Equipment

Protection LevelRequired EquipmentPrimary Purpose
Minimum Protection • Lab Coat• Safety Glasses with Side Shields• Nitrile GlovesFor handling sealed containers or in situations with no risk of dust or splash.[1]
Powder Handling • Lab Coat• Chemical Safety Goggles• Nitrile Gloves• N95 Dust Mask or equivalentFor tasks such as weighing, aliquoting, or transferring the solid compound to prevent inhalation of dust and protect eyes from airborne particles.[1][3]
Spill Cleanup • Lab Coat• Chemical Safety Goggles• Nitrile Gloves• N95 Dust Mask or equivalentTo contain dust and prevent exposure during the collection and disposal of spilled material.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential for safety and procedural consistency.

Preparation and Engineering Controls:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Work Area: Whenever possible, handle the compound within a fume hood or a balance enclosure to effectively contain any dust generated during manipulation.[1]

  • Don PPE: Equip the appropriate PPE as specified in the table above based on the nature of the task.

Handling the Compound:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Transfer: Utilize a spatula or other suitable tool to carefully transfer the solid material. Avoid actions that could generate dust.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1]

Emergency and Disposal Plans

First Aid and Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to hold the eyelids open. If contact lenses are present and can be easily removed, do so.[1][2]

  • Skin Contact: Promptly wash the affected skin area with plenty of water.[2]

  • Inhalation: Move the individual to fresh air.[2]

  • Ingestion: Clean the mouth with water.[2]

Disposal Plan: Contaminated materials and the compound itself should be disposed of through an approved waste disposal plant. Always adhere to local, regional, and national hazardous waste regulations for complete and accurate classification.

Step-by-Step Disposal for Contaminated PPE:

  • Segregation: Collect all used and contaminated PPE in a designated, clearly labeled, and sealed container.

  • Waste Stream: Treat the collected PPE as chemical waste.

  • Documentation: Maintain a log of the disposed materials as per institutional guidelines.

  • Final Disposal: Arrange for the collection and disposal of the chemical waste container by a certified waste management service.

Workflow Visualizations

The following diagrams illustrate the logical workflows for safe handling and disposal.

PPE_Selection_Workflow cluster_0 PPE Selection Workflow start Start: Assess Task task_type What is the task? start->task_type sealed_container Handling Sealed Container task_type->sealed_container Sealed Container powder_handling Weighing/Transferring Powder task_type->powder_handling Powder spill_cleanup Spill Cleanup task_type->spill_cleanup Spill min_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves sealed_container->min_ppe powder_ppe Powder Handling PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves - N95 Dust Mask powder_handling->powder_ppe spill_ppe Spill Cleanup PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves - N95 Dust Mask spill_cleanup->spill_ppe end Proceed with Task min_ppe->end powder_ppe->end spill_ppe->end

Caption: PPE Selection Workflow for this compound.

Disposal_Plan_Workflow cluster_1 Contaminated PPE Disposal Plan start Task Complete collect_ppe Collect Contaminated PPE start->collect_ppe seal_container Place in Labeled, Sealed Container collect_ppe->seal_container treat_as_waste Treat as Chemical Waste seal_container->treat_as_waste log_disposal Log Disposed Materials treat_as_waste->log_disposal arrange_pickup Arrange for Professional Disposal log_disposal->arrange_pickup end Disposal Complete arrange_pickup->end

Caption: Disposal Plan for Contaminated PPE.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。